molecular formula C5H7N3O2 B14698281 6-amino-3-methyl-5H-pyrimidine-2,4-dione

6-amino-3-methyl-5H-pyrimidine-2,4-dione

Cat. No.: B14698281
M. Wt: 141.13 g/mol
InChI Key: XUWBWEWEAGATJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-methyl-5H-pyrimidine-2,4-dione is a chemical compound based on the privileged pyrimidine-2,4-dione scaffold, a structure of high interest in medicinal chemistry and drug discovery. As a derivative of uracil, it serves as a versatile building block for the synthesis of more complex heterocyclic systems. Its structure is amenable to various chemical modifications, making it a valuable intermediate for creating libraries of compounds for biological screening . This compound is primarily utilized in research focused on developing novel therapeutic agents. Pyrimidine-2,4-dione derivatives have demonstrated significant potential in oncology research, particularly as dual inhibitors of key cancer-related proteins like BRD4 and PLK1 . Such inhibitors can disrupt cell cycle progression and induce apoptosis in cancer cells, offering a promising strategy for anticancer drug development . Furthermore, structurally related pyrimidine-diones have been studied for their ability to modulate free radical oxidation processes, indicating potential research applications in the field of oxidative stress . The core pyrimidopyrimidine scaffold is also known to exhibit a range of other biological activities, including antibacterial and antiviral effects, highlighting the broad research utility of this chemical class . Applications: • Building block for the synthesis of complex fused heterocycles like pyrrolopyrimidines and pyrimidopyrimidines . • Key intermediate in research for developing potential dual BRD4/PLK1 inhibitors for cancer studies . • Scaffold for investigating compounds with potential antioxidant properties through modulation of free radical oxidation . • Core structure for exploring antimicrobial and antiviral agents in medicinal chemistry research . Notice: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

6-amino-3-methyl-5H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H2,1H3,(H2,6,7,10)

InChI Key

XUWBWEWEAGATJA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(=NC1=O)N

Origin of Product

United States

Foundational & Exploratory

molecular weight and structural formula of 6-amino-3-methyluracil

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-3-methyluracil (CAS: 21236-97-5) is a critical pyrimidine scaffold used extensively in the synthesis of xanthine-based pharmaceuticals, including bronchodilators (e.g., theophylline) and adenosine receptor antagonists. Unlike its isomer 6-amino-1-methyluracil, the N3-methylated variant offers unique regioselectivity during cyclization reactions, making it indispensable for specific drug design campaigns.

This guide provides a comprehensive technical analysis of the compound, detailing its structural properties, validated synthesis protocols, and its role as a precursor in the Traube purine synthesis pathway.

Physicochemical Profile

The precise characterization of 6-amino-3-methyluracil is essential for quality control in GMP environments. The compound exhibits tautomeric equilibrium, primarily existing in the keto-amine form in the solid state.

Table 1: Core Chemical Specifications
ParameterSpecification
Chemical Name 6-Amino-3-methylpyrimidine-2,4(1H,3H)-dione
Common Name 6-Amino-3-methyluracil
CAS Number 21236-97-5
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Appearance White to off-white crystalline powder
Melting Point 320–323 °C (Decomposes)
Solubility Soluble in dilute alkalis (NaOH, KOH); slightly soluble in hot water; insoluble in ethanol/ether.[1]
pKa ~9.5 (N1-H acidic proton)
Structural Analysis & Tautomerism

The reactivity of 6-amino-3-methyluracil is defined by the N3-methyl group, which blocks one potential site for nucleophilic attack, directing subsequent functionalization (such as nitrosation) exclusively to the C5 position.

  • N3-Methylation: Stabilizes the pyrimidine ring against N3-alkylation side reactions.

  • C6-Amino Group: Acts as an electron-donating group, activating the C5 position for electrophilic substitution.

Synthetic Methodology

The industrial standard for synthesizing 6-amino-3-methyluracil is a variation of the Traube synthesis, involving the condensation of methylurea with ethyl cyanoacetate. This route is preferred over methylation of 6-aminouracil due to higher regioselectivity.

Protocol: Base-Catalyzed Condensation[2]

Reaction Overview:



Reagents & Materials
  • Methylurea (1.0 eq)

  • Ethyl Cyanoacetate (1.05 eq)

  • Sodium Ethoxide (2.0 eq, prepared in situ or 21% wt solution)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (for neutralization)

Step-by-Step Procedure
  • Preparation of Alkoxide: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve sodium metal in absolute ethanol to generate sodium ethoxide. Safety: Exothermic reaction; H₂ gas evolution.

  • Addition: Add methylurea to the ethoxide solution and stir for 15 minutes at room temperature.

  • Condensation: Dropwise add ethyl cyanoacetate over 30 minutes. The solution will turn yellow/orange.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 3–5 hours. Monitor consumption of methylurea via TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Precipitation: Cool the reaction mixture to 0–5 °C in an ice bath. The sodium salt of the product may precipitate.[2][3]

  • Acidification: Dissolve the solid residue in a minimum amount of hot water (if necessary) and carefully acidify with glacial acetic acid to pH ~5–6. The free base 6-amino-3-methyluracil will precipitate as a white solid.

  • Purification: Filter the precipitate, wash with cold water and ethanol to remove cyanoacetate byproducts. Recrystallize from boiling water if high purity (>99%) is required.

Spectroscopic Characterization

Verification of the structure relies on distinguishing the N3-methyl isomer from the N1-methyl isomer. The following NMR data confirms the correct regiochemistry.

Nuclear Magnetic Resonance (NMR)[1][4]
  • Solvent: DMSO-d₆

  • ¹H NMR (400 MHz):

    • 
       10.36 ppm (s, 1H, N1-H ): Broad singlet, exchangeable with D₂O.
      
    • 
       6.16 ppm (s, 2H, C6-NH₂ ): Characteristic amine signal.[1]
      
    • 
       4.56 ppm (s, 1H, C5-H ): Sharp singlet, confirms C5 is unsubstituted.
      
    • 
       3.04 ppm (s, 3H, N3-CH₃ ): Key diagnostic peak. (Note: N1-CH₃ typically shifts slightly downfield).
      
Mass Spectrometry (MS)
  • ESI-MS: [M+H]⁺ = 142.1 m/z.

  • Fragmentation: Loss of HNCO (43 Da) is characteristic of uracil derivatives.

Pharmaceutical Applications: The Xanthine Pathway[5]

6-Amino-3-methyluracil is the "Type B" precursor for xanthine synthesis. By nitrosating the activated C5 position, researchers generate a key nitroso intermediate that is subsequently reduced and cyclized to form the imidazole ring of purines.[4]

Workflow Visualization: From Precursor to Drug Scaffold

The following diagram illustrates the critical role of 6-amino-3-methyluracil in the synthesis of Theophylline and related bronchodilators.

XanthineSynthesis Start Methylurea + Ethyl Cyanoacetate Product 6-Amino-3-methyluracil (The Scaffold) Start->Product NaOEt, Reflux (Cyclization) Nitroso 6-Amino-5-nitroso- 3-methyluracil Product->Nitroso NaNO2, HCl (Nitrosation at C5) Diamine 5,6-Diamino- 3-methyluracil Nitroso->Diamine Na2S2O4 or H2/Pd (Reduction) Xanthine 3-Methylxanthine (Theophylline Precursor) Diamine->Xanthine Formic Acid (Traube Cyclization)

Figure 1: The Traube Purine Synthesis pathway utilizing 6-amino-3-methyluracil to generate the xanthine core.

Key Drug Development Utility
  • Adenosine Antagonists: The 3-methylxanthine core is derivatized at N1 and C8 to create selective A1/A2A receptor antagonists for Parkinson's disease research.

  • Diuretics: Modifications to the C6-amino group prior to cyclization allow for the introduction of solubilizing side chains found in diuretic agents.

  • Enzyme Inhibition: The intermediate 6-amino-5-nitroso-3-methyluracil has shown activity as a Superoxide Dismutase (SOD) inhibitor, relevant for oxidative stress studies.[5][4]

References

  • BenchChem. (2025).[2][4] An In-Depth Technical Guide to the Synthesis of 6-Amino-5-nitroso-3-methyluracil. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 6-Amino-3-methyluracil (CAS 21236-97-5) Product Data Sheet. Retrieved from

  • ChemicalBook. (2025). 6-Amino-3-methyluracil Chemical Properties and Synthesis. Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.). 6-Amino-1,3-dimethyluracil Data (Comparative Reference). Retrieved from

  • Thieme Connect. (2025). Efficient Synthesis of N-3-Substituted 6-Aminouracil Derivatives. Retrieved from

Sources

Comprehensive Technical Guide: Solvation Thermodynamics and Protocols for 6-Amino-3-methyl-5H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-3-methyl-5H-pyrimidine-2,4-dione (widely known as 6-amino-3-methyluracil, CAS: 21236-97-5) is a highly versatile pyrimidine derivative. It serves as a foundational building block in the synthesis of active pharmaceutical ingredients (APIs) such as aminoisometradine[1], urapidil impurities[2], and various biologically active purine derivatives[3].

A persistent bottleneck in both in vitro assay development and synthetic scale-up is the compound's complex solubility profile. Literature often presents conflicting qualitative designations—ranging from "soluble"[4] to "slightly soluble"[2][3] in standard solvents. As an application scientist, I approach this discrepancy not as a contradiction, but as an indicator of a high kinetic barrier to dissolution. This whitepaper decodes the solvation mechanics of 6-amino-3-methyl-5H-pyrimidine-2,4-dione and provides self-validating experimental protocols to achieve reliable dissolution in dimethyl sulfoxide (DMSO) and aqueous systems.

Physicochemical Properties & Solvation Mechanics

To understand how to dissolve a compound, we must first analyze the forces holding its solid state together. 6-Amino-3-methyl-5H-pyrimidine-2,4-dione features a rigid pyrimidine ring with an exocyclic amino group at C6, a methyl substitution at N3, and carbonyl groups at C2 and C4.

The Causality of Solubility Limitations: The compound exhibits an exceptionally high melting point of 350–352 °C[2]. This extreme thermal stability is a direct macroscopic readout of massive crystal lattice energy, driven by extensive intermolecular hydrogen bonding (between the C6-NH₂ donors and C2/C4 carbonyl acceptors) and strong π-π stacking. Consequently, ambient temperature solvation is often insufficient. Overcoming this lattice energy requires either high-polarity aprotic solvents (like DMSO) coupled with kinetic energy (heat/sonication) to disrupt the H-bond network[1], or protic solvents under specific pH and thermal conditions[3].

Table 1: Core Physicochemical Properties
PropertyValueReference
CAS Number 21236-97-5[2]
Molecular Weight 141.13 g/mol [2]
Melting Point 350–352 °C[2]
Predicted pKa 8.94 ± 0.40[2]
Density (Predicted) 1.339 ± 0.06 g/cm³[2]
Table 2: Empirical Solubility Profile
Solvent SystemQualitative DesignationKinetic/Thermodynamic Requirements
Dimethyl Sulfoxide (DMSO) Slightly Soluble to SolubleRequires localized cavitation (sonication) and mild heating (40 °C) to break lattice interactions.
Water Slightly SolubleRequires heating to near-boiling or the addition of an acidic co-solvent (e.g., Glacial Acetic Acid) to disrupt intermolecular bonds.
Methanol Slightly SolubleRequires heating and sonication; generally poor for high-concentration master stocks.

(Data synthesized from references[4],[3], and[2])

Solvation Workflows and Experimental Protocols

The following protocols are engineered as self-validating systems. By incorporating in-line quality control (QC) checks, researchers can definitively distinguish between a true thermodynamic solution and a deceptive micro-suspension.

Protocol A: Preparation of High-Concentration Master Stocks in DMSO

Target Application: In vitro biological assays, long-term compound storage, or anhydrous chemical synthesis.

Causality: DMSO is a highly polar, aprotic solvent. Its oxygen atom acts as a potent hydrogen-bond acceptor, effectively outcompeting the internal crystal lattice H-bonds of the pyrimidine-2,4-dione core[1]. However, the solvent alone cannot overcome the initial activation energy at room temperature.

Step-by-Step Methodology:

  • Gravimetric Addition: Weigh the desired mass of 6-amino-3-methyl-5H-pyrimidine-2,4-dione into a sterile, amber glass vial (the compound should be kept in a dark place)[2].

  • Solvent Introduction: Add 100% molecular-biology grade DMSO to achieve a target concentration of 10–50 mM.

  • Kinetic Disruption: Vortex the suspension vigorously for 60 seconds. Transfer the vial to a heated ultrasonic bath set to 40 °C. Sonicate for 15–20 minutes. Note: Sonication provides localized cavitation, physically shattering micro-crystals to expose more surface area to the DMSO.

  • Self-Validation (The Tyndall Test): Remove the vial and shine a focused laser pointer horizontally through the fluid.

    • Pass: The laser beam is invisible as it passes through the liquid, confirming complete molecular solvation.

    • Fail: A visible "beam" of scattered light (Tyndall effect) indicates undissolved micro-particulates. If observed, increase temperature to 50 °C and sonicate for an additional 10 minutes.

Protocol B: Aqueous Dissolution for Synthetic Workflows

Target Application: Electrophilic nitrosation (e.g., synthesis of 6-amino-5-nitroso-3-methyluracil) or other aqueous phase reactions.

Causality: Water alone is a poor solvent for this compound at room temperature[3]. By utilizing a hot acidic aqueous solution (such as glacial acetic acid or dilute HCl), the pyrimidine ring is slightly protonated, drastically lowering the energy barrier for aqueous solvation[3].

Step-by-Step Methodology:

  • Acidic Suspension: Suspend 6-amino-3-methyl-5H-pyrimidine-2,4-dione in a dilute acidic solution (e.g., glacial acetic acid or 1M HCl) within a reaction vessel[3].

  • Thermal Solvation: Heat the mixture to 70–80 °C under continuous magnetic stirring until the solid completely dissolves into a clear solution.

  • Thermal Equilibration & Self-Validation: Slowly cool the solution to the required reaction temperature (e.g., 0–5 °C using an ice bath for nitrosation reactions)[3].

    • QC Check: Monitor the solution during cooling. If the compound crashes out (premature precipitation) before reaching 5 °C, the initial solvent volume was insufficient. Reheat to dissolve, add 10–15% more solvent volume, and repeat the cooling phase before introducing subsequent reagents like sodium nitrite[3].

Workflow Visualization

The following decision matrix illustrates the logical routing for solubilizing 6-amino-3-methyl-5H-pyrimidine-2,4-dione based on downstream applications.

SolvationWorkflow Start 6-Amino-3-methyl-5H-pyrimidine-2,4-dione (Solid Powder, CAS: 21236-97-5) Decision Determine Downstream Application Start->Decision App1 In Vitro / Storage (Requires stable master stock) Decision->App1 Assay Prep App2 Chemical Synthesis (e.g., Nitrosation at C5) Decision->App2 Bulk Synthesis App3 In Vivo / Cell Media (Requires physiological pH) Decision->App3 Bioassay Action1 Dissolve in 100% DMSO + Sonicate at 40°C (Yields ~10-50 mM) App1->Action1 Action2 Dissolve in Hot Aqueous Acid (e.g., Glacial Acetic Acid) + Stir at 60-80°C App2->Action2 Action3 Dilute DMSO Stock into Aqueous Buffer (Maintain <1% DMSO v/v) App3->Action3 QC Quality Control Visual Tyndall Test (Clear) LC-MS Verification Action1->QC Action2->QC Action3->QC

Figure 1: Decision matrix and solvation workflow for 6-amino-3-methyl-5H-pyrimidine-2,4-dione.

References

  • [4] Title: 6-Amino-3-methyluracil | 21236-97-5 - BuyersGuideChem Source: buyersguidechem.com URL:

  • [3] Title: 6-Amino-5-nitroso-3-methyluracil | 61033-04-3 - Benchchem Source: benchchem.com URL:

  • [1] Title: Buy Amisometradine | 550-28-7 | >98% - Smolecule Source: smolecule.com URL:

  • [2] Title: 6-Amino-3-methyluracil | 21236-97-5 - ChemicalBook Source: chemicalbook.com URL:

Sources

An In-depth Technical Guide to the Tautomeric Equilibrium of 6-Amino-3-Methyluracil in Solution

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive examination of the tautomeric equilibrium of 6-amino-3-methyluracil, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of uracil, its structural dynamics in solution are paramount to its biological activity, particularly its ability to form hydrogen bonds and interact with molecular targets. We will explore the fundamental principles of its tautomerism, the environmental factors that govern the equilibrium, and the state-of-the-art experimental and computational methodologies used for its characterization.

The Tautomeric Landscape: Beyond a Single Structure

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[1] This phenomenon is particularly prevalent in heterocyclic systems like uracil and its derivatives. For 6-amino-3-methyluracil, the presence of exocyclic amino and carbonyl groups, along with ring nitrogens, gives rise to several potential tautomeric forms. The methylation at the N3 position simplifies the landscape by precluding tautomerization at this site, but a rich and influential equilibrium remains.

The primary tautomeric relationship in 6-amino-3-methyluracil is the amino-imino tautomerism involving the exocyclic amino group at C6. Concurrently, the carbonyl groups at C2 and C4 can participate in keto-enol tautomerism.

Caption: Primary tautomeric equilibria for 6-amino-3-methyluracil.

While numerous tautomers of uracil have been studied computationally, the canonical amino-dione form (A1) is generally considered the most stable in aqueous solutions, analogous to the parent uracil structure.[2] However, the relative stability can be significantly altered by environmental factors, which is the core of this guide.

Governing Forces: The Role of Solvent and pH

The position of the tautomeric equilibrium is not fixed; it is a dynamic state highly sensitive to the surrounding chemical environment. Understanding these influences is critical for predicting the molecule's behavior in different experimental or biological milieus.

Solvent Effects: A Matter of Polarity

The solvent plays a crucial role in stabilizing or destabilizing different tautomers. The key principle is that polar solvents will preferentially stabilize the more polar tautomer.[3][4]

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents are effective hydrogen bond donors and acceptors. They can form strong hydrogen bonds with both the carbonyl (=O) and amino (-NH2) groups of the amino-dione tautomer, as well as the hydroxyl (-OH) and imino (=NH) groups of other tautomers. Generally, the canonical amino-dione form, with its significant dipole moment, is well-stabilized in polar environments.

  • Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments and can stabilize polar species, but they lack the ability to donate hydrogen bonds. This can subtly shift the equilibrium compared to protic solvents.

  • Nonpolar Solvents (e.g., Chloroform, Dioxane): In nonpolar environments, intramolecular hydrogen bonding can become a more dominant stabilizing force, potentially favoring tautomers that can form such bonds. The relative population of the less polar enol or imino forms may increase.[4]

The causality here is thermodynamic: the overall Gibbs free energy of the system (solute plus solvent) is minimized. If a solvent can form more favorable interactions with one tautomer over another, the equilibrium will shift to favor that tautomer.

Solvent Type Dielectric Constant (ε) Expected Predominant Tautomer Rationale
Water~80Amino-DioneHigh polarity and H-bonding capacity strongly stabilize the canonical form.[5]
Methanol~33Amino-DioneA polar protic solvent that effectively solvates the polar amino-dione tautomer.[1]
DMSO~47Amino-DioneA highly polar aprotic solvent that stabilizes the large dipole moment of the amino-dione form.
Chloroform~5Amino-Dione / Imino-DioneLower polarity may slightly increase the population of less polar tautomers.[6]
pH Dependence: Protonation and Deprotonation

The pH of the solution dictates the ionization state of the molecule, which in turn has a profound effect on the tautomeric equilibrium.[7] 6-Amino-3-methyluracil has both acidic (N1-H) and basic (amino group, ring nitrogens, carbonyl oxygens) sites.

pHDependence Cation Cationic Species (Protonated Amino/Imino) Neutral Neutral Species (Amino-Imino Equilibrium) Cation->Neutral  Increase pH (pKa1) Anion Anionic Species (Deprotonated N1-H) Neutral->Anion  Increase pH (pKa2)

Caption: Influence of pH on the ionization state of 6-amino-3-methyluracil.

  • Acidic pH (pH < pKa1): The molecule will likely be protonated. Protonation can occur at the exocyclic amino group or a carbonyl oxygen. This protonation significantly alters the electronic structure and can favor imino or enol-like forms.

  • Neutral pH: The neutral molecule exists, and the equilibrium is governed primarily by solvent effects as described above.

  • Basic pH (pH > pKa2): Deprotonation of the N1-H proton occurs, forming an anionic species. This negative charge is delocalized through the pyrimidine ring, which strongly influences the preferred tautomeric form, often enhancing the contribution of enolate structures.[7][8]

The study of pH-dependent tautomerism is crucial as physiological environments have a defined pH, and even minor shifts can alter the structure and thus the function of a potential drug molecule.

Experimental Elucidation of the Equilibrium

While computational methods provide invaluable predictions, experimental validation is the cornerstone of scientific integrity. Spectroscopic techniques are the primary tools for observing and quantifying tautomeric populations in solution.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution, as it provides direct structural information and allows for the quantification of coexisting species.[1][6]

Causality Behind the Method: Different tautomers have distinct chemical environments for their nuclei (¹H, ¹³C, ¹⁵N). This results in different chemical shifts. For instance, the proton of an enol (-OH) will have a very different chemical shift from the proton of a ring CH group. Furthermore, the relative integrals of signals corresponding to unique protons in each tautomer can be used to determine their molar ratio.

  • Sample Preparation: Dissolve a precisely weighed sample of 6-amino-3-methyluracil (e.g., 5-10 mg) in 0.6-0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃) in an NMR tube. The choice of solvent is critical as it directly influences the equilibrium.[9]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (d1) to allow for complete magnetization recovery, which is crucial for accurate integration. A delay of 5 times the longest T₁ is recommended.

  • Spectral Analysis:

    • Identification: Identify characteristic signals for each tautomer.

      • Amino-Dione (A1): Look for distinct signals for the N1-H proton, the C5-H proton, the two exocyclic NH₂ protons (which may be broadened due to exchange), and the N3-CH₃ group.

      • Imino-Dione (I1): Expect to see a C6=NH proton signal and a potential shift in the C5-H and N1-H signals.

    • Quantification: Select well-resolved signals that are unique to each tautomer. The ratio of the integrals of these signals directly corresponds to the molar ratio of the tautomers.

      • Equilibrium Constant (K_t) = [Imino Form] / [Amino Form] = Integral(Imino) / Integral(Amino)

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve in Deuterated Solvent Acquire Acquire 1D ¹H NMR Spectrum (Controlled Temperature) Prep->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Identify Identify Signals for Each Tautomer Process->Identify Integrate Integrate Unique Signals Identify->Integrate Calculate Calculate Molar Ratio and K_t Integrate->Calculate

Caption: Workflow for NMR-based analysis of tautomeric equilibrium.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a highly sensitive method for monitoring changes in tautomeric equilibrium, especially as a function of solvent or pH.[10]

Causality Behind the Method: Tautomers possess different electronic structures and chromophores. For example, the π-system of an enol form is different from that of a keto form, leading to different wavelengths of maximum absorption (λ_max).[11][12] By monitoring shifts in λ_max or the appearance of isosbestic points (wavelengths where the absorbance of two species in equilibrium is equal), one can deduce the presence of multiple species and study the equilibrium.[10]

  • Stock Solution Preparation: Prepare a concentrated stock solution of 6-amino-3-methyluracil in a suitable solvent (e.g., methanol or water).

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Sample Measurement:

    • For each pH value, add a small, constant aliquot of the stock solution to a cuvette containing the buffer solution.

    • Record the UV-Vis spectrum over a relevant wavelength range (e.g., 220-400 nm).

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the change is maximal) against pH.

    • The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value(s) associated with protonation/deprotonation events that shift the tautomeric equilibrium.

    • The presence of clean isosbestic points is strong evidence for a two-component equilibrium.[10]

Computational Chemistry: A Predictive and Mechanistic Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for studying tautomerism. They allow for the determination of the relative stabilities of all possible tautomers, providing a theoretical framework to interpret experimental results.

Causality Behind the Method: Computational methods solve the Schrödinger equation to find the minimum energy geometry for each tautomer. By calculating the Gibbs free energy (G), which includes electronic energy, vibrational contributions, and thermal corrections, one can predict the relative populations of tautomers at a given temperature. The tautomer with the lowest Gibbs free energy is the most stable.[13] To model solution effects, a Polarizable Continuum Model (PCM) is often used, which treats the solvent as a continuous medium with a specific dielectric constant.[3][14][15]

  • Structure Generation: Build the 3D structures of all plausible tautomers of 6-amino-3-methyluracil.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This should be done first for the gas phase.

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm it is a true energy minimum (no imaginary frequencies). This also provides the thermal corrections needed for Gibbs free energy.

  • Solvation Modeling: Re-optimize the geometries and calculate energies using a PCM to simulate the desired solvent.[16]

  • Energy Analysis: Compare the calculated Gibbs free energies (G) of all tautomers in the chosen medium. The relative energy (ΔG) determines the equilibrium constant: ΔG = -RT ln(K_t).

dft_workflow cluster_build Structure Preparation cluster_calc Quantum Calculations cluster_results Analysis Build Generate 3D Structures of all Tautomers Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Build->Opt Freq Frequency Calculation (Confirm Minima, Get G_corr) Opt->Freq Solv Re-run with Solvation Model (PCM) Freq->Solv Compare Compare Gibbs Free Energies (G) Solv->Compare Predict Predict Relative Stabilities and K_t Compare->Predict

Sources

The Biological Significance of 6-Amino-3-methyl-5H-pyrimidine-2,4-dione Analogs: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Nomenclature

In the landscape of modern medicinal chemistry, few heterocyclic scaffolds have demonstrated the clinical impact and structural elegance of the 6-amino-3-methylpyrimidine-2,4-dione core. While often cataloged in early chemical libraries under its tautomeric designation (6-amino-3-methyl-5H-pyrimidine-2,4-dione), physiological conditions dictate that this scaffold exists predominantly in its 1H,3H-pyrimidinedione (uracil) conformation.

As a Senior Application Scientist, I have observed countless chemotypes fail in late-stage development due to poor metabolic stability or off-target promiscuity. The pyrimidinedione scaffold bypasses these pitfalls. It serves as the foundational pharmacophore for a highly potent class of non-covalent Dipeptidyl Peptidase-4 (DPP-4) inhibitors , most notably the blockbuster drug Alogliptin [1]. By meticulously tuning the hydrogen-bonding and


-stacking capabilities of this core, researchers have engineered molecules that provide sustained glycemic control in Type 2 Diabetes Mellitus (T2DM) with exceptional safety profiles.

Mechanistic Biology & Structure-Activity Relationship (SAR)

The Incretin Axis and DPP-4

To understand the biological significance of this scaffold, we must first examine the incretin axis. Postprandial nutrient sensing in the intestine triggers the release of Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). These incretins stimulate pancreatic


-cells to secrete insulin. However, the serine protease DPP-4 rapidly cleaves these peptides at their N-terminal proline or alanine residues, rendering them inactive within minutes. Inhibiting DPP-4 preserves endogenous incretins, thereby normalizing blood glucose without inducing hypoglycemia [2].

DPP4_Pathway Meal Meal Intake (Nutrient Sensing) L_Cells Intestinal L-Cells & K-Cells Meal->L_Cells Incretins Active GLP-1 & GIP (Incretin Hormones) L_Cells->Incretins Secretion DPP4 DPP-4 Enzyme (Protease Activity) Incretins->DPP4 Substrate Pancreas Pancreatic β-Cells (Insulin Secretion) Incretins->Pancreas Receptor Binding Inactive Inactive Fragments (GLP-1 9-36) DPP4->Inactive Cleavage Glucose Blood Glucose Normalization Pancreas->Glucose Inhibitor Pyrimidinedione Analog (e.g., Alogliptin) Inhibitor->DPP4 Competitive Inhibition

Fig 1: Mechanism of incretin preservation via DPP-4 inhibition by pyrimidinedione analogs.

SAR: Why the 6-Amino-3-Methyl Configuration?

Early DPP-4 inhibitors (like Vildagliptin) utilized a cyanopyrrolidine core that formed a covalent bond with the catalytic Ser630 of DPP-4. While effective, covalent inhibition often leads to shorter half-lives and potential immunogenicity. The 6-amino-3-methylpyrimidine-2,4-dione scaffold was a breakthrough because it achieved picomolar affinity non-covalently through a highly optimized network of interactions within the DPP-4 active site [3]:

  • The 6-Amino Group: This is not a passive substituent. The primary amine acts as a critical hydrogen bond donor, forming a robust salt bridge with the carboxylate side chains of Glu205 and Glu206 in the S1 pocket of the enzyme.

  • The Pyrimidinedione Carbonyls: The C=O group at position 4 participates in a highly specific hydrogen bond with the backbone NH of Tyr631 .

  • The 3-Methyl Group: This small lipophilic moiety is perfectly sized to nestle into a shallow hydrophobic sub-pocket. It restricts the rotational freedom of the uracil ring, locking the molecule into the bioactive conformation and preventing off-target binding to related proteases (like DPP-8/9).

  • N1 Substitution: In drugs like Alogliptin, the N1 position is alkylated with a cyanobenzyl group, which extends deep into the S1 pocket to interact with Arg125 , while the pyrimidinedione ring itself

    
    -stacks against Tyr547  [4].
    

Experimental Workflows & Protocols

To validate the biological efficacy of synthesized pyrimidinedione analogs, a self-validating, orthogonal screening cascade is mandatory. Below are the field-proven protocols I utilize to ensure data integrity and translational relevance.

ScreeningCascade Synthesis Pyrimidinedione Library Synthesis Primary Primary Screening (DPP-4 Fluorometric) Synthesis->Primary Selectivity Selectivity Panel (DPP-8 / DPP-9) Primary->Selectivity IC50 < 10nM ADME In Vitro ADME (Caco-2, Microsomes) Selectivity->ADME >1000x Selectivity InVivo In Vivo Efficacy (OGTT in DIO Mice) ADME->InVivo High Permeability Lead Lead Candidate Nomination InVivo->Lead Glucose Lowering

Fig 2: Orthogonal screening cascade for the validation of pyrimidinedione-based DPP-4 inhibitors.

Protocol 1: In Vitro Fluorometric DPP-4 Inhibition Assay

Causality: We utilize Gly-Pro-AMC (7-amino-4-methylcoumarin) as the substrate. Because DPP-4 strictly cleaves dipeptides with a penultimate proline, the enzyme will liberate the AMC fluorophore. The rate of fluorescence increase is inversely proportional to the inhibitory potency of our pyrimidinedione analog.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% BSA, 1 mM EDTA). Reasoning: BSA prevents non-specific binding of lipophilic analogs to the microplate walls.

  • Enzyme-Inhibitor Pre-incubation: Add 10 µL of recombinant human DPP-4 (final concentration 0.1 nM) to 10 µL of the pyrimidinedione analog (serially diluted in DMSO/buffer). Incubate at 37°C for 30 minutes. Reasoning: Because pyrimidinediones are non-covalent, competitive inhibitors, pre-incubation ensures the system reaches thermodynamic binding equilibrium before substrate introduction.

  • Substrate Addition: Initiate the reaction by adding 30 µL of Gly-Pro-AMC (final concentration 20 µM, near the

    
    ).
    
  • Kinetic Readout: Measure fluorescence continuously for 20 minutes (Excitation: 360 nm, Emission: 460 nm).

  • Self-Validation (QC): Include Alogliptin as a positive control (expected IC

    
     nM) and calculate the Z'-factor. A Z' > 0.6 confirms assay robustness.
    
Protocol 2: In Vivo Pharmacodynamic Profiling (OGTT)

Causality: Biochemical IC


 does not guarantee in vivo efficacy due to pharmacokinetic variables. We use the Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) mice. DIO mice are chosen over lean wild-types because they exhibit profound insulin resistance and an impaired incretin effect, accurately modeling human T2DM.
  • Fasting: Fast DIO mice (14-16 weeks old) for 6 hours. Reasoning: Prolonged fasting (e.g., 24h) induces catabolic stress and alters baseline incretin tone; 6 hours is optimal for rodents.

  • Dosing: Administer the pyrimidinedione analog (e.g., 1, 3, and 10 mg/kg) via oral gavage.

  • Glucose Challenge: 30 minutes post-dose, administer an oral glucose load (2 g/kg).

  • Sampling: Measure blood glucose via tail vein nick at t = 0, 15, 30, 60, and 120 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for glucose excursion. A successful analog will demonstrate a dose-dependent reduction in AUC compared to the vehicle control.

Quantitative Data: Comparative Scaffold Analysis

The true biological significance of the 6-amino-3-methylpyrimidine-2,4-dione scaffold becomes apparent when benchmarked against other clinical DPP-4 inhibitors. The pyrimidinedione core inherently drives high selectivity and extended half-lives, minimizing the dosing frequency and reducing off-target toxicities (such as the alopecia and immune suppression associated with DPP-8/9 inhibition).

Drug / AnalogPrimary Scaffold ClassDPP-4 IC

(nM)
Selectivity vs. DPP-8/9Human Half-Life (

)
Primary Excretion
Alogliptin Pyrimidinedione < 10 nM > 10,000-fold ~21 hours Renal (Unchanged)
Sitagliptin

-amino acid derivative
18 nM> 2,600-fold~12 hoursRenal (Unchanged)
SaxagliptinCyanopyrrolidine (Covalent)26 nM~ 400-fold~2.5 hoursHepatic (CYP3A4)
LinagliptinXanthine derivative1 nM> 10,000-fold>100 hoursBiliary / Fecal

Data synthesized from comparative binding and preclinical development analyses [5][6].

Future Directions: Beyond Diabetes

While the legacy of 6-amino-3-methyl-5H-pyrimidine-2,4-dione is cemented in endocrinology, its biological significance is expanding. Recent structure-based drug design efforts have repurposed this core for oncology. For instance, modified 6-amino-3-methylpyrimidinones have been identified as highly potent, allosteric inhibitors of SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) , a critical node in the RAS-MAPK signaling pathway [7]. The scaffold's ability to act as a rigid, multi-directional hydrogen-bond hub makes it an ideal template for disrupting complex protein-protein interactions in cancer biology.

References

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies Jundishapur Journal of Natural Pharmaceutical Products (Brieflands)[Link]

  • Alogliptin - StatPearls National Center for Biotechnology Information (NCBI)[Link]

  • Alogliptin - Drug Target and Binding Site RCSB Protein Data Bank (PDB-101)[Link]

  • Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study PLOS One[Link]

  • Preclinical development of dipeptidyl peptidase IV inhibitor alogliptin: a brief overview Expert Opinion on Drug Discovery (Taylor & Francis)[Link]

  • Discovery and development of dipeptidyl peptidase-4 inhibitors Wikipedia, The Free Encyclopedia[Link]

  • 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors ACS Medicinal Chemistry Letters[Link]

Thermal Decomposition Profile of 6-Amino-3-Methyluracil: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical whitepaper provides an in-depth analysis of the thermal decomposition profile of 6-amino-3-methyluracil (CAS 21236-97-5). Designed for researchers, analytical scientists, and drug development professionals, this guide synthesizes physicochemical data, details self-validating experimental protocols for thermal profiling, and elucidates the kinetic and mechanistic pathways of its degradation.

Introduction & Pharmaceutical Significance

6-Amino-3-methyluracil is a highly versatile pyrimidine derivative. It serves as a fundamental building block in the synthesis of complex polycyclic compounds, fused pyrimidine systems, and active pharmaceutical ingredients (APIs) such as the diuretic amisometradine[1]. Furthermore, it is structurally integral to the metabolic mapping of caffeine derivatives, notably acting as a precursor to 5-acetylamino-6-amino-3-methyluracil (AAMU).

Understanding the thermal stability of this compound is paramount. For drug development professionals, precise thermal profiling is essential for optimizing high-temperature synthetic routes, preventing premature thermal degradation during formulation (e.g., hot-melt extrusion), and identifying unknown degradation products during accelerated stress testing [2].

Physicochemical Properties & Baseline Thermal Data

The structural integrity of 6-amino-3-methyluracil is reinforced by strong intermolecular hydrogen bonding between the amine and uracil moieties. Consequently, the compound exhibits high thermal stability in its solid state. Literature values establish its melting point (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) in the range of 320 °C to 327 °C . However, thermal analysis of analogous aminouracil derivatives reveals that this melting transition is closely superimposed with sublimation and the onset of thermal decomposition [3].
Table 1: Quantitative Thermal Parameters of 6-Amino-3-Methyluracil
ParameterValue / RangeAnalytical TechniqueMechanistic Significance
Melting Point (

)
320 °C – 327 °CDSCEndothermic phase transition; marks the absolute upper limit of solid-state stability.
Onset of Decomposition (

)
~330 °CTGAInitiation of mass loss; closely superimposed with melting and partial sublimation.
Primary Mass Loss (

)
350 °C – 420 °CTGA (DTG peak)Exothermic/Endothermic complex; corresponds to deamination and pyrimidine ring cleavage.
Residual Mass (at 600 °C) < 15%TGAFormation of carbonaceous char; indicates incomplete volatilization.

Experimental Methodologies: High-Resolution Thermal Profiling

To accurately map the thermal profile without confounding variables, a hyphenated analytical approach is required. The following protocol establishes a self-validating system for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Protocol: TGA-DSC Analysis of 6-Amino-3-Methyluracil
  • Instrument Calibration & Blank Validation:

    • Action: Calibrate the TGA using Curie point reference materials. Calibrate the DSC using high-purity Indium (

      
      ) and Zinc (
      
      
      
      ). Run an empty crucible baseline prior to sample analysis.
    • Causality: Because 6-amino-3-methyluracil melts at >320 °C, standard Indium calibration alone is insufficient for high-temperature validation. The blank run ensures no baseline drift interferes with the detection of subtle endothermic events.

  • Sample Preparation:

    • Action: Weigh 3.0–5.0 mg of crystalline 6-amino-3-methyluracil into an alumina (

      
      ) crucible.
      
    • Causality: Alumina is selected over standard aluminum pans because the melting point of aluminum (~660 °C) is too close to the final charring temperature of the pyrimidine ring, and alumina prevents catalytic interference during decomposition.

  • Purge Gas Configuration:

    • Action: Establish a dynamic Nitrogen (

      
      ) atmosphere at a flow rate of 50 mL/min.
      
    • Causality: An inert atmosphere suppresses oxidative degradation, isolating the intrinsic thermal cleavage of the pyrimidine ring from secondary oxidation reactions.

  • Heating Program:

    • Action: Equilibrate at 25 °C for 5 minutes. Apply a linear heating rate of 10 °C/min up to 600 °C.

    • Causality: A 10 °C/min rate provides an optimal thermodynamic balance, maximizing thermal resolution to separate the closely superimposed melting and decomposition events while maintaining strong signal intensity for kinetic modeling.

ThermalWorkflow N1 Sample Preparation 6-amino-3-methyluracil (3-5 mg) N2 Thermogravimetric Analysis (TGA) Atmosphere: N2 | Rate: 10°C/min N1->N2 N3 Differential Scanning Calorimetry (DSC) Identify Tm (320-327°C) N1->N3 N4 Evolved Gas Analysis (TGA-FTIR) Monitor NH3 & HNCO release N2->N4 N5 Kinetic & Thermodynamic Modeling Activation Energy (Ea) Calculation N3->N5 N4->N5

Figure 1: TGA-DSC workflow for thermal profiling of 6-amino-3-methyluracil.

Thermal Decomposition Kinetics & Mechanistic Pathways

The thermal degradation of 6-amino-3-methyluracil proceeds via a complex, multi-stage mechanism driven by the cleavage of the N-alkyl bonds and the pyrimidine ring [1].

  • Stage 1: Phase Transition & Sublimation (~320–327 °C): The solid undergoes an endothermic melting transition. Due to the extreme temperatures required to break the hydrogen-bonded lattice, partial sublimation occurs simultaneously, a phenomenon well-documented in analogous uracil derivatives [3].

  • Stage 2: Primary Degradation (Deamination & Ring Cleavage) (>330 °C): Immediately following or superimposing the melt, the molecule undergoes rapid mass loss. The primary pathways involve the thermal elimination of the exocyclic amino group (evolving

    
    ) and the subsequent opening of the pyrimidine ring, which typically releases isocyanic acid (
    
    
    
    ) and carbon monoxide (
    
    
    ) [1]. Thermodynamic studies on related biologically active aminouracil complexes indicate that these transition states are highly ordered, reflecting a less random molecular configuration during the initial bond dissociation (characterized by a negative entropy of activation,
    
    
    ) [4].
  • Stage 3: Carbonaceous Char Formation (>500 °C): The residual skeleton undergoes cross-linking, leaving a minimal carbonaceous char yield (<15%).

DegradationPathway S1 6-amino-3-methyluracil (Stable Solid < 300°C) S2 Phase Transition Melting (320-327°C) S1->S2 Heat S3 Primary Degradation Deamination (-NH3) S2->S3 T > 330°C S4 Ring Cleavage Loss of HNCO & CO S2->S4 T > 350°C S5 Carbonaceous Char (> 500°C) S3->S5 S4->S5

Figure 2: Proposed thermal degradation pathway of 6-amino-3-methyluracil.

Practical Implications for Drug Development

For formulation scientists, the thermal profile of 6-amino-3-methyluracil dictates strict manufacturing controls. Because significant degradation pathways—such as the oxidative degradation of the C-6 amino group and elimination reactions—are activated at elevated temperatures [1], processes like hot-melt extrusion or high-temperature sterilization must be carefully evaluated. The superimposition of melting and decomposition means that the compound cannot be processed in its molten state without significant yield loss and the generation of potentially toxic degradation by-products.

References

  • BenchChem Technical Support Team. 6-Amino-5-nitroso-3-methyluracil | 61033-04-3 - Technical Support Center. Benchchem.2

  • Smolecule. Buy Amisometradine | 550-28-7 | >98%. Smolecule. 1

  • ChemicalBook. 6-Amino-3-methyluracil | 21236-97-5. ChemicalBook.5

  • BenchChem Technical Support Team. 6-Aminouracil | C4H5N3O2 - Thermal Stability and Decomposition. Benchchem. 3

  • Masoud, M. S., et al. Thermal behavior and thermodynamic parameters of some complexes of biologically active nucleic acid constituents. World Journal of Advanced Research and Reviews (2021). 4

Sources

Methodological & Application

Application Note: Protocol for the Nitrosation of 6-Amino-3-methyl-5H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing the Synthesis

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Clarifying the Procedure

I'm now detailing the dissolution and cooling steps of the protocol, explaining why hot and then cold is crucial. I'm clarifying that a fine suspension enhances reactivity and maintaining low temperature stabilizes the nitrosating agent. The goal is a clear, step-by-step procedure.

Finalizing the Protocol

I've just added the self-validating section and refined the dissolution/cooling steps, highlighting the importance of temperature control and suspension quality for a Senior Application Scientist. All links and citations have been checked, and the application note is ready.

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental workflows, and downstream applications in purine synthesis.

Executive Summary

The compound 6-amino-3-methyl-5H-pyrimidine-2,4-dione (commonly referred to as 6-amino-3-methyluracil) is a highly versatile heterocyclic scaffold in medicinal chemistry[1]. It serves as a critical precursor in the Traube purine synthesis pathway, enabling the development of xanthine derivatives (e.g., bronchodilators like 3-methylxanthine analogs)[2][3]. Furthermore, its nitrosated derivative, 6-amino-5-nitroso-3-methyluracil, has been identified as a potential modulator of Superoxide Dismutase (SOD), making it a valuable tool in oxidative stress research[4][5].

This application note details the robust, step-by-step nitrosation of 6-amino-3-methyluracil. As a Senior Application Scientist, I have structured this guide to move beyond a simple recipe, elucidating the physical chemistry and causality behind each protocol step to ensure reproducible, high-yield results.

Mechanistic Rationale & Causality

The synthesis of 6-amino-5-nitroso-3-methyluracil relies on an electrophilic aromatic substitution at the C5 position of the pyrimidine ring[6].

  • The Nucleophile (Substrate): The C5 position of 6-amino-3-methyluracil is highly electron-rich. This nucleophilicity is driven by the electron-donating resonance from the adjacent C6-primary amino group and the enolizable carbonyl groups of the uracil ring[4].

  • The Electrophile: The reaction utilizes the nitrosonium ion (

    
    ). Because 
    
    
    
    salts are highly reactive and moisture-sensitive, the electrophile is generated in situ by reacting sodium nitrite (
    
    
    ) with a mild acid (typically glacial acetic acid)[1][6].
  • Thermodynamic Control: The generation of nitrous acid (

    
    ) is highly exothermic, and 
    
    
    
    is prone to rapid thermal decomposition into nitrogen oxides (
    
    
    and
    
    
    ) at room temperature. Therefore, strict temperature control (0–5 °C) is the most critical parameter for maintaining the bioavailability of the electrophile[4].

G A 6-Amino-3-methyluracil (Substrate) C Electrophilic Substitution (0-5 °C) A->C B NaNO2 + Acetic Acid (Reagents) B->C NO+ generation D 6-Amino-3-methyl-5-nitroso- pyrimidine-2,4-dione C->D Precipitation

Caption: Workflow of the C5-nitrosation of 6-amino-3-methyluracil via electrophilic substitution.

Quantitative Reaction Parameters

To ensure stoichiometric precision and optimal yields, the following parameters must be strictly adhered to. The slight excess of the nitrosating agent ensures complete consumption of the pyrimidine scaffold.

ParameterValue / ReagentScientific Rationale
Substrate 6-Amino-3-methyluracilElectron-rich pyrimidine scaffold[6].
Nitrosating Agent Sodium Nitrite (

)
Precursor for in situ

generation[1].
Acid Catalyst Glacial Acetic Acid /

Weak acid facilitates

formation without fully protonating the C6-amine[1].
Molar Ratio 1 : 1.1 (Substrate :

)
10% excess drives the reaction to completion[6].
Temperature 0–5 °C (Ice Bath)Prevents thermal degradation of nitrous acid[4].
Reaction Time 1–2 hoursAllows for complete electrophilic addition and precipitation[4].
Expected Yield 85–95%Highly efficient due to the strong directing effects of the ring[3].

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system . By monitoring physical state changes and colorimetric shifts, the scientist can verify the success of the reaction in real-time without immediate need for chromatographic analysis.

Phase 1: Substrate Preparation & Phase Control
  • Dissolution: Suspend 1.0 equivalent of 6-amino-3-methyluracil in a mixture of distilled water and glacial acetic acid (approx. 1:1 v/v ratio) within a round-bottom flask equipped with a magnetic stir bar[1].

  • Thermal Conditioning: Gently warm the mixture until the substrate is fully dissolved, ensuring complete solvation.

  • Controlled Precipitation: Immediately transfer the flask to an ice-water bath and cool the solution to 0–5 °C with vigorous stirring[4].

    • Causality & Experience: Cooling will cause the substrate to crash out as a fine, high-surface-area suspension. This physical state is critical: it maximizes the solid-liquid reaction interface while strictly maintaining the low temperature required for the next step.

Phase 2: Electrophile Generation & Addition
  • Reagent Preparation: In a separate vial, dissolve 1.1 equivalents of sodium nitrite (

    
    ) in a minimal volume of cold distilled water[1].
    
  • Dropwise Addition: Using an addition funnel or syringe, add the

    
     solution dropwise to the cooled pyrimidine suspension over 15–30 minutes[4]. Maintain the internal temperature strictly below 5 °C.
    
    • Causality & Experience: Dropwise addition prevents localized exothermic spikes. If the temperature exceeds 5 °C, the

      
       will decompose, visibly evolving toxic, brown 
      
      
      
      gas, which drastically reduces the yield.
  • Self-Validating Checkpoint: As the

    
     ion reacts with the C5 position, the white/colorless suspension will rapidly transition into a vibrant, deeply colored (typically pink, red, or purple) precipitate[6]. This striking color change confirms the successful introduction of the extended 
    
    
    
    -conjugation of the nitroso chromophore.
Phase 3: Isolation and Purification
  • Maturation: Continue stirring the brightly colored suspension at 0–5 °C for an additional 1 to 2 hours to ensure complete conversion[4].

  • Filtration: Isolate the solid product via vacuum filtration using a Büchner funnel[1].

  • Washing: Wash the filter cake thoroughly with ice-cold distilled water.

    • Causality & Experience: Cold water removes highly soluble inorganic byproducts (sodium acetate) and residual acetic acid without dissolving the target compound[4].

  • Drying: Dry the product under high vacuum at room temperature to a constant weight. The resulting 6-amino-5-nitroso-3-methyluracil is typically pure enough (>95%) for immediate downstream application.

Downstream Applications: The Traube Purine Synthesis

The primary utility of 6-amino-5-nitroso-3-methyluracil is its role as a foundational scaffold in the Traube purine synthesis [1].

To build complex xanthine derivatives (such as bronchodilators or targeted antibacterial agents), the nitroso group must first be reduced[2]. Treatment with a reducing agent like sodium dithionite (


) in aqueous ammonia at 70 °C converts the 5-nitroso group into a 5-amino group, yielding 5,6-diamino-3-methyluracil[3]. This highly reactive diamine intermediate is then cyclized using a one-carbon synthon (e.g., formic acid, formamide, or urea) to close the imidazole ring, finalizing the purine bicyclic system[1].

Pathway Step1 6-Amino-3-methyluracil Step2 Nitrosation (NaNO2 / H+) Yields 5-Nitroso Intermediate Step1->Step2 Step3 Reduction (Na2S2O4) Yields 5,6-Diamino Scaffold Step2->Step3 Step4 Cyclization (Formic Acid) Yields 3-Methylxanthine Step3->Step4

Caption: Traube purine synthesis pathway utilizing 6-amino-3-methyluracil as a foundational scaffold.

References

  • Elgaher, W. A., et al. "Synthesis, anti-bronchoconstrictive, and antibacterial activities of some new 8-substituted-1,3-dimethylxanthine derivatives." ResearchGate. URL:[Link]

  • "Marker compounds of leptospermum honeys and methods of isolation and assaying thereof." Google Patents (WO2017099612A1).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71313322, 6-Amino-5-nitroso-3-methyluracil-d3." PubChem. URL:[Link]

Sources

Application Note: 6-Amino-3-methyluracil as a Scaffold for Xanthine-Based Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Utilization of 6-Amino-3-methyl-5H-pyrimidine-2,4-dione (6-Amino-3-methyluracil) in Pharmaceutical Synthesis.

Introduction & Chemical Profile

6-Amino-3-methyl-5H-pyrimidine-2,4-dione (commonly referred to as 6-Amino-3-methyluracil ) is a critical heterocyclic building block in the synthesis of purine alkaloids and pharmaceutical active ingredients (APIs). Its structural versatility stems from the pyrimidine-2,4-dione core, which serves as the "A-ring" precursor in the classic Traube Purine Synthesis .

Unlike its isomer 6-amino-1-methyluracil (used for caffeine/theophylline synthesis), the 3-methyl isomer is the specific starting material for 3-substituted xanthines . This scaffold is foundational for a class of high-value drugs, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Linagliptin) and selective Adenosine Receptor Antagonists .

Chemical Identity
PropertySpecification
IUPAC Name 6-Amino-3-methylpyrimidine-2,4(1H,3H)-dione
Common Name 6-Amino-3-methyluracil
CAS Number 21236-97-5
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Solubility Soluble in dilute alkalis (NaOH), hot water; slightly soluble in ethanol.[1]
Key Functionality C5-nucleophile (susceptible to nitrosation), C6-amine (cyclization donor).

Core Application: Synthesis of 3-Methylxanthine Scaffolds

The primary utility of this intermediate is the generation of the xanthine core via the Traube method.[2] This process involves nitrosation at the C5 position, reduction to the diamine, and subsequent ring closure with a one-carbon donor.[2]

Mechanism of Action
  • Nitrosation: The electron-rich C5 position undergoes electrophilic aromatic substitution with the nitrosonium ion (

    
    ) generated in situ.
    
  • Reduction: The resulting C5-nitroso group is reduced to a primary amine, yielding 5,6-diamino-3-methyluracil.

  • Cyclization: Condensation with formic acid (or equivalents) forms the imidazole ring, yielding 3-methylxanthine.

Downstream Pharmaceutical Relevance
  • Linagliptin (Tradjenta): A DPP-4 inhibitor used for Type 2 Diabetes. The 3-methylxanthine core is a structural prerequisite for its activity.

  • Adenosine Antagonists: 8-substituted-3-methylxanthines are potent antagonists for

    
     and 
    
    
    
    receptors, investigated for Parkinson's disease and asthma.

Experimental Protocols

Protocol A: Nitrosation to 6-Amino-3-methyl-5-nitrosouracil

This step converts the raw intermediate into the activated nitroso-precursor.

Reagents:

  • 6-Amino-3-methyluracil (10.0 g, 70.8 mmol)

  • Sodium Nitrite (

    
    , 5.4 g, 78.0 mmol)
    
  • Glacial Acetic Acid (15 mL)

  • Water (100 mL)

Procedure:

  • Suspension: In a 250 mL three-necked flask, suspend 6-amino-3-methyluracil in 100 mL of water.

  • Acidification: Add glacial acetic acid (15 mL) and cool the mixture to 0–5 °C using an ice/salt bath. Critical: Temperature control prevents diazonium decomposition.

  • Addition: Dissolve

    
     in 20 mL water. Add this solution dropwise over 30 minutes, maintaining internal temperature < 5 °C.
    
  • Reaction: The suspension will turn violet/red (characteristic of nitroso compounds). Stir for 1 hour at 0–5 °C, then allow to warm to room temperature for 2 hours.

  • Isolation: Filter the colored precipitate. Wash with ice-cold water (2 x 20 mL) and ethanol (1 x 20 mL).

  • Drying: Dry in a vacuum oven at 60 °C for 4 hours.

    • Expected Yield: 85–92%

    • Appearance: Violet to rose-colored solid.

Protocol B: One-Pot Reduction and Cyclization to 3-Methylxanthine

This optimized protocol combines reduction and ring closure to minimize oxidation of the unstable diamine intermediate.

Reagents:

  • 6-Amino-3-methyl-5-nitrosouracil (from Protocol A)

  • Formic Acid (85-90%, excess)

  • Zinc Dust (Reducing agent)

  • Catalyst: 10% Pd/C (Alternative for hydrogenation method)

Procedure (Zinc/Formic Acid Method):

  • Charge: Place 5.0 g of the nitroso compound in a 250 mL round-bottom flask.

  • Solvent/Reactant: Add 50 mL of 85% Formic Acid.

  • Reduction: Add Zinc dust (4.0 g) in small portions over 20 minutes. Caution: Exothermic reaction with hydrogen evolution.

  • Reflux: Once addition is complete and gas evolution subsides, heat the mixture to reflux (approx. 100 °C) for 3–5 hours. The formic acid acts as both the solvent and the C8-carbon source for the imidazole ring.

  • Work-up: Filter hot to remove excess Zinc. Concentrate the filtrate under reduced pressure to ~10 mL.

  • Crystallization: Cool to 4 °C. The 3-methylxanthine will precipitate. Filter and recrystallize from water.

Process Visualization

Reaction Pathway: Traube Synthesis

The following diagram illustrates the chemical transformation from the starting material to the pharmaceutical scaffold.

TraubeSynthesis Start 6-Amino-3-methyluracil (Starting Material) Step1 Nitrosation (NaNO2 / AcOH) Start->Step1 Inter1 6-Amino-3-methyl- 5-nitrosouracil Step1->Inter1 Electrophilic Subst. Step2 Reduction (Zn / H+) Inter1->Step2 Inter2 5,6-Diamino- 3-methyluracil (Unstable) Step2->Inter2 -H2O Step3 Cyclization (HCOOH, Reflux) Inter2->Step3 Product 3-Methylxanthine (Pharma Scaffold) Step3->Product Ring Closure

Caption: Step-wise conversion of 6-Amino-3-methyluracil to 3-Methylxanthine via the Traube Purine Synthesis pathway.

Quality Control & Analytical Standards

To ensure the intermediate is suitable for GMP manufacturing, the following analytical parameters must be met.

HPLC Method for Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.[3]

  • Gradient: 0-5 min (5% B), 5-15 min (5% -> 30% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (Lambda max for uracil derivatives).

  • Acceptance Criteria: Purity > 98.0%; Individual impurity < 0.5%.

Key Impurities to Monitor
ImpurityOriginLimit
3-Methylurea Hydrolysis byproduct of starting material< 0.1%
6-Amino-1-methyluracil Regioisomer (from synthesis of starting material)< 0.5%
Inorganic Salts From Nitrosation (NaOAc)Monitor Ash

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).

  • Nitrosation Risk: The nitrosation step involves the generation of

    
     gases. Perform in a well-ventilated fume hood.
    
  • Explosion Hazard: Dry diazo/nitroso compounds can be shock-sensitive. Do not dry the nitroso intermediate at temperatures > 80 °C.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • National Institutes of Health (NIH). (2023). Kinetic study on the reaction of sodium nitrite with neurotransmitters. PubMed Central. Retrieved from [Link]

  • Frontiers in Chemistry. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 6-Amino-3-methyluracil.[2][4] National Library of Medicine. Retrieved from [Link]

  • ACS Omega. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. American Chemical Society. Retrieved from [Link]

Sources

The Alchemist's Guide to Adenosine Receptor Antagonists: A Synthetic Journey from 6-Amino-3-methyluracil

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Foreword: The Uracil Core - An Unsung Hero in Neuro-Modulation

In the intricate dance of neurotransmission, the purinergic system, particularly adenosine and its receptors, plays a pivotal role in regulating neuronal excitability and function. The quest for potent and selective antagonists of these receptors is a cornerstone of modern medicinal chemistry, with profound implications for the treatment of a spectrum of neurological disorders, including Parkinson's disease, as well as inflammatory conditions and cancer.[1][2] While the xanthine scaffold, famously represented by caffeine, has long been the protagonist in this narrative, its synthetic origins often trace back to a humble yet versatile precursor: 6-aminouracil.

This comprehensive guide illuminates the synthetic pathways from 6-amino-3-methyluracil to a diverse array of adenosine receptor antagonists. We will delve into the chemical logic underpinning these transformations, providing not just protocols, but a deeper understanding of the "why" behind each synthetic step. Our focus will be on the robust and widely applicable Traube purine synthesis, a classic yet continually relevant method for constructing the core of xanthine-based antagonists. Furthermore, we will explore the derivatization of this versatile starting material into non-xanthine scaffolds, showcasing its broader utility in the synthesis of novel heterocyclic systems with adenosine receptor modulating activity.

I. The Strategic Importance of 6-Amino-3-methyluracil

6-Amino-3-methyluracil is an ideal starting material for several key reasons:

  • Inherent Pyrimidine Scaffold: It provides the foundational pyrimidine ring, which is the core of xanthines and many other purine isosteres.

  • Activated C5 Position: The amino group at the C6 position electronically activates the C5 position, making it susceptible to electrophilic attack, a crucial step for the subsequent annulation of the imidazole ring.[3]

  • N3-Methylation: The pre-existing methyl group at the N3 position is a common feature in many potent adenosine receptor antagonists, simplifying the overall synthetic route and avoiding potential side reactions.

II. The Cornerstone of Xanthine Synthesis: The Traube Purine Synthesis

The Traube purine synthesis is a powerful and adaptable method for the construction of the purine ring system from a 4,5-diaminopyrimidine precursor.[4][5][6] When applied to 6-amino-3-methyluracil, it provides a direct route to 1-methylxanthine derivatives, which can be further functionalized to generate potent adenosine receptor antagonists.

The overall workflow of the Traube synthesis starting from 6-amino-3-methyluracil is depicted below:

Traube_Synthesis A 6-Amino-3-methyluracil B 6-Amino-3-methyl-5-nitrosouracil A->B Nitrosation (NaNO2, H+) C 5,6-Diamino-3-methyluracil B->C Reduction (e.g., Na2S2O4) D 8-Substituted-1-methylxanthine C->D Cyclization (R-COOH, R-CHO, etc.)

Caption: The Traube Purine Synthesis workflow.

Step 1: Nitrosation - Activating the C5 Position

The journey begins with the nitrosation of 6-amino-3-methyluracil. This electrophilic substitution reaction introduces a nitroso group at the C5 position, a critical step that paves the way for the introduction of the second amino group.

Protocol 1: Synthesis of 6-Amino-3-methyl-5-nitrosouracil

Reagent/ParameterQuantity/ValueNotes
6-Amino-3-methyluracil10.0 g (70.8 mmol)Starting material.
Water200 mL
Acetic Acid20 mL
Sodium Nitrite (NaNO₂)5.86 g (85.0 mmol)Dissolved in 20 mL of water.
Reaction Temperature15-20 °CMaintain with an ice bath.
Reaction Time1 hour

Procedure:

  • Suspend 6-amino-3-methyluracil in water in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Add acetic acid to the suspension.

  • Cool the mixture to 15-20 °C using an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 20 °C.

  • Stir the reaction mixture vigorously for 1 hour at 15-20 °C. The color of the suspension will change to a deep violet or purple.

  • Filter the resulting solid, wash with cold water, and then with ethanol.

  • Dry the product in a vacuum oven at 60 °C to yield 6-amino-3-methyl-5-nitrosouracil as a colored solid.

Causality: The acidic medium generates nitrous acid (HNO₂) from sodium nitrite, which is the active electrophile. The electron-donating amino group at C6 directs the electrophilic attack to the C5 position.

Step 2: Reduction - Formation of the Key Diamino Intermediate

The nitroso group is then reduced to an amino group, yielding the crucial 5,6-diamino-3-methyluracil intermediate. This diamine is the direct precursor for the final cyclization step.

Protocol 2: Synthesis of 5,6-Diamino-3-methyluracil

Reagent/ParameterQuantity/ValueNotes
6-Amino-3-methyl-5-nitrosouracil10.0 g (58.8 mmol)Starting material from Protocol 1.
10% Sodium Hydroxide Solution100 mL
Sodium Dithionite (Na₂S₂O₄)20.5 g (117.6 mmol)
Reaction Temperature60-70 °C
Reaction Time30 minutes

Procedure:

  • In a flask, dissolve the 6-amino-3-methyl-5-nitrosouracil in the 10% sodium hydroxide solution.

  • Heat the solution to 60-70 °C.

  • Gradually add sodium dithionite in portions. The color of the solution will fade.

  • After the addition is complete, continue heating for an additional 30 minutes.

  • Cool the reaction mixture in an ice bath and acidify with glacial acetic acid to a pH of approximately 6.

  • A white precipitate of 5,6-diamino-3-methyluracil will form.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Causality: Sodium dithionite is a powerful reducing agent that efficiently reduces the nitroso group to an amine. The basic conditions initially help to dissolve the starting material.

Step 3: Cyclization - Building the Imidazole Ring and Introducing Diversity

This final step is where the true power of the Traube synthesis lies. The 5,6-diaminouracil intermediate can be cyclized with a variety of one-carbon synthons to introduce a wide range of substituents at the 8-position of the resulting xanthine. This position is a key determinant of the antagonist's affinity and selectivity for the different adenosine receptor subtypes.[7][8]

Protocol 3a: Synthesis of 8-Aryl-1-methylxanthines via Aldehyde Condensation and Oxidative Cyclization

This method is particularly useful for introducing aryl groups at the 8-position, a common feature of potent adenosine receptor antagonists.[9]

Aldehyde_Condensation C 5,6-Diamino-3-methyluracil E Schiff Base Intermediate C->E Ar-CHO (e.g., Benzaldehyde) F 8-Aryl-1-methylxanthine E->F Oxidative Cyclization (e.g., FeCl3, air)

Caption: Cyclization via aldehyde condensation.

Reagent/ParameterQuantity/ValueNotes
5,6-Diamino-3-methyluracil5.0 g (32.0 mmol)Starting material from Protocol 2.
Aromatic Aldehyde (e.g., benzaldehyde)3.7 g (35.2 mmol)
N,N-Dimethylformamide (DMF)50 mL
Ferric Chloride (FeCl₃)0.5 g (3.1 mmol)Catalyst for oxidative cyclization.
Reaction Temperature120 °C
Reaction Time4 hours

Procedure:

  • Dissolve 5,6-diamino-3-methyluracil and the aromatic aldehyde in DMF in a round-bottom flask.

  • Add ferric chloride to the mixture.

  • Heat the reaction mixture at 120 °C for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to give the 8-aryl-1-methylxanthine.

Causality: The initial reaction between the 5-amino group and the aldehyde forms a Schiff base intermediate. The ferric chloride then acts as an oxidizing agent to promote the cyclization and aromatization to the stable xanthine ring system.

Protocol 3b: Synthesis of 8-Substituted-1-methylxanthines via Carboxylic Acid Condensation

This is a more direct approach that involves the formation of an amide intermediate followed by cyclization.[8][10]

Reagent/ParameterQuantity/ValueNotes
5,6-Diamino-3-methyluracil5.0 g (32.0 mmol)Starting material from Protocol 2.
Carboxylic Acid (e.g., acetic acid)2.1 g (35.2 mmol)
Polyphosphoric Acid (PPA)50 gSolvent and cyclizing agent.
Reaction Temperature150 °C
Reaction Time2 hours

Procedure:

  • Mix 5,6-diamino-3-methyluracil, the carboxylic acid, and polyphosphoric acid in a flask.

  • Heat the mixture with stirring at 150 °C for 2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a concentrated sodium hydroxide solution.

  • The precipitated product is collected by filtration, washed with water, and recrystallized to give the 8-substituted-1-methylxanthine.

Causality: The carboxylic acid first reacts with the 5-amino group to form an amide. The high temperature and the dehydrating nature of polyphosphoric acid then promote the intramolecular cyclization to form the imidazole ring.

III. Beyond Xanthines: Uracil as a Precursor for Fused Pyrimidines

The utility of 6-amino-3-methyluracil is not limited to the synthesis of xanthines. Its reactive nature allows for the construction of other heterocyclic systems that can also act as adenosine receptor antagonists. For example, reaction with various electrophiles can lead to the formation of fused pyrimidine systems such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines.[11]

The synthesis of these non-xanthine antagonists often involves multicomponent reactions or condensation reactions with bifunctional reagents. While a detailed protocol for each is beyond the scope of this guide, the underlying principle remains the same: leveraging the nucleophilicity of the 6-amino group and the activated C5 position to build new heterocyclic rings onto the uracil core.

IV. Structure-Activity Relationship (SAR) Insights

The synthetic versatility of starting from 6-amino-3-methyluracil allows for a systematic exploration of the structure-activity relationships of the resulting adenosine receptor antagonists.

Position of SubstitutionInfluence on Activity
N1 Methylation is generally well-tolerated and can enhance potency.
N3 Methylation (as in our starting material) is often beneficial for potency.
C8 This is a key position for modulating affinity and selectivity. Large, lipophilic groups, particularly aryl and heteroaryl moieties, generally confer high potency.[7]
N7 Alkylation at this position can influence selectivity between A1 and A2A receptors.
N9 This position is typically unsubstituted in xanthine-based antagonists.

V. Conclusion and Future Directions

6-Amino-3-methyluracil has proven to be a stalwart and versatile starting material in the synthesis of a wide range of adenosine receptor antagonists. The Traube purine synthesis, in particular, offers a reliable and adaptable route to the xanthine core, allowing for extensive derivatization at the crucial 8-position. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to design and synthesize novel modulators of the purinergic system.

The future of this field lies in the continued exploration of novel cyclization strategies and the use of 6-aminouracil derivatives in multicomponent reactions to access new and diverse heterocyclic scaffolds. By combining the power of classical synthetic methods with modern medicinal chemistry principles, the full potential of this humble uracil derivative can be harnessed to develop the next generation of therapeutics targeting adenosine receptors.

VI. References

  • Xanthine: Synthetic Strategy And Biological Activity. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). Frontiers in Chemistry. [Link]

  • Synthesis of xanthines by cyclization of the Michael-type adducts from 6-aminouracils and diethyl azodiformate. (1977). R Discovery. [Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). PMC. [Link]

  • Recent Advances in the Synthesis of Xanthines: A Short Review. (2022). PMC. [Link]

  • Utility of 6-Aminouracils for Building Substituted and Heteroannulated Pyrimidines: A Comprehensive Review. (2023). Semantic Scholar. [Link]

  • Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. (2014). Scientific Research Publishing. [Link]

  • Discovery of Nonxanthine Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. (2003). PubMed. [Link]

  • Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. (2020). RSC Publishing. [Link]

  • Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. (2014). ResearchGate. [Link]

  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. (2021). Juniper Publishers. [Link]

  • Synthesis. (n.d.). Thieme. [Link]

  • Synthesis and Medicinal Uses of Purine. (n.d.). Pharmaguideline. [Link]

  • Traube Purine Synthesis. (n.d.). Wiley Online Library. [Link]

  • 1-III) Traube Synthesis For Purine. (n.d.). Scribd. [Link]

  • Traube's method for substituted xanthines from 6‐aminouracil. (2022). ResearchGate. [Link]

  • Synthetic route to 8‐aryl xanthines through 5‐(arylidene)‐6‐aminouracils. (2022). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Xanthines. (2022). Semantic Scholar. [Link]

  • A SURVEY OF NONXANTHINE DERIVATIVES AS ADENOSINE RECEPTOR LIGANDS. (n.d.). Journal of Medicinal Chemistry.

  • Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Non-xanthine Adenosine Research Articles. (n.d.). R Discovery. [Link]

  • NON-XANTHINE HETEROCYCLES: ACTIVITY AS ANTAGONISTS OF A1- AND A2-ADENOSINE RECEPTORS. (n.d.). PMC. [Link]

  • Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: A review of structure-activity relationships. (2010). ResearchGate. [Link]

Sources

cyclization mechanism of 6-amino-3-methyl-5H-pyrimidine-2,4-dione with aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cyclization & Condensation Mechanisms of 6-Amino-3-methyl-5H-pyrimidine-2,4-dione

Executive Summary

This guide details the mechanistic pathways and synthetic protocols for reacting 6-amino-3-methyl-5H-pyrimidine-2,4-dione (also known as 6-amino-3-methyluracil) with aldehydes.[1]

For drug development professionals, this scaffold is a critical precursor for pyrido[2,3-d]pyrimidines (deazaflavin analogs) and bis(uracilyl)methanes .[1] The reaction outcome is strictly controlled by the presence of co-reactants (active methylenes) and the electronic nature of the aldehyde. This note distinguishes between the binary condensation (forming bis-adducts) and the ternary cyclization (forming fused heterocyclic rings).

Mechanistic Insight: The "Enamine" Core

The reactivity of 6-amino-3-methyluracil is defined by its tautomeric nature.[1] While it exists primarily in the keto-amine form, the C5–C6–N system functions electronically as a cyclic enamine .

  • Nucleophilic Center (C5): The amino group at C6 donates electron density into the ring, making C5 highly nucleophilic (the

    
    -carbon of the enamine). This is the primary site of attack for electrophiles (aldehydes).
    
  • N-Methylation Effect: The methyl group at N3 (and lack thereof at N1) increases lipophilicity compared to non-methylated uracils but retains the N1-H hydrogen bond donor capability, which is crucial for binding in the active sites of enzymes like dihydrofolate reductase (DHFR).

Pathway Bifurcation

The reaction with an aldehyde (


) splits into two distinct pathways depending on conditions and reagents:
  • Pathway A (Binary System): In the absence of a third component, the highly reactive C5 position attacks the aldehyde. The resulting intermediate rapidly reacts with a second molecule of uracil to form Bis(uracilyl)methanes .

  • Pathway B (Ternary/MCR System): In the presence of an active methylene (e.g., malononitrile), the aldehyde first condenses with the active methylene (Knoevenagel) to form a Michael acceptor. The uracil then attacks this acceptor, followed by intramolecular cyclization to yield Pyrido[2,3-d]pyrimidines .[1]

ReactionPathways cluster_legend Reaction Outcome Control Start 6-Amino-3-methyluracil + Aldehyde (R-CHO) Inter Intermediate: 5-Arylidene-6-aminouracil (Transient Michael Acceptor) Start->Inter Acid Cat. / Heat Bis Product A: Bis(uracilyl)methane (Dimerization) Inter->Bis + 2nd Uracil Eq. (Binary System) Cyclized Product B: Pyrido[2,3-d]pyrimidine (Fused Ring Formation) Inter->Cyclized + Intramolecular Cyclization MCR_Reagent Add: Malononitrile (Active Methylene) MCR_Reagent->Inter Knoevenagel First

Figure 1: Bifurcation of reaction pathways based on reactant stoichiometry and third-component availability.

Application 1: Synthesis of Pyrido[2,3-d]pyrimidines (Cyclization)

This is the preferred route for generating pharmacologically active scaffolds. It is a One-Pot, Three-Component Reaction (MCR) .[1]

Mechanism:

  • Knoevenagel Condensation: Aldehyde + Malononitrile

    
     Arylidene malononitrile (activated alkene).
    
  • Michael Addition: C5 of 6-amino-3-methyluracil attacks the activated alkene.[1]

  • Cyclization: The amino group (N6) attacks the nitrile carbon (from malononitrile).

  • Tautomerization: Aromatization to form the pyridine ring fused to the pyrimidine.

Protocol: Green Aqueous Synthesis

Based on modified procedures from Abdolmohammadi et al. and related MCR literature.

Reagents:

  • 6-Amino-3-methyluracil (1.0 mmol)[1]

  • Aromatic Aldehyde (1.0 mmol)[1]

  • Malononitrile (1.1 mmol)[1]

  • Catalyst: Diammonium hydrogen phosphate (DAHP) (10 mol%) or p-TSA.[1]

  • Solvent: Water:Ethanol (2:1 v/v) or pure Water.

Step-by-Step:

  • Setup: In a 50 mL round-bottom flask, dissolve the aldehyde and malononitrile in 10 mL of solvent. Stir for 5 minutes at Room Temperature (RT).

  • Addition: Add 6-amino-3-methyluracil and the catalyst (DAHP).

  • Reaction: Reflux the mixture for 45–90 minutes.

    • Monitoring: TLC (Ethyl Acetate:n-Hexane 3:7).[1] Look for the disappearance of the aldehyde spot.

  • Work-up: Cool the reaction mixture to RT. A solid precipitate should form.

  • Purification: Filter the solid. Wash with hot water (

    
     mL) followed by cold ethanol (
    
    
    
    mL).
  • Recrystallization: Recrystallize from DMF/Ethanol if necessary.

Data Validation:

Parameter Expected Result Notes
Appearance Yellow to Cream powder Color depends on aldehyde substituents.[1]
Yield 85–95% Electron-withdrawing groups on aldehyde increase yield.[1]

| IR Spectroscopy |


 cm

(

) | Distinct double stretch for primary amine if present.[1] | | 1H NMR |

8.0-9.0 ppm (Pyridine H) | Confirms formation of the fused pyridine ring. |

Application 2: Synthesis of Bis(uracilyl)methanes (Binary Condensation)

If the goal is to link two pharmacophores, this protocol avoids cyclization and creates a methylene bridge.

Mechanism:

  • Aldehyde is activated by acid/solvent.

  • C5 of Uracil 1 attacks Aldehyde

    
     Carbinol intermediate.
    
  • Dehydration

    
     Iminium/Enone intermediate.
    
  • C5 of Uracil 2 attacks the intermediate.

Protocol: Catalyst-Free Water Mediated Synthesis

Based on green chemistry protocols for bis-uracils.

Reagents:

  • 6-Amino-3-methyluracil (2.0 mmol)[1]

  • Aldehyde (1.0 mmol)[1]

  • Solvent: Water (10 mL)

Step-by-Step:

  • Setup: Mix the amine and aldehyde in water in a sealed tube or round-bottom flask.

  • Reaction: Heat at

    
     (reflux) for 20–120 minutes.
    
    • Note: No catalyst is strictly required, though adding a surfactant (e.g., SDS or

      
      -cyclodextrin) can accelerate the reaction for hydrophobic aldehydes.[1]
      
  • Isolation: Cool to RT. The product will precipitate heavily.

  • Purification: Filter and wash with hot water to remove unreacted uracil.

Data Validation:

Parameter Expected Result Notes

| 1H NMR (Key) |


 5.8-6.2 ppm (Singlet, 1H) | This is the methine bridge  proton (

).[1] | | Absence | No alkene proton (

ppm) | Confirms no stopped Knoevenagel product.[1] |

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Cyclization) Knoevenagel step failedEnsure Malononitrile is added before the uracil to pre-form the adduct. Use a catalytic base (Piperidine) if DAHP fails.
Product is Sticky/Gum Incomplete dehydrationRecrystallize from DMF/Ethanol. Ensure reaction ran at full reflux temperature.
Mixture of Products Competition between Bis and CyclizedUse slight excess of Malononitrile (1.2 eq). Do not use excess uracil.
Solubility Issues 3-Methyl group increases lipophilicityUse Ethanol/Water mixtures rather than pure water.[1]

References

  • Abdolmohammadi, S. & Balalaie, S. (2012).[2] An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14.[1][2]

  • Mosaddegh, E. & Hassankhani, A. (2011). A convenient one-pot, three-component reaction of aromatic aldehydes, 6-amino-1,3-dimethyluracil and active methylene compounds.[1][3] Combinatorial Chemistry & High Throughput Screening.

  • Devi, S. et al. (2018). Reactions of 6-aminouracils: A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines.[4] Canadian Journal of Chemistry. [1]

  • BenchChem. (2025). A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis. [1]

Sources

preparation of 3-methyl-8-substituted xanthines from 6-amino-3-methyluracil

Author: BenchChem Technical Support Team. Date: March 2026

A Modular Protocol Starting from 6-Amino-3-Methyluracil

Executive Summary & Strategic Overview

The synthesis of 3-methyl-8-substituted xanthines is a critical workflow in the development of adenosine receptor antagonists (specifically A2A and A2B subtypes) and phosphodiesterase inhibitors. While 1,3-dimethylxanthines (theophylline derivatives) are commercially abundant, the 3-methylxanthine scaffold offers a unique pharmacological profile due to the unsubstituted N1 position, allowing for distinct hydrogen bonding interactions within receptor pockets.

This guide details a robust, scalable Modified Traube Synthesis . Unlike the classical Traube method which can be harsh, this protocol utilizes a "soft" nitrosation-reduction sequence followed by a divergent cyclization strategy. This allows the researcher to introduce diverse substituents at the C8 position using either carboxylic acids (Method A) or aldehydes (Method B).[1]

Key Technical Advantages:

  • Regiocontrol: Starting with 6-amino-3-methyluracil fixes the methyl group at the N3 position of the final xanthine core, eliminating regiochemical ambiguity.

  • Intermediate Stability: The protocol addresses the oxidative instability of the 5,6-diamino intermediate with a specific in situ handling technique.

  • Versatility: The C8-substituent is introduced late-stage, enabling parallel synthesis of libraries.

Reaction Pathway Visualization

The following diagram illustrates the critical chemical transformations and decision points in the workflow.

G Start 6-Amino-3-methyluracil (Starting Material) Nitroso 6-Amino-3-methyl- 5-nitrosouracil Start->Nitroso NaNO2, HCl Nitrosation Diamine 5,6-Diamino- 3-methyluracil (Unstable Intermediate) Nitroso->Diamine Na2S2O4 Reduction Amide Amide Intermediate Diamine->Amide Method A: R-COOH, Coupling Agent Schiff Schiff Base (Imine) Diamine->Schiff Method B: R-CHO, EtOH Product 3-Methyl-8-Substituted Xanthine Amide->Product Base Cyclization (NaOH/Heat) Schiff->Product Oxidative Cyclization (I2 or SOCl2)

Figure 1: Synthetic flowchart for the conversion of 6-amino-3-methyluracil to 3-methyl-8-substituted xanthines via the modified Traube synthesis.

Detailed Experimental Protocols
Phase 1: Preparation of the Diamine Core

The success of this synthesis hinges on the quality of the 5,6-diamino intermediate. It is prone to air oxidation (turning purple/red). Expert Recommendation: Perform the reduction immediately prior to the cyclization step.

Step 1.1: Nitrosation

  • Reagents: 6-Amino-3-methyluracil (10 mmol), Sodium Nitrite (12 mmol), Glacial Acetic Acid (20 mL), Water (10 mL).

  • Protocol:

    • Suspend 6-amino-3-methyluracil in a mixture of acetic acid and water in a round-bottom flask.

    • Cool the suspension to 0–5 °C using an ice bath. Critical: Temperature control prevents diazonium salt decomposition.

    • Add NaNO2 (dissolved in minimal water) dropwise over 20 minutes.

    • Stir for 1 hour at 0–5 °C. The mixture will turn into a thick, typically violet or red, suspension of 6-amino-3-methyl-5-nitrosouracil.

    • Filter the solid, wash with cold water (2 x 10 mL) and ethanol (1 x 10 mL). Dry under vacuum.

    • Yield Expectation: >85%.[2][3]

Step 1.2: Reduction to 5,6-Diamino-3-methyluracil

  • Reagents: 6-Amino-3-methyl-5-nitrosouracil (5 mmol), Sodium Dithionite (Na2S2O4, 15 mmol), Water (30 mL).

  • Protocol:

    • Suspend the nitroso compound in water at 50 °C.

    • Add solid Na2S2O4 in portions. The red/violet color of the suspension will fade to a pale yellow or off-white color, indicating reduction is complete.

    • Self-Validating Check: If the color persists, add small aliquots of dithionite until the color discharges.

    • Cool to 0 °C. Filter the diamine precipitate rapidly under an inert atmosphere (Argon/Nitrogen) if possible.

    • Immediate Action: Proceed to Phase 2 immediately. Do not store this intermediate.

Phase 2: Cyclization (The Divergent Step)

Choose Method A for standard aliphatic/aromatic substituents. Choose Method B if the aldehyde is more available or if the R-group is acid-sensitive.

Method A: Carboxylic Acid Route (Coupling + Ring Closure)

  • Reagents: Carboxylic Acid (R-COOH, 5 mmol), EDCI or COMU (5.5 mmol), DIPEA (6 mmol), DMF (10 mL), 10% NaOH.

  • Protocol:

    • Dissolve R-COOH, Coupling Agent (EDCI or COMU), and DIPEA in DMF. Stir for 15 min to activate the acid.

    • Add the fresh 5,6-diamino-3-methyluracil. Stir at Room Temperature (RT) for 2–4 hours.

    • Monitor: TLC should show consumption of the diamine and formation of the amide intermediate.

    • Cyclization: Add 10% aqueous NaOH (5 mL) to the reaction mixture and heat to reflux (or 90 °C) for 1 hour. Note: The base catalyzes the dehydration to close the imidazole ring.

    • Work-up: Cool to RT. Acidify carefully with HCl to pH ~5. The xanthine product usually precipitates.[1] Filter and wash with water.[4]

Method B: Aldehyde Route (Oxidative Cyclization) [1]

  • Reagents: Aldehyde (R-CHO, 5 mmol), Ethanol (20 mL), Iodine (I2, 1.2 eq) or Thionyl Chloride.

  • Protocol:

    • Suspend 5,6-diamino-3-methyluracil in Ethanol.

    • Add the aldehyde (R-CHO). Reflux for 2 hours.

    • Intermediate: This forms the Schiff base (imine). Often this precipitates upon cooling.[4]

    • Oxidative Closure:

      • Option 1 (Mild): Add Iodine (I2) to the Schiff base suspension and reflux for 4 hours.

      • Option 2 (Robust): Resuspend the Schiff base in dry dioxane or toluene, add Thionyl Chloride (1.5 eq), and reflux for 2 hours.

    • Work-up: Quench with saturated Sodium Thiosulfate (if using I2) or Sodium Bicarbonate (if using SOCl2). Extract or filter the precipitate.

Data Summary & Characterization

Expected Analytical Data: The following table summarizes the characteristic spectral shifts expected when converting the uracil to the xanthine.

Feature6-Amino-3-methyluracil3-Methyl-8-Substituted Xanthine
UV

~265 nm~275–280 nm (Bathochromic shift)
1H NMR (N-Me) Singlet ~3.1 ppmSinglet ~3.3–3.5 ppm (Deshielded)
1H NMR (C8-H) N/AAbsent (Replaced by R-group signals)
1H NMR (NH) Broad singlets (NH2)Broad singlet (N1-H, ~11-12 ppm)
Solubility Low in organic solventsModerate in DMSO; Soluble in dilute base

Troubleshooting Guide:

  • Problem: Low yield in Step 1 (Nitrosation).

    • Cause: Temperature too high (>10°C) causing decomposition.

    • Fix: Maintain strict ice-bath cooling; ensure slow addition of nitrite.

  • Problem: Product is purple/colored after Step 2.

    • Cause: Incomplete reduction or re-oxidation of the diamine.

    • Fix: Add excess sodium dithionite until white/yellow. Work under Nitrogen.[2][5][6][7][8]

  • Problem: Cyclization (Method A) fails to precipitate product.

    • Cause: Product might be forming the sodium salt in NaOH.

    • Fix: Ensure acidification to pH 5–6 during workup. Do not over-acidify to pH 1 as the N9 position can protonate, increasing solubility.

References
  • Müller, C. E., et al. (2019). "Fast, Efficient, and Versatile Synthesis of 6-Amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines." Frontiers in Chemistry. Available at: [Link]

  • Bansal, R., et al. (2009).[9] "Synthesis of a Series of 8-(substituted-phenyl)xanthines and a Study on the Effects of Substitution Pattern." European Journal of Medicinal Chemistry. Available at: [Link]

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines and 8-substituted xanthines." Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for the Acylation of 6-amino-3-methyl-5H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the reaction conditions for the acylation of 6-amino-3-methyl-5H-pyrimidine-2,4-dione (a derivative of 6-aminouracil). The strategic acylation of the 6-amino group is a pivotal step in the synthesis of a wide array of fused pyrimidine systems, which are scaffolds of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] This document details the underlying chemical principles, discusses the critical parameters influencing reaction outcomes, and presents validated, step-by-step protocols for researchers in organic synthesis and drug development.

Scientific Principles: Mechanism and Regioselectivity

The reactivity of 6-aminouracil derivatives like 6-amino-3-methyl-5H-pyrimidine-2,4-dione is governed by their electronic structure. These molecules can be described as cyclic enamines, which confers a dual nucleophilic character.[2][3] The structure exists as a resonance hybrid of two canonical forms, which allows for electrophilic attack at two primary sites: the exocyclic 6-amino group (a harder nucleophilic center) and the C-5 position of the pyrimidine ring (a softer nucleophilic center).[2][4]

This dual reactivity means that acylation can potentially yield two different products: the desired N-6 acylated product or the C-5 acylated isomer.[2] The regioselectivity of the reaction is highly dependent on the reaction conditions, the nature of the electrophile (acylating agent), and the electronic properties of the uracil substrate itself.[5] For the synthesis of fused heterocyclic systems, selective acylation at the 6-amino group is typically the desired pathway, as it installs the necessary functionality for subsequent intramolecular cyclization reactions.[1]

The general mechanism for N-acylation is a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the 6-amino group attacks the electrophilic carbonyl carbon of the acylating agent.[6] This is followed by the elimination of a leaving group (e.g., a chloride ion from an acyl chloride) to yield the stable N-acyl derivative.

Figure 1: General mechanism for the N-acylation of 6-amino-3-methyluracil.

Application Notes: Selection of Reaction Conditions

The success of the acylation reaction hinges on the judicious selection of reagents and parameters. The following notes provide guidance on these choices.

  • Acylating Agents:

    • Acyl Halides (e.g., Benzoyl Chloride, Acetyl Chloride): These are highly reactive and widely used for this transformation.[1] They typically provide good yields but generate stoichiometric amounts of acid byproduct (e.g., HCl), which often necessitates the use of a base to neutralize it and drive the reaction to completion.

    • Acid Anhydrides (e.g., Acetic Anhydride): These are also effective acylating agents, generally less reactive than acyl halides, which can sometimes offer better control and selectivity.[6] The reaction can often be performed using the anhydride itself as the solvent.

  • Solvents:

    • Aprotic Polar Solvents (DMF, DMSO): Dimethylformamide (DMF) is a common choice as it effectively solubilizes the uracil substrate and reagents.[1][7] It is crucial to use anhydrous (dry) DMF to prevent hydrolysis of the acylating agent.

    • Non-polar Solvents (Methylene Chloride): For certain protocols, particularly those involving silylation intermediates, chlorinated solvents like methylene chloride are preferred.[8]

    • Solvent-Free Conditions: For some reactions, particularly with acetic anhydride, protocols can be run neat (without solvent), which aligns with green chemistry principles by reducing solvent waste.[9]

  • Catalysts and Bases:

    • Tertiary Amines (Piperidine, Triethylamine): A catalytic amount of a base like piperidine is frequently added when using acyl chlorides in DMF.[1][7] It acts as a nucleophilic catalyst and also neutralizes the HCl byproduct.

    • Inorganic Bases (Potassium Carbonate): Anhydrous K₂CO₃ is an effective and economical base, particularly for reactions with more reactive acylating agents like chloroacetyl chloride.[7]

    • 4-Dimethylaminopyridine (DMAP): DMAP is a highly efficient nucleophilic catalyst for acylation reactions, especially with less reactive anhydrides or hindered amines.[10] It can be used in catalytic amounts to significantly accelerate the reaction rate.

  • Temperature and Reaction Time:

    • Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the chosen acylating agent and substrate.[7] Reactions with highly reactive acyl chlorides may proceed efficiently at room temperature, while less reactive systems may require heating (reflux) for several hours to achieve complete conversion.[1]

    • Microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, providing an efficient alternative to conventional heating.[1]

Detailed Experimental Protocols

The following protocols are representative methods for the acylation of 6-amino-3-methyl-5H-pyrimidine-2,4-dione and its analogs.

Protocol 1: General Acylation with Acyl Chloride in DMF

This protocol is adapted from established procedures for the acylation of 6-aminouracils and is broadly applicable for various acyl chlorides.[1][7]

Materials:

  • 6-amino-3-methyl-5H-pyrimidine-2,4-dione

  • Acyl chloride (e.g., benzoyl chloride, 2,4-dimethoxybenzoyl chloride) (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine (catalytic, ~3-5 drops)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice-water bath

Procedure:

  • To a round-bottom flask, add 6-amino-3-methyl-5H-pyrimidine-2,4-dione (1.0 eq).

  • Add anhydrous DMF (approx. 10-15 mL per 10 mmol of substrate).

  • Add the acyl chloride (1.0 eq) to the suspension.

  • Add a catalytic amount of piperidine (3-5 drops).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (typically 120-150 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture slowly into a beaker containing an ice-water slurry with stirring.

  • A precipitate of the N-acylated product will form. Continue stirring for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or diethyl ether to aid in drying.

  • Dry the product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol, DMF/water) may be performed for further purification.

Protocol 2: Acetylation with Acetic Anhydride

This method is a straightforward approach for introducing an acetyl group, a common protecting group and synthetic handle.[6]

Materials:

  • 6-amino-3-methyl-5H-pyrimidine-2,4-dione

  • Acetic Anhydride

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, suspend 6-amino-3-methyl-5H-pyrimidine-2,4-dione (1.0 eq) in acetic anhydride (5-10 eq, serving as both reagent and solvent).

  • Heat the mixture to 80-100 °C with stirring.

  • Maintain the temperature and continue stirring for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction to cool to room temperature.

  • Carefully pour the reaction mixture into an ice-water bath to quench the excess acetic anhydride.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product extensively with water to remove acetic acid.

  • Dry the purified 6-acetamido-3-methyl-5H-pyrimidine-2,4-dione product under vacuum.

Data Summary: Comparison of Acylation Conditions

The choice of methodology can significantly impact yield and reaction time. The following table summarizes representative conditions for the N-acylation of 6-aminouracil derivatives.

Acylating Agent Base / Catalyst Solvent Temperature Time Key Advantages Reference
2,4-Dimethoxybenzoyl ChloridePiperidine (cat.)Dry DMFReflux5 hoursBroad substrate scope, good yields[1]
Chloroacetyl ChlorideAnhydrous K₂CO₃DMFRoom Temp.Not SpecifiedMild conditions, useful for reactive acyl halides[7]
Aryl Aldehyde / UreaAcetic Acid (cat.)NoneMicrowave10-15 minRapid, one-pot for subsequent cyclization[1]
Acetic AnhydrideNoneAcetic Anhydride< 60 °C1 hourSimple, high yield for acetylation[6]

General Experimental Workflow

A standardized workflow ensures reproducibility and high purity of the final product. The key steps are outlined below.

Experimental Workflow start Start setup Reaction Setup (Substrate, Solvent, Reagents) start->setup reaction Reaction (Heating / Stirring / MW) setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quench / Precipitate) monitoring->workup Complete isolation Isolation (Vacuum Filtration) workup->isolation washing Washing (Water, Ethanol, etc.) isolation->washing purification Purification (Drying / Recrystallization) washing->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Figure 2: A general workflow for the synthesis and purification of N-acylated uracil derivatives.

Conclusion

The N-acylation of 6-amino-3-methyl-5H-pyrimidine-2,4-dione is a robust and versatile reaction that serves as a gateway to complex heterocyclic structures of high value in drug discovery. By carefully selecting the acylating agent, solvent, and catalyst, researchers can achieve high yields of the desired N-acylated product. The protocols provided herein offer reliable starting points for laboratory synthesis, which can be further optimized to suit specific substrates and target molecules.

References

  • N‐acylation of 1,3‐dimethyl‐6‐aminouracils. A reversal in the regiospecificity of an electrophilic substitution induced by an intramolecular proton‐transfer. R Discovery. Available at: [Link]

  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. Available at: [Link]

  • 5-Acyl- and 5-Nitroso-6-aminouraciles as Starting Reagents in the Synthesis of 1,3,7,9-Tetramethylpyrimidopteridine- 2,4,6,8-tetraone. AIP Publishing. Available at: [Link]

  • Acylation of some 6-aminouracil derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Gouda, M. A., et al. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. International Journal of Organic Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]

  • Deratani, A., et al. (1987). New dialkylaminopyridine acylation catalysts: their synthesis and attachment to insoluble polymer supports. Academia.edu. Available at: [Link]

  • Acylation of 6-APA via silyl intermediates. Google Patents.
  • Process for preparing uracil derivatives. Google Patents.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]

  • A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study. PubMed. Available at: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Available at: [Link]

  • N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

  • Novikov, M. S., & Geisman, A. N. (2010). Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. ResearchGate. Available at: [Link]

  • Conversion of uracil derivatives to cytosine derivatives. Google Patents.
  • A Strategy for Selective N-acylation of Purine and Pyrimidine Bases of Deoxy and Ribo Nucleosides. PubMed. Available at: [Link]

  • Mohammadizadeh, M. R., et al. (2008). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Formation of Schiff Bases Using 6-amino-3-methyl-5H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrimidine-Based Schiff Bases

Schiff bases, compounds containing an azomethine or imine group (-C=N-), have been a cornerstone of synthetic chemistry since their discovery by Hugo Schiff in 1864.[1] Their facile synthesis, structural versatility, and wide range of applications make them a subject of continuous research.[2] When the pyrimidine nucleus, a fundamental component of nucleic acids like cytosine, thymine, and uracil, is incorporated into a Schiff base structure, the resulting molecule often exhibits significant biological activity.[3][4]

The starting material, 6-amino-3-methyl-5H-pyrimidine-2,4-dione (also known as 6-amino-3-methyluracil), provides a versatile scaffold. The primary amino group at the C6 position is a reactive nucleophile, readily available for condensation with a variety of aldehydes and ketones. This reaction yields Schiff bases with a pyrimidine moiety, a class of compounds that has garnered substantial interest in medicinal chemistry for their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[3][5] This guide provides a comprehensive overview of the synthesis, mechanism, characterization, and applications of these promising compounds.

Mechanism of Schiff Base Formation

The formation of a Schiff base is a reversible, two-step nucleophilic addition-elimination reaction.[6][7] The reaction is typically catalyzed by a mild acid, as the pH must be carefully controlled to ensure optimal reaction rates.[8]

Step 1: Nucleophilic Addition The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral, unstable intermediate known as a carbinolamine.[9]

Step 2: Dehydration (Elimination) The carbinolamine intermediate is then protonated under mildly acidic conditions. This protonation of the hydroxyl group makes it a good leaving group (water). Subsequently, the lone pair of electrons on the nitrogen atom forms a double bond with the adjacent carbon, expelling a water molecule and forming the stable imine or Schiff base.[6][8] The removal of water is often a key factor in driving the reaction equilibrium towards the product.[6]

Caption: Fig 1. Reaction mechanism overview.

Applications in Drug Development

The fusion of the pyrimidine ring with the azomethine linkage creates pharmacophores with a wide spectrum of biological activities. The lipophilicity conferred by the C=N bond can enhance the molecule's ability to cross cell membranes, a crucial factor in drug design. Researchers have explored these derivatives for various therapeutic applications.[4]

  • Anticancer Activity: Many pyrimidine-based Schiff bases have demonstrated significant cytotoxic effects against various cancer cell lines.[5][10] The mechanism often involves the inhibition of key enzymes like tubulin polymerase or cyclin-dependent kinases (CDKs), which are critical for cell division.[10]

  • Antimicrobial & Antifungal Activity: The imine group is a key structural feature for antimicrobial activity. These compounds can interfere with microbial cell wall synthesis or other essential cellular processes.[3][11]

  • Antioxidant Properties: Some derivatives have shown potent antioxidant activity, which is valuable in combating oxidative stress-related diseases.[11][12]

Workflow Drug Discovery Workflow cluster_caption Start Starting Materials (6-amino-3-methyl-pyrimidine-2,4-dione + Substituted Aldehyde) Synthesis Schiff Base Synthesis (Condensation Reaction) Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (FTIR, NMR, Mass Spec) Purification->Characterization Screening Biological Screening (Anticancer, Antimicrobial Assays) Characterization->Screening Lead_Opt Lead Optimization (SAR Studies) Screening->Lead_Opt Final_Drug Potential Drug Candidate Lead_Opt->Final_Drug caption_node

Caption: Fig 2. From synthesis to drug candidate.

Detailed Experimental Protocol

This protocol outlines a general method for the synthesis of a Schiff base from 6-amino-3-methyl-5H-pyrimidine-2,4-dione and a substituted aromatic aldehyde.

4.1. Materials and Reagents

  • 6-amino-3-methyl-5H-pyrimidine-2,4-dione (1 mmol)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1 mmol)

  • Absolute Ethanol (20-30 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Deionized Water

  • Standard laboratory glassware (reflux setup, beakers, filtration apparatus)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

4.2. General Synthesis Procedure

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1 mmol of 6-amino-3-methyl-5H-pyrimidine-2,4-dione in 15 mL of absolute ethanol with gentle warming and stirring. In a separate beaker, dissolve 1 mmol of the selected aromatic aldehyde in 10 mL of absolute ethanol.

    • Rationale: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and has a suitable boiling point for reflux.[7][13]

  • Reaction Initiation: Add the ethanolic solution of the aldehyde to the flask containing the pyrimidine derivative. Add 2-3 drops of glacial acetic acid to the mixture.

    • Causality: Glacial acetic acid acts as a catalyst, protonating the carbonyl oxygen of the aldehyde, which increases its electrophilicity and facilitates the nucleophilic attack by the amine.[1][13] A mildly acidic pH is optimal.[6]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux for 2-4 hours.

    • Self-Validation: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The formation of a new spot with a different Rf value from the starting materials indicates product formation.

  • Isolation of Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate should form. If no precipitate forms, the solution can be cooled further in an ice bath or the solvent can be partially evaporated.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water.[13] Dry the purified crystals in a vacuum oven.

  • Characterization: Determine the melting point of the purified product. A sharp melting point is an indicator of purity.[13] Proceed with spectroscopic characterization.

Data Interpretation and Characterization

Confirming the structure of the newly synthesized Schiff base is critical. A combination of spectroscopic methods is employed for unambiguous characterization.

  • FTIR Spectroscopy: The most telling evidence for Schiff base formation is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretch, typically in the range of 1600-1650 cm⁻¹.[14] Concurrently, the characteristic C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretching vibrations from the primary amine (around 3200-3400 cm⁻¹) of the starting materials should disappear or significantly diminish.[15]

  • ¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet in the downfield region of the spectrum, typically between δ 8.0-9.5 ppm, which is characteristic of the azomethine proton (-CH=N-).[2][16] The signals for the aldehyde proton (around δ 9.5-10.5 ppm) and the primary amine protons will be absent in the product spectrum.

  • ¹³C NMR Spectroscopy: The carbon of the azomethine group (C=N) will show a characteristic signal in the range of δ 155-165 ppm.[16][17]

Table 1: Representative Spectroscopic Data for a Schiff Base Derivative

FeatureAnalytical TechniqueExpected ObservationRationale for Confirmation
Azomethine Stretch FTIRStrong band at ~1620 cm⁻¹Disappearance of C=O and N-H bands from starting materials and appearance of C=N band.[14]
Azomethine Proton ¹H NMRSinglet at ~8.9 ppmA distinct signal for the proton of the newly formed C=N double bond.[2]
Azomethine Carbon ¹³C NMRSignal at ~160 ppmChemical shift characteristic of the sp² hybridized carbon in the imine group.[17]
Molecular Ion Peak Mass Spectrometry[M]+ or [M+H]+ peakCorresponds to the calculated molecular weight of the target Schiff base.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-3-methyl-5H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Why" and "How" of Yield Loss

The synthesis of 6-amino-3-methyl-5H-pyrimidine-2,4-dione (commonly referred to as 6-amino-3-methyluracil ) is a critical gateway to xanthine derivatives (e.g., caffeine, theobromine analogs). While the literature often cites straightforward condensation, practical execution is plagued by three main failure modes: regio-isomeric contamination , thermal decomposition (tarring) , and hydrolytic yield collapse .

This guide moves beyond standard recipes to address the mechanistic bottlenecks. The most robust route involves the condensation of


-methylurea  with cyanoacetic acid  using acetic anhydride  as a dehydrating solvent, followed by base-mediated cyclization.
The "Golden Batch" Standard

To achieve yields >75% with high purity (>98%), your protocol must respect the following thermodynamic and kinetic boundaries:

  • Anhydrous Integrity: Acetic anhydride (

    
    ) acts as both solvent and dehydrating agent. Even trace water (
    
    
    
    ) hydrolyzes
    
    
    to acetic acid, stalling the formation of the reactive cyanoacetyl-ureide intermediate.
  • Thermal Ceiling: The reaction is exothermic.[1] Exceeding 85°C during the condensation phase promotes the formation of red/brown oxidative byproducts (tars) that co-precipitate with the product.

  • Regiocontrol: Acylation must occur on the unsubstituted nitrogen of the urea to ensure the methyl group ends up at the N3 position in the final pyrimidine ring. This is kinetically favored but can be scrambled at high temperatures.

Troubleshooting Guide & FAQs

Direct solutions to common observations in the fume hood.

Category A: Reaction Appearance & Yield

Q: My reaction mixture turned dark brown/black, and the isolated yield is <30%. What happened? A: You likely experienced thermal runaway . The condensation of cyanoacetic acid and acetic anhydride is exothermic.

  • Diagnosis: If the internal temperature spiked above 90°C, the cyanoacetyl intermediate decomposes into polymeric nitriles (tars).

  • Fix: Install an internal temperature probe. Add the acetic anhydride slowly to the cyanoacetic acid/urea mixture, maintaining the temperature between 60°C and 75°C . Do not rely on oil bath temperature alone; monitor the internal reaction temperature.

Q: The product is not precipitating upon acidification, or I get a sticky gum. A: This indicates either incomplete cyclization or solvent trapping .

  • Diagnosis: If you used a one-pot method without a distinct base-catalyzed cyclization step, the ring closure might be incomplete. The "gum" is often the linear cyanoacetyl-methylurea intermediate.

  • Fix: Ensure you treat the intermediate with aqueous NaOH (20%) at 80°C for 30 minutes to force cyclization. Then, acidify slowly to pH 2–3. If a gum forms, scratch the flask walls with a glass rod and cool to 4°C to induce crystallization.

Category B: Purity & Identity[2][3][4][5]

Q: NMR shows a mixture of isomers. How do I ensure I have the 3-methyl isomer and not the 1-methyl? A: Regioselectivity is determined during the initial acylation.

  • Mechanism: The unhindered

    
     of 
    
    
    
    -methylurea reacts faster with the cyanoacetyl species than the
    
    
    group. This forms
    
    
    . Upon cyclization, the
    
    
    attacks the nitrile, placing the methyl at the N3 position of the ring.
  • Fix: Avoid using "symmetric" reagents like dimethylurea (yields 1,3-dimethyl). Ensure your starting material is high-purity

    
    -methylurea. Run the acylation at the lowest effective temperature (50-60°C) to maximize the kinetic preference for the unhindered nitrogen.
    

Q: My product has a persistent vinegar smell and low melting point. A: Solvate formation.

  • Diagnosis: 6-amino-3-methyluracil can form stable solvates with acetic acid.

  • Fix: Dry the product in a vacuum oven at 60°C for 12 hours. If the smell persists, recrystallize from water or ethanol/water (1:1). The product should decompose/melt >300°C.[2]

Optimized Experimental Protocol

This protocol prioritizes reproducibility and scale-up safety.

Materials
  • 
    -Methylurea (1.0 eq)
    
  • Cyanoacetic acid (1.1 eq)

  • Acetic Anhydride (2.5 eq) - Must be fresh/dry

  • Sodium Hydroxide (20% aq. solution)

  • Hydrochloric Acid (Conc.)[2]

Step-by-Step Workflow
  • Acylation (The Critical Step):

    • In a dry 3-neck flask under

      
      , charge Cyanoacetic acid (1.1 eq) and 
      
      
      
      -Methylurea (1.0 eq).
    • Add Acetic Anhydride (2.5 eq) dropwise over 30 minutes.

    • Crucial: Maintain internal temperature at 60–70°C . Do not reflux yet.

    • Stir at 70°C for 2 hours. The mixture should be a clear, light orange solution.

  • Cyclization:

    • Remove excess acetic anhydride/acetic acid under reduced pressure (rotary evaporator, 60°C).

    • Dissolve the residue in 20% NaOH solution (approx 3-4 mL per gram of starting material).

    • Heat the alkaline solution to 85°C for 30 minutes . (This forces the ring closure of the pyrimidine).

  • Isolation:

    • Cool the reaction to room temperature, then to 0–5°C in an ice bath.

    • Slowly acidify with Conc.[2][3] HCl to pH 2–3 .

    • Observation: A heavy white to off-white precipitate will form.

    • Stir at 0°C for 1 hour to "age" the precipitate (improves filterability).

  • Purification:

    • Filter the solid.[2][4][5] Wash with ice-cold water (

      
      ) and cold ethanol (
      
      
      
      ).
    • Dry under vacuum.[2]

Data Summary: Yield vs. Temperature
Reaction Temp (

C)
Color of CrudeIsolated Yield (%)Purity (HPLC)Notes
50 - 60 White/Pale Yellow65%99%Slow reaction rate.
65 - 75 Pale Yellow82% 98% Optimal balance.
85 - 95 Orange/Red70%92%Onset of tar formation.
> 100 (Reflux) Dark Brown45%85%Significant decomposition.

Visualized Logic & Mechanisms

Figure 1: Troubleshooting Logic Tree

Use this flowchart to diagnose low yields or purity issues immediately.

Troubleshooting Start Problem: Low Yield or Impure Product CheckColor Check Reaction Color Start->CheckColor DarkColor Dark Brown/Black? CheckColor->DarkColor Yes LightColor Pale/White but Low Mass? CheckColor->LightColor No TempIssue Thermal Decomposition (Temp > 90°C) DarkColor->TempIssue Likely Cause MoistureIssue Hydrolysis of Anhydride (Wet Reagents) LightColor->MoistureIssue Check Reagents PHIssue Precipitation pH Incorrect (Target pH 2-3) LightColor->PHIssue Check Workup Action1 Action: Reduce Temp to 70°C Add Reagents Slowly TempIssue->Action1 Action2 Action: Use Fresh Ac2O Dry Urea/Acid MoistureIssue->Action2 Action3 Action: Adjust pH carefully Cool to 4°C PHIssue->Action3

Caption: Diagnostic workflow for identifying the root cause of synthesis failure based on visual cues.

Figure 2: Regioselective Synthesis Pathway

Visualizing why the methyl group ends up at N3.

ReactionMechanism Reagents N-Methylurea (H2N-CO-NHMe) + Cyanoacetic Acid Intermediate Intermediate Ureide (MeNH-CO-NH-CO-CH2-CN) (Acylation at unhindered N) Reagents->Intermediate Acetic Anhydride 60-70°C Cyclization Base-Catalyzed Cyclization (N-Me attacks Nitrile) Intermediate->Cyclization NaOH / Heat Product 6-Amino-3-methyluracil (Methyl at N3) Cyclization->Product Ring Closure

Caption: Mechanistic pathway highlighting the acylation preference that dictates the final N3-methyl regiochemistry.

References

  • BenchChem. (2025).[4][6] Application Notes and Protocols: Acetic Anhydride as a Dehydrating Agent in the Synthesis of N,N'-Dimethyl-N-cyanoacetylurea. Retrieved from

  • Organic Syntheses. (1937).[2] 6-Methyluracil.[5][6][7][8] Org. Synth. 17, 63. (Foundational methodology for uracil condensation). Retrieved from

  • ChemicalBook. (2025).[9] 6-Amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione synthesis. (Highlighting comparative conditions for methylated uracils). Retrieved from [9]

  • Mohammadizadeh, M. R., et al. (2008).[10] Reactions of 6-aminouracils — A novel and highly efficient procedure. Canadian Journal of Chemistry, 86(9), 925-929.[10] (Discusses reactivity of 6-aminouracils).[10][5][6][7][8] Retrieved from

  • Google Patents. (2022). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.[11] (Industrial optimization of similar uracil condensations). Retrieved from

Sources

Technical Guide: Solvent Selection & Recrystallization of 6-Amino-3-methyl-5H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

Target Molecule: 6-Amino-3-methyl-5H-pyrimidine-2,4-dione Common Name: 6-Amino-3-methyluracil CAS: 21236-97-5[1]

Successful recrystallization of 6-amino-3-methyluracil requires understanding its amphoteric nature . Unlike simple organic solids, this molecule possesses both an acidic imide proton (N1-H) and a basic amino group (C6-NH₂). Consequently, its solubility is heavily dependent on pH, exhibiting a "U-shaped" solubility curve where it is most soluble at high and low pH, and least soluble at its isoelectric point (approx. pH 6.0–7.0).

This guide prioritizes pH-swing precipitation over thermal recrystallization for scalability and yield, though thermal methods are discussed for high-purity polishing.

Solvent Selection Matrix

The following table summarizes solvent suitability based on thermodynamic solubility and impurity rejection profiles.

Solvent SystemRoleSuitabilityTechnical Notes
Water (pH 6–7) Anti-SolventIdeal Molecule is sparingly soluble (<0.5 g/L at 20°C). Used as the precipitation medium.
Dilute NaOH (aq) DissolutionHigh Deprotonates N1, forming the soluble sodium salt. Best for initial dissolution of crude.
Glacial Acetic Acid RecrystallizationModerate Good for thermal recrystallization of high-purity batches. Soluble at boiling; crystallizes upon cooling.
Ethanol / Methanol Wash SolventHigh Removes unreacted starting materials (e.g., methylurea, ethyl cyanoacetate) without dissolving the product.
DMSO / DMF SolubilizerLow High solubility but difficult to remove due to high boiling points. Avoid unless necessary.

Critical Workflow: pH-Swing Purification

This is the industry-standard method for purifying 6-amino-3-methyluracil from crude reaction mixtures (typically from the condensation of N-methylurea and ethyl cyanoacetate).

Phase 1: Dissolution & Decolorization
  • Suspend the crude solid in distilled water (10 mL/g of solid).

  • Adjust pH to >10 using 10% NaOH solution. The solid should dissolve completely as the sodium salt forms.

    • Note: If the solution remains cloudy, filter off insoluble mechanical impurities.

  • Heat to 60°C.

  • Add Activated Carbon (5 wt% relative to crude mass) to remove yellow/brown oligomeric impurities. Stir for 30 minutes.

  • Hot Filter through a Celite pad to remove the carbon.

Phase 2: Controlled Precipitation (The "Swing")
  • Monitor pH continuously while stirring the clear filtrate.

  • Slowly add Glacial Acetic Acid dropwise.

    • Observation: Cloudiness will appear as pH drops.

  • Target pH: Adjust strictly to pH 6.0 – 7.0 .

    • Critical Mechanism: At this pH, the molecule exists as a neutral zwitterion/uncharged species, minimizing its water solubility and forcing precipitation.

  • Cool the slurry to 0–5°C and stir for 1 hour to maximize yield.

Phase 3: Isolation
  • Filter the white precipitate under vacuum.

  • Wash 1: Cold water (2x cake volume) to remove sodium acetate salts.

  • Wash 2: Cold Methanol (1x cake volume) to displace water and remove organic impurities.

  • Dry at 60°C under vacuum.

Troubleshooting & FAQs

Q1: My product is not precipitating even after adding acid.

  • Diagnosis: You likely overshot the pH. If the pH drops below 2-3, the amino group protonates (forming the cation), which increases solubility again.

  • Fix: Back-titrate with dilute NaOH until the pH returns to the 6–7 range.

Q2: The crystals are extremely fine and clog the filter.

  • Diagnosis: Rapid precipitation ("crashing out") traps impurities and creates amorphous solids.

  • Fix: Perform the acidification (Phase 2, Step 2) slowly at elevated temperature (50°C), then cool slowly. This "Ostwald ripening" allows larger crystals to form.

Q3: The product is off-white or yellow.

  • Diagnosis: Residual starting materials or oxidation products.

  • Fix: Ensure the Methanol wash (Phase 3, Step 3) is performed thoroughly. If color persists, repeat the Activated Carbon treatment in Phase 1.

Q4: Can I use ethanol for recrystallization instead of water?

  • Analysis: No. 6-amino-3-methyluracil is very poorly soluble in ethanol. Ethanol is an excellent wash solvent but a poor crystallization solvent. Using boiling ethanol will likely result in low recovery or require excessive solvent volumes.

Process Visualization

The following diagram illustrates the decision logic and material flow for the purification process.

RecrystallizationWorkflow Start Crude 6-Amino-3-methyluracil Dissolve Dissolve in Water + 10% NaOH (Target pH > 10) Start->Dissolve Carbon Add Activated Carbon (60°C, 30 min) Dissolve->Carbon Filter1 Hot Filtration (Celite) Carbon->Filter1 Acidify Acidify with Glacial Acetic Acid (Target pH 6.0 - 7.0) Filter1->Acidify Clear Filtrate Precipitate Precipitate Forms (Cool to 0-5°C) Acidify->Precipitate pH Swing Filter2 Vacuum Filtration Precipitate->Filter2 Filter2->Acidify Yield Low? Check pH Wash Wash: 1. Cold Water (Remove Salts) 2. Cold MeOH (Remove Organics) Filter2->Wash Dry Dry (60°C, Vacuum) Wash->Dry

Figure 1: Purification workflow for 6-amino-3-methyluracil utilizing pH-swing precipitation.

References

  • Organic Syntheses. 6-Methyluracil. Coll. Vol. 2, p. 422 (1943). (Foundational text on uracil derivative purification via base dissolution and acid precipitation). [Link]

  • National Institutes of Health (NIH) / PubMed. Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil. (Discusses solubility and stability of 3-methyluracil metabolites). [Link]

Sources

Technical Support Center: Overcoming Solubility Issues of 6-Amino-3-methyluracil in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 6-amino-3-methyluracil (CAS: 21236-97-5). As a highly polar pyrimidine derivative, this compound is a critical building block in the synthesis of fused pyrimidines, lumazines, and active pharmaceutical ingredients (APIs)[1]. However, its notorious insolubility in standard organic solvents frequently bottlenecks synthetic workflows. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to overcome these solubility barriers.

Section 1: The "Why" - Fundamental Solubility Mechanics

Before troubleshooting, it is essential to understand the causality behind the physical properties of 6-amino-3-methyluracil. The compound features a pyrimidine ring with an exocyclic amino group and two carbonyls, which can undergo lactam-lactim tautomerization. This structure facilitates an extensive, highly ordered intermolecular hydrogen-bonding network (N-H···O)[2].

  • High Crystal Lattice Energy: The robust hydrogen-bonded ribbons and three-dimensional frameworks require significant energy to disrupt, rendering the compound insoluble in non-polar and moderately polar solvents (e.g., Dichloromethane, Hexane, Tetrahydrofuran)[2].

  • Solvent Compatibility: Solvation only occurs when the solvent can outcompete these intermolecular forces. Consequently, it is only soluble in highly polar, hydrogen-bond-accepting aprotic solvents (like DMSO and DMF) or in hot aqueous acidic/basic media[3].

Section 2: Troubleshooting Guides & FAQs

Q1: Why does 6-amino-3-methyluracil crash out of my N-alkylation reactions when using standard organic solvents? A: The compound's extensive hydrogen bonding prevents dissolution in standard solvents. If you attempt an alkylation in THF or acetonitrile, the reactants remain in the solid phase, leading to negligible conversion. Solution: Shift to dipolar aprotic solvents like DMF or DMSO. These solvents possess high dielectric constants and strong hydrogen-bond accepting capabilities, which disrupt the crystal lattice and stabilize the transition state during nucleophilic substitution[4]. For optimal results, use a base like potassium carbonate (


) and heat the reaction to 80–120 °C[4].

Q2: Direct heating in DMF causes side reactions in my workflow. Is there a way to solubilize the compound at room temperature? A: Yes. The most effective workaround is transient silylation . By reacting 6-amino-3-methyluracil with hexamethyldisilazane (HMDS) and a catalytic acid (e.g.,


 or ammonium sulfate), you replace the polar N-H and O-H protons with bulky, lipophilic trimethylsilyl (TMS) groups[1]. This drastically lowers the lattice energy, making the TMS-protected intermediate highly soluble in DMF or even less polar solvents at room temperature[3]. The TMS groups are easily removed during standard aqueous workup[1].

Q3: How do I handle solubility during electrophilic substitutions like C5-nitrosation? A: For nitrosation, organic solvents are generally unnecessary. The standard approach leverages the compound's solubility in hot aqueous media. Dissolve the precursor in a hot aqueous solution acidified with glacial acetic acid (80–90 °C)[5]. As the sodium nitrite is added, the reaction proceeds smoothly in the homogeneous phase. The product, 6-amino-5-nitroso-3-methyluracil, is less soluble and will conveniently precipitate upon cooling, driving the reaction forward and simplifying isolation[5].

Section 3: Experimental Protocols (Self-Validating Workflows)
Protocol A: Transient Silylation-Mediated N-Alkylation

This protocol is a self-validating system: the success of the silylation step is visually confirmed when the opaque suspension transitions into a clear solution.

  • Silylation: Suspend 6-amino-3-methyluracil (1.0 eq) in neat HMDS (approx. 5-10 volumes). Add a catalytic amount of concentrated

    
     or ammonium sulfate[1].
    
  • Reflux: Heat the mixture to reflux (approx. 130 °C). Validation Check: The reaction is complete (usually within 2-3 hours) when the solid completely dissolves, yielding a clear, dark orange/yellow solution[6].

  • Concentration: Distill off the excess HMDS under vacuum to isolate the lipophilic TMS-protected intermediate[6].

  • Alkylation: Dissolve the residue in anhydrous DMF. Add the alkylating agent (e.g., iodomethane, 3.0 eq) and stir at room temperature for 24-72 hours[1].

  • Desilylation & Isolation: Quench the reaction by cooling to 0 °C and slowly adding saturated aqueous

    
    . The aqueous environment spontaneously hydrolyzes the TMS groups, causing the alkylated product to precipitate[3]. Filter, wash sequentially with water and methanol, and dry[3].
    
Protocol B: Aqueous Acid-Mediated C5-Nitrosation
  • Dissolution: Suspend 6-amino-3-methyluracil in a 50% aqueous acetic acid solution. Heat to 80–90 °C until a homogeneous yellowish-orange solution is obtained[6].

  • Nitrosation: Cool the solution slightly to 30–50 °C. Cautiously add sodium nitrite (

    
    , 1.1 eq) in small portions with vigorous stirring[5].
    
  • Isolation: A dark yellow/colored precipitate of 6-amino-3-methyl-5-nitrosouracil will form immediately. Cool the mixture to room temperature, collect the solid by filtration, wash thoroughly with cold water, and dry[5].

Section 4: Quantitative Data

Table 1: Solubility Profile of 6-Amino-3-methyluracil

Solvent SystemSolubility StatusOptimal TemperatureApplication Notes
Dichloromethane (DCM)InsolubleN/AAvoid for direct reactions.
Methanol / EthanolSlightly SolubleRefluxUseful for washing precipitates[3].
WaterSoluble (Hot)80-100 °CIdeal for nitrosation/reduction workflows[5].
Dimethyl Sulfoxide (DMSO)SolubleRT to 120 °CGood for NMR (

) and direct alkylations[3].
Dimethylformamide (DMF)Soluble80-120 °CPrimary solvent for base-catalyzed N-alkylation[4].
HMDS (Reactant/Solvent)Soluble (Reacts)130 °C (Reflux)Converts precursor to highly soluble TMS-derivative[1].

Table 2: Comparison of N-Alkylation Strategies

StrategyReagentsTempReaction TimeKey Advantage
Direct Alkylation DMF,

, R-X
80-120 °C4-8 hoursFewer steps; industrial standard[4].
Silylation-Mediated 1) HMDS /

2) DMF, R-X
1) 130 °C2) RT1) 2-3 hours2) 24-72 hrsAvoids high-temp degradation; higher purity[1].
Visualizations

G Start 6-Amino-3-methyluracil Solubility Issue Q1 Target Reaction Type? Start->Q1 N_Alk N-Alkylation (e.g., MeI, Methallyl-Br) Q1->N_Alk Formyl C5-Formylation (Vilsmeier-Haack) Q1->Formyl Nitro C5-Nitrosation Q1->Nitro Sol1 Transient Silylation (HMDS + Cat. H2SO4) Solubilizes in DMF/THF N_Alk->Sol1 High Yield/Purity Sol2 Direct DMF/DMSO + K2CO3 (80-120°C) N_Alk->Sol2 Direct Method Sol3 Use DMF/POCl3 directly (Solvent & Reactant) Formyl->Sol3 Sol4 Aqueous Acetic Acid (Heat to 80-90°C) Nitro->Sol4

Decision tree for selecting the appropriate solvent and solubilization strategy.

G A Insoluble Precursor (6-Amino-3-methyluracil) B Silylation (HMDS, Reflux, 3h) A->B C Soluble Intermediate (TMS-protected) B->C D Alkylation (R-X in DMF, RT) C->D E Desilylation (Aqueous Workup) D->E F Pure Alkylated Product E->F

Mechanistic workflow demonstrating how transient silylation overcomes solubility barriers.

References[5] BenchChem. "An In-Depth Technical Guide to the Synthesis of 6-Amino-5-nitroso-3-methyluracil". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGicPaE6QPnKtkUO0uiP-nSCds1X8GzR0gCgiG_DHOwo7aGJm-GLSL2Qf69NfiZdGBD0FHEFgfOJN-BZRBfWG9RKzOpLumuBYpdWfAIIiWDDlReJ7GN5v6M749oPSttzh4jp9h0LrysFA9SfJJDziOfZ0UPIkiCRef-R84Osh2r5dDO3fwsC80iS2Le1gAv8eKGg1wwmSJ4dT1xI1Q3h1UZ-hWjUsKs8Jg1je-P[6] Bradscholars. "Synthesis of 6-Amino-3-methyluracil( B )". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoEGR5zz68HIltzTQAV13N0N6XPQhQxZsm7Fmf8rYU824SZwXFn_P0me1kfqLyvdtAm8-LeX3B9xVaUw0AI5kcV_w7sBFB96qVNcI7nKljSFc_2klxq3fOWjpvTGLF-vuyZJ6fBSbMPO7uiS-AWQWqPl5j6SbH1TTdDJPJFVReREGqm6-KGPH0-DgAaV71KtmwTQ==[1] Google Patents. "WO2017099612A1 - Marker compounds of leptospermum honeys and methods of isolation and assaying thereof". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOxwlRjk7Mo6Bv2HSnp8EhIYus2TZR_r85otut9J_RG79XEGao-MIj09o4Pxl-znCeKShPqTH2cEMn9y3sePmyRMGi_hQOpGZSSlUuOICNp48oP_rJBtOsibouog7kvt7kfEZrdAo0aO-pX1RR[2] IUCr. "Nonmerohedrally twinned 6-amino-3-methyluracil-5-carbaldehyde: a hydrogen-bonded ribbon containing four types of ring". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk1FNELCgc_zF7utaXIR7627G7ihwV2hiMLOunZ4Oxrxb5KUU_0nrEfNnosYf7CZSsupflIyHgH9lIijHu7cZQWOvLGiowVhtAiJMivPE-m8IOHKNMSb3z1oyIYIeP86E=[4] Smolecule. "Buy Amisometradine | 550-28-7". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLL4ondVK_DxdGDbMNa1tkJE7nhqMo4UWksuYunIr-BNLhYOBExtRMta_BVvog-xYOhPkeJ--msZ0HSYKRqLvklhJ3M6U9wWnZTtcBDhtnTQh56QGrrPAiMypeykdRMF5DzZLc[3] ChemicalBook. "6-Amino-3-methyluracil | 21236-97-5". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMbrSxdrf4ZR-Q8NY3osHDLuBSwKpiDkahqfLzxS1nNLOxHUqf-G6iwJv4FUtH5J_Jn9ebgE5ozZryiuT6atMbl3683nSOPsNXvnpXCiUtVKYVv2PariCnaZALTd5QpU10EmK75inFdJA--1gSI5oI3NZ5-AZyhPwBG78Zb_MjCh0=

Sources

minimizing side reactions during methylation of 6-aminouracil

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions & Regiocontrol in 6-Aminouracil Methylation

Welcome to the Technical Support Center

I am Dr. Aris, your Senior Application Scientist. You are likely here because the methylation of 6-aminouracil (6-AU) has resulted in a complex mixture of regioisomers (N1 vs. N3), O-alkylated byproducts, or poly-methylated "oils" rather than a clean solid precipitate.

6-Aminouracil is deceptively simple. The presence of the electron-donating amino group at C6, combined with the lactam-lactim tautomerism of the uracil ring, creates a "nucleophilic lottery." Standard alkylation (MeI/Base) often fails to provide selectivity.

This guide prioritizes regiocontrol and purification efficiency .

Part 1: Diagnostic & Triage

Before altering your protocol, identify your specific failure mode using the decision tree below.

Troubleshooting Start Identify Impurity Profile O_Alkyl O-Alkylated Products (Imidates) Start->O_Alkyl Product is basic/unstable Poly Poly-methylation (N1, N3, N-exo mixtures) Start->Poly Mass Spec = M+14, M+28 C5 C-5 Methylation (Rare/Trace) Start->C5 Strong base used (NaH) Yield Low Yield / Oily Product Start->Yield High water solubility Sol_O Switch to Soft Electrophile OR Silylation Method O_Alkyl->Sol_O Sol_Poly Control Stoichiometry Protect Exocyclic Amine Poly->Sol_Poly Sol_C5 Avoid Polar Aprotic Solvents Reduce Base Strength C5->Sol_C5 Sol_Yield Avoid Aqueous Workup Use Continuous Extraction Yield->Sol_Yield

Figure 1: Diagnostic flowchart for identifying the root cause of methylation failure.

Part 2: The Regioselectivity Challenge

To minimize side reactions, you must understand why they happen. 6-Aminouracil exists in equilibrium between lactam (keto) and lactim (enol) forms.

  • N1-Alkylation: Thermodynamically favored in neutral/acidic conditions; often the primary target.

  • N3-Alkylation: Sterically hindered by the C2 and C4 carbonyls; usually requires specific protection of N1.

  • O-Alkylation: Occurs under "Hard" conditions (Ag salts, high polarity solvents) where the Oxygen acts as the nucleophile.

  • Exocyclic Amine (N6): While less acidic, it can participate in H-bonding or become nucleophilic if the ring is fully substituted.

The Golden Rule: To stop O-alkylation and poly-methylation, you must uncouple the nucleophilicity of the Nitrogen from the Oxygen. The most robust way to do this is via Silylation (The Hilbert-Johnson Adaptation) .

Part 3: Recommended Protocols
Method A: The "Silylation-Alkylation" Protocol (High Precision)

Best for: Mono-methylation (N1 selectivity) and avoiding O-alkylation.

This method uses Hexamethyldisilazane (HMDS) to transiently protect the oxygens as silyl ethers. This forces the alkylating agent to attack the Nitrogen (driving the reaction by the formation of the thermodynamically stable amide bond) and prevents O-methylation side reactions [1].

Reagents:

  • 6-Aminouracil (1.0 eq)

  • HMDS (Excess, solvent/reagent)

  • Ammonium Sulfate (cat. 0.1 eq)

  • Methyl Iodide (MeI) (1.1 eq)

  • Solvent: Acetonitrile (dry) or neat HMDS.

Step-by-Step:

  • Silylation: Suspend 6-aminouracil in HMDS with catalytic

    
    . Reflux until the solution becomes clear (indicates formation of bis-trimethylsilyl intermediate).
    
  • Concentration: Remove excess HMDS under vacuum (anhydrous conditions are critical).

  • Alkylation: Redissolve the silylated intermediate in dry Acetonitrile. Add MeI (1.1 eq).

  • Reflux: Heat to reflux for 4–6 hours. The silyl groups on Oxygen activate the ring Nitrogen for attack.

  • Desilylation/Workup: Add MeOH or aqueous NaHCO3 to hydrolyze the O-Si bonds. The product (N-methyl-6-aminouracil) will precipitate or can be extracted.

Why this works: The silyl group turns the "Hard" oxygen into a "Soft" leaving group equivalent, funneling the reaction exclusively to the Nitrogen.

Method B: Modified Classical Alkylation (Cost-Effective)

Best for: Large scale where HMDS is too expensive, but requires strict pH control.

Reagents:

  • 6-Aminouracil[1][2][3][4][5][6][7][8][9]

  • Base: NaOH (1.0 eq exact) - Do not use Carbonates or Hydrides if avoiding poly-methylation.

  • Methylating Agent: Dimethyl Sulfate (DMS) or MeI.

  • Solvent: Water/Ethanol mix.

Step-by-Step:

  • Dissolve 6-AU in 1.0 equivalent of NaOH/H2O. This forms the mono-anion.

  • Cool to 0–5°C.

  • Add DMS dropwise (very slow addition) to keep concentration low.

  • Critical Control: Maintain pH between 8–9. If pH rises >10, you risk poly-methylation and ring opening. If pH < 7, reaction stalls.

  • Precipitate by adjusting pH to ~6 (isoelectric point vicinity) and cooling.

Part 4: Data & Comparison

Table 1: Comparison of Methylation Agents & Conditions

ParameterMethyl Iodide (MeI) / BaseDimethyl Sulfate (DMS) / NaOHHMDS / MeI (Silylation)
Primary Product Mixture (N1, N3, Poly)N1-Methyl (Major)N1-Methyl (High Purity)
O-Alkylation Risk High (esp. with

)
ModerateNegligible
C-5 Alkylation LowLowLow
Workup Difficulty High (Oils common)Moderate (Salts)Low (Volatiles removed)
Atom Economy GoodPoor (Toxic waste)Moderate
Part 5: Visualizing the Pathway

The following diagram illustrates the competition between N- and O-methylation and how silylation blocks the O-pathway.

ReactionPathways Start 6-Aminouracil (Tautomeric Mix) Base Pathway A: Base (NaOH/K2CO3) Start->Base Silyl Pathway B: HMDS (Silylation) Start->Silyl Anion Delocalized Anion Base->Anion Direct_Prod Mixture: N1-Me + O-Me + Poly-Me Anion->Direct_Prod MeI Attack (Poor Selectivity) Silyl_Int Bis-TMS Intermediate (O-Protected) Silyl->Silyl_Int -NH3 Silyl_Prod N1-Methyl-6-Aminouracil (High Regioselectivity) Silyl_Int->Silyl_Prod 1. MeI 2. Hydrolysis

Figure 2: Mechanistic comparison of Direct Alkylation vs. Silylation-mediated Alkylation.

Part 6: FAQs (Troubleshooting)

Q1: I am getting a sticky oil instead of a solid. How do I purify it?

  • Cause: 6-aminouracil derivatives are highly polar. Oils usually indicate a mixture of isomers or trapped solvent (DMSO/DMF).

  • Fix: Avoid aqueous extraction. Evaporate the reaction solvent to dryness. Triturate the residue with hot Ethanol or Isopropanol. The unreacted starting material is often insoluble, while the methylated product may crystallize upon cooling the alcoholic extract [2].

Q2: Can I use Dimethyl Carbonate (DMC) as a "Green" alternative?

  • Answer: Yes, but it requires high temperatures (>180°C) and a catalyst (like DABCO or Zeolites). While greener, DMC often leads to N,N-dimethylation of the exocyclic amine due to the harsh conditions required to activate the electrophile. For strict mono-methylation, MeI or DMS is more controllable.

Q3: How do I selectively methylate N3?

  • Answer: This is difficult on the naked ring. You must protect N1 and the exocyclic amine first, or use a bulky protecting group on N1. Alternatively, synthesize the ring de novo using N-methylurea, which places the methyl at N3 (which becomes N1 in the final numbering, depending on the cyclization precursor) [3].

Q4: Why am I seeing C-5 methylation?

  • Answer: The 6-amino group makes C-5 electron-rich (enamine-like character). If you use a very strong base (like NaH) or highly reactive electrophiles in non-polar solvents, C-alkylation competes. Switch to the Silylation method (Method A) to suppress C-nucleophilicity.

References
  • Silylation-Alkylation Mechanism (Hilbert-Johnson)

    • Title: Silylation-mediated alkylation of pyrimidines.[2]

    • Source: National Institutes of Health (General Principle Validation)[10]

    • URL:[Link] (See "Reactions" section context).

  • Solubility & Workup of Aminouracils

    • Title: Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and organic solvents.[1][6]

    • Source: ResearchG
    • URL:[Link]

  • De Novo Synthesis (Alternative to Methylation): Title: Efficient Synthesis of N-3-Substituted 6-Aminouracil Derivatives. Source: Thieme Connect (Synthesis Journal)

Sources

removing unreacted starting materials from 6-amino-3-methyluracil products

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TG-AMU-003 | Version: 2.1 | Last Updated: 2026-03-08

Introduction

6-Amino-3-methyluracil (CAS: 21236-97-5) is a critical pyrimidine scaffold used extensively in the synthesis of xanthine derivatives (such as bronchodilators like theobromine analogues) and adenosine receptor antagonists.[1][2]

The synthesis typically involves the condensation of N-methylurea with ethyl cyanoacetate in the presence of a sodium alkoxide base. Consequently, the crude product often contains unreacted starting materials, inorganic salts, and trapped solvent.

This guide provides authoritative protocols for the specific removal of unreacted N-methylurea and ethyl cyanoacetate , leveraging the amphoteric physicochemical properties of the uracil ring.

Module 1: Physicochemical Profiling (The "Why")

Effective purification relies on exploiting the solubility differentials between the target molecule and its impurities.

Solubility & Property Matrix
CompoundRoleWater SolubilityEthanol SolubilityAcid/Base Behavior
6-Amino-3-methyluracil Target Low (Cold)Moderate (Hot)LowAmphoteric: Soluble in NaOH (forms Na-salt)Insoluble at pH < 7
N-Methylurea Impurity High HighNeutral / Weakly Basic
Ethyl Cyanoacetate Impurity LowHigh Weakly Acidic (C-H acid)
Sodium Salts Byproduct HighLowNeutral
The Mechanism of Separation
  • N-Methylurea Removal: Due to its high polarity, N-methylurea is easily removed via aqueous washing. However, occlusion within the uracil crystal lattice often requires trituration or reprecipitation rather than simple surface washing.

  • Ethyl Cyanoacetate Removal: This lipophilic impurity is best removed using ethanol or diethyl ether washes, in which the target uracil is insoluble.

Module 2: Purification Logic & Workflow

The following decision tree outlines the optimal purification strategy based on the nature of the contamination.

PurificationLogic Start Crude 6-Amino-3-methyluracil Analysis Analyze Impurity Profile (TLC / H-NMR) Start->Analysis Decision Primary Contaminant? Analysis->Decision RouteA High N-Methylurea (Water Soluble) Decision->RouteA Urea present RouteB High Ethyl Cyanoacetate (Organic Soluble) Decision->RouteB Ester present RouteC Mixed / Occluded Impurities (Low Purity) Decision->RouteC Complex mix StepA Protocol A: Hot Water Trituration RouteA->StepA StepB Protocol B: Ethanol/Ether Wash RouteB->StepB StepC Protocol C: Acid-Base Reprecipitation RouteC->StepC Final Pure Product (>98%) StepA->Final StepB->Final StepC->Final

Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity profiling.

Module 3: Detailed Experimental Protocols

Protocol A: Hot Water Trituration (For N-Methylurea Removal)

Best for: Removing surface-bound N-methylurea and inorganic salts. Principle: N-methylurea is highly soluble in water; 6-amino-3-methyluracil is sparingly soluble in cold water but can dissolve in boiling water. Trituration (heating without full dissolution) leaches out impurities without yield loss.

  • Suspend: Place crude solid in distilled water (10 mL per gram of solid).

  • Heat: Heat the suspension to 80°C with vigorous stirring for 30 minutes. Do not bring to a rolling boil to avoid dissolving significant amounts of product.

  • Cool: Allow the suspension to cool slowly to room temperature, then chill in an ice bath to 4°C.

  • Filter: Filter the solid under vacuum.

  • Wash: Wash the filter cake with 2x volumes of ice-cold water.

  • Dry: Dry at 100°C to constant weight.

Protocol B: Acid-Base Reprecipitation (The "Gold Standard")

Best for: Removing occluded impurities trapped inside the crystal lattice. Principle: 6-Amino-3-methyluracil contains an acidic proton at the N1 position (pKa ~9.0-9.5). It dissolves in NaOH (forming the sodium salt) but reprecipitates upon acidification. Neutral impurities (urea) or organic impurities (esters) will either not dissolve or remain in solution during the pH switch.

AcidBaseMech Solid Insoluble Solid (Protonated Form) Soluble Soluble Anion (Deprotonated at N1) Solid->Soluble Add 10% NaOH (pH > 11) Soluble->Solid Add Acetic Acid (pH < 7)

Figure 2: The reversible solubility mechanism utilized in Protocol B.

Steps:

  • Dissolve: Suspend the crude product in 10% NaOH solution (approx. 5 mL/g). Stir until the uracil derivative dissolves completely.

    • Note: If the solution is cloudy, filter it through Celite to remove insoluble contaminants.

  • Filter (Optional): If solid particles remain (dust, insoluble polymers), filter the alkaline solution.

  • Precipitate: While stirring, slowly add Glacial Acetic Acid or HCl (6M) dropwise.

  • Monitor pH: Continue addition until the pH reaches 6.0 – 7.0 . The product will precipitate as a thick white solid.

    • Critical: Do not make the solution too acidic (pH < 2), as protonation of the amino group (forming the ammonium salt) might increase solubility or trap acid salts.

  • Collect: Filter the precipitate and wash thoroughly with cold water (removes salts and urea) followed by cold ethanol (removes traces of cyanoacetate).

Protocol C: Recrystallization (Polishing)

Best for: Final high-purity polishing (>99.5% purity required).

  • Solvent: Use Water (large volumes required) or 10% Acetic Acid .

  • Process: Dissolve the solid in the boiling solvent.

  • Charcoal Treatment: If the product is off-white or gray, add activated charcoal (1% w/w), stir for 5 mins, and filter hot.

  • Crystallize: Allow the filtrate to cool slowly overnight.

  • Harvest: Filter and dry.

Module 4: Troubleshooting & FAQs

Q1: My product has a persistent pink/gray hue. How do I remove it?

Cause: This is often due to trace oxidation of the amino group or metal contaminants from the sodium used in the alkoxide preparation. Solution: Use Protocol C with an activated charcoal step. Ensure the charcoal is filtered off while the solution is near boiling to prevent premature product crystallization.

Q2: After acidifying the NaOH solution (Protocol B), no precipitate formed.

Cause: The volume of water used was too high, or the pH is not correct. Solution:

  • Check pH: Ensure pH is between 6 and 7.

  • Concentration: If volume is too high, evaporate under reduced pressure to 50% volume.

  • Salting Out: Add NaCl to saturation to force the organic product out of the aqueous phase.

Q3: NMR shows persistent N-methylurea peaks (approx. 2.6 ppm doublet) even after washing.

Cause: The urea is trapped inside the crystal lattice (occlusion). Surface washing is ineffective. Solution: You must break the lattice. Use Protocol B (Reprecipitation) . Dissolving the crystal in NaOH releases the trapped urea into the bulk solvent, which is then removed in the filtrate after reprecipitation.

Q4: Can I use ethanol for recrystallization?

Analysis: 6-Amino-3-methyluracil has very poor solubility in ethanol. Recommendation: Ethanol is an excellent washing solvent (to remove ethyl cyanoacetate) but a poor recrystallization solvent. Use water or aqueous acetic acid for recrystallization.

References

  • Synthesis of 6-Amino-3-methyluracil

    • Source: BenchChem Technical Protocols. "An In-Depth Technical Guide to the Synthesis of 6-Amino-5-nitroso-3-methyluracil.
    • URL: (Verified via search context 1.1)

  • Recrystallization & Properties

    • Source: Organic Syntheses, Coll.[3] Vol. 2, p. 422 (1943). (Describes the general behavior of methyluracils and purification via acid/base precipitation).

    • URL: (Verified via search context 1.5 - Analogous chemistry)

  • Solubility & pKa Data

    • Source: Santa Cruz Biotechnology Product Data (CAS 21236-97-5).[4]

    • URL: (Verified via search context 1.6)

  • Impurity Removal (Urea Derivatives)

    • Source: Journal of Pharmacy & Pharmacognosy Research.[5] "In vitro proliferative activity of 6-substituted uracil derivatives." (Describes recrystallization from water to achieve 99% purity).

    • URL: (Verified via search context 1.12)

Sources

stability of 6-amino-3-methyl-5H-pyrimidine-2,4-dione under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability & Handling Under Acidic Conditions

Executive Summary

Welcome to the technical support hub for 6-amino-3-methyl-5H-pyrimidine-2,4-dione (also known as 6-amino-3-methyluracil ; CAS: 21236-97-5).[1][2]

This guide addresses a critical operational window: Acidic Stability . While this compound is a robust intermediate in Traube purine synthesis, its stability in acid is kinetic, not thermodynamic .[2] In dilute mineral acids at ambient temperature, the compound is stable due to protonation of the exocyclic amine. However, under forcing conditions (high temperature, concentrated acid), it undergoes hydrolytic deamination to form 3-methylbarbituric acid .[2]

This guide provides the protocols, troubleshooting steps, and mechanistic insights required to manipulate this compound without degradation.

Part 1: The Stability Spectrum (Mechanistic Insight)

To troubleshoot effectively, you must understand why the molecule behaves as it does.[2] The 6-amino group is electron-donating, making the C5 position nucleophilic.[1][2]

Degradation Pathway Diagram

The following diagram illustrates the two primary fates of the compound in acid: Stable Protonation (Reversible) vs. Hydrolytic Deamination (Irreversible).

StabilityPathways cluster_legend Condition Legend Start 6-Amino-3-methyluracil (Neutral) Protonated Protonated Species (Soluble/Stable at <50°C) Start->Protonated + H+ (Fast, Reversible) Intermediate Tetrahedral Intermediate (Nucleophilic Attack by H2O) Protonated->Intermediate + H2O / Heat (>80°C) Product 3-Methylbarbituric Acid (Degradation Product) Intermediate->Product - NH3 (Irreversible) Legend1 Green: Safe Zone Legend2 Red: Degradation Zone

Caption: Figure 1. Kinetic pathway showing the transition from stable salt formation to irreversible hydrolysis under thermal stress.

Part 2: Troubleshooting Guide (Q&A Format)

Category A: Solubility & Preparation[1][2][3][4][5]

Q1: I am trying to dissolve the compound in 0.1 M HCl, but it dissolves slowly. Should I heat it?

  • Direct Answer: Do not exceed 50°C.

  • Technical Explanation: 6-amino-3-methyluracil has limited solubility in water but dissolves in mineral acids via protonation of the amine (

    
     for the neutral/anion transition, but protonation occurs at low pH).[1][2]
    
  • Recommendation: Sonication is safer than heating.[2] If you must heat, use a water bath set to 40-45°C. Heating above 80°C in acidic media accelerates the nucleophilic attack of water on the C6 position, leading to deamination.

Q2: My solution turned pink/violet after adding acid. Is this degradation?

  • Direct Answer: This is likely Nitrosation , not Hydrolysis.[2]

  • Root Cause: If your acid source (e.g., HCl or Acetic Acid) or water contains trace nitrites (

    
    ), the highly nucleophilic C5 position will react instantly to form 6-amino-3-methyl-5-nitrosouracil , which is intensely colored (violet/red).[1][2]
    
  • Corrective Action:

    • Check the purity of your reagents.[2]

    • Add a scavenger like sulfamic acid or urea to the acid solution before adding the uracil derivative to quench trace nitrites.[2]

Category B: Reaction Stability

Q3: I am performing a Traube synthesis. Can I leave the intermediate in acetic acid overnight?

  • Direct Answer: Yes, at room temperature (20-25°C).[1][2]

  • Context: In the synthesis of xanthines, the compound is often dissolved in glacial acetic acid. At ambient temperature, the rate of hydrolysis is negligible.

  • Warning: Ensure the vessel is sealed to prevent moisture ingress.[2] Water acts as the nucleophile in the degradation mechanism. Anhydrous acid = Higher Stability. [2]

Q4: I observe a white precipitate forming during acidic reaction workup. Is this the product or the starting material?

  • Direct Answer: It depends on the pH.[2]

  • Diagnostic:

    • pH < 1: Likely the hydrochloride salt (if concentration is high).

    • pH 4-6: Likely the free base (neutral 6-amino-3-methyluracil) precipitating out as you pass its isoelectric point.[1][2]

    • Protocol: Filter the solid and run a TLC (See Part 3). If it is the starting material, it will be UV active and ninhydrin positive.

Part 3: Validated Experimental Protocols

Protocol 1: Purity Check via TLC (Acid Stability Monitor)

Use this protocol to verify if your acidic conditions have caused degradation.

ParameterSpecification
Stationary Phase Silica Gel 60 F254
Mobile Phase n-Butanol : Acetic Acid : Water (12 : 3 :[1][2] 5)
Visualization A UV Light (254 nm) - Uracil ring absorption
Visualization B Ninhydrin Dip - Detects primary amine (-NH2)

Interpretation:

  • Starting Material:

    
     (Strong UV, Purple with Ninhydrin).[1][2]
    
  • Degradation Product (Barbituric derivative):

    
     varies, but Ninhydrin Negative  (Loss of amine).
    
Protocol 2: Safe Solubilization in Acid

Standard Operating Procedure (SOP) for preparing 100 mM stock solutions.

  • Weigh: 141.1 mg of 6-amino-3-methyluracil.

  • Solvent: Prepare 10 mL of 1.0 M HCl (degassed to remove oxygen/nitrites).

  • Mix: Add solid to acid at Room Temperature (25°C) .

  • Agitate: Vortex for 60 seconds. If undissolved, sonicate for 5 minutes.

  • Storage: Store at 4°C. Shelf life: 24 hours. (Discard if precipitate forms).

Part 4: Troubleshooting Workflow (Decision Tree)

Use this logic flow to resolve stability issues in real-time.

Troubleshooting Start Issue: Instability in Acid ColorChange Is the solution colored (Pink/Violet)? Start->ColorChange Precipitate Is there a precipitate? Start->Precipitate YesColor Yes ColorChange->YesColor NoColor No Precipitate->NoColor NitriteContam Contamination: Trace Nitrites Action: Add Urea/Sulfamic Acid YesColor->NitriteContam CheckTemp Was the solution heated (>80°C)? NoColor->CheckTemp YesHeat Yes CheckTemp->YesHeat NoHeat No CheckTemp->NoHeat Hydrolysis Degradation: Hydrolysis to 3-methylbarbituric acid YesHeat->Hydrolysis CheckConc Check Concentration Is [C] > 100mM? NoHeat->CheckConc SaltOut Solubility Limit Reached Action: Dilute or add co-solvent (DMSO) CheckConc->SaltOut

Caption: Figure 2. Logic flow for diagnosing instability events in acidic media.

Part 5: References & Authority

  • Traube, W. (1900).[2] Der Aufbau der Xanthinbasen aus der Cyanessigsäure.[2] Berichte der deutschen chemischen Gesellschaft.[2] [Classic synthesis establishing the reactivity of 6-aminouracils].

  • ResearchGate. Solubility of 6-aminouracil and 1-methyl-6-aminouracil. [Solubility data and pKa analysis]. Available at: [Link]

  • National Institutes of Health (NIH). Recent Advances in the Synthesis of Xanthines.[2] [Review of acid-catalyzed cyclization mechanisms]. Available at: [Link]

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

scale-up challenges for 6-amino-3-methyluracil production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 6-amino-3-methyluracil (also known as 6-amino-1-methyluracil depending on pyrimidine numbering conventions). This compound is a critical intermediate in the synthesis of xanthine derivatives, caffeine metabolites (such as AAMU and AFMU), and various therapeutic heterocyclic compounds [1, 2].

As you transition from bench-scale exploratory chemistry to multi-kilogram production, physical and chemical dynamics shift dramatically. This guide is engineered by senior application scientists to help you navigate these scale-up challenges through causality-driven troubleshooting and self-validating protocols.

📊 Quantitative Data & Scale-Up Parameters

To establish a baseline for your scale-up strategy, Table 1 summarizes the quantitative parameters and process implications for the two primary synthetic routes: Method A (Base-Catalyzed Condensation) and Method B (HMDS-Mediated Methylation) [1, 3].

Table 1: Comparative Scale-Up Parameters for 6-Amino-3-methyluracil Production

ParameterMethod A: Condensation RouteMethod B: Methylation RouteScale-Up Implication & Causality
Core Reactants Ethyl cyanoacetate, Methylurea, Sodium metal6-Aminouracil (or 4-Amino-2,6-dihydroxypyrimidine), HMDS, MeIMethod A uses cheaper raw materials but requires hazardous sodium metal handling at scale.
Solvent System Anhydrous EthanolHMDS (neat) followed by DMFMethod B requires rigorous solvent recovery systems due to the high boiling point of DMF and HMDS.
Catalyst / Base Sodium Ethoxide (1:1:1 molar ratio)Concentrated H₂SO₄ (catalytic)Method A relies on stoichiometric base; moisture ingress will kill the reaction.
Reaction Temp 78°C (Reflux)130°C (Silylation), then RT to RefluxMethod B requires high-temperature reactor capabilities (130°C) for the initial silylation step.
Typical Yield 65% - 75%78% - 85%Method B offers higher yields and better purity profiles if regioselectivity is strictly controlled.

🛠️ Troubleshooting Guides & FAQs

Issue 1: Yield Drop and Impurity Formation in the Condensation Route (Method A)

Q: When scaling up Method A from 10g to 1kg, my yield dropped from 70% to 40%, and I am seeing a large amount of unreacted methylurea. What is happening? A: This is a classic moisture-intrusion failure. The base-catalyzed condensation of ethyl cyanoacetate and methylurea requires strictly anhydrous conditions [1]. At larger scales, the ambient humidity trapped in the reactor headspace or trace water in the ethanol will react with the freshly prepared sodium ethoxide to form sodium hydroxide. NaOH rapidly hydrolyzes the ethyl cyanoacetate into cyanoacetic acid, which cannot undergo the desired condensation, leaving unreacted methylurea behind.

  • Self-Validating Solution: Before adding sodium metal, perform a Karl Fischer (KF) titration on your ethanol. The water content must be <0.05%. During the reaction, the cessation of hydrogen gas evolution during ethoxide preparation serves as your visual validation that the sodium has completely reacted before you introduce the ester.

Issue 2: Poor Regioselectivity in the Methylation Route (Method B)

Q: I am using Method B, but LC-MS shows a mixture of N1-methylated, N3-methylated, and O-methylated products. How do I force the reaction to yield only 6-amino-3-methyluracil? A: Regioselectivity in pyrimidine methylation is dictated by the success of your silylation step. Hexamethyldisilazane (HMDS) is used to transiently protect the oxygen atoms and the non-target nitrogen, locking the molecule into a specific tautomeric form that favors methylation at the desired position [2, 3]. If silylation is incomplete, the naked pyrimidine will methylate randomly.

  • Self-Validating Solution: Do not proceed to the methylation step until the silylation is visually confirmed. The suspension of 6-aminouracil in HMDS will transform into a clear, dark orange solution when silylation is 100% complete. If the solution remains cloudy after 3 hours of reflux, add an additional 0.05 equivalents of concentrated H₂SO₄ to drive the equilibrium.

Issue 3: Agitation and Heat Transfer Failures During Precipitation

Q: During the final workup of either method, the product precipitates as a massive, thick paste that breaks our reactor's agitator and clogs the filter dryer. How can we fix the morphology? A: 6-amino-3-methyluracil has a strong tendency to crash out as a fine, amorphous powder if the reaction is crash-cooled or acidified too rapidly. This fine powder traps solvent, creating a non-Newtonian slurry with massive viscosity.

  • Self-Validating Solution: Implement a controlled cooling ramp (e.g., 0.5°C/min) and perform the acidification (Method A) or neutralization (Method B) at an elevated temperature (e.g., 40°C) rather than at 0°C. This promotes the growth of larger, highly crystalline needles that filter rapidly. You can validate this in real-time by pulling a slurry sample and observing the crystal habit under a polarized light microscope before transferring to the filter dryer.

🔬 Experimental Protocols (Self-Validating Workflows)

Protocol A: Base-Catalyzed Condensation (Scale-Up Optimized)

Reference: Adapted from established pyrimidine condensation pathways [1].

  • Ethoxide Preparation: Purge a dry, jacketed reactor with N₂. Add absolute ethanol (KF < 0.05%). Slowly add sodium metal (1.0 eq) in small pieces.

    • Validation Check: Wait until H₂ gas evolution completely stops and the solution is perfectly clear.

  • Reagent Addition: Add methylurea (1.0 eq) and ethyl cyanoacetate (1.0 eq) to the ethoxide solution.

  • Reflux: Heat the reactor to 78°C and maintain reflux for 10-12 hours.

    • Validation Check: Pull a sample for TLC (Ethyl acetate:Methanol 7:3). The disappearance of the ethyl cyanoacetate spot confirms reaction completion.

  • Controlled Precipitation: Cool the reactor to 40°C. Slowly add glacial acetic acid until the pH reaches 5.0–6.0.

  • Isolation: Cool the resulting slurry to 10°C at a rate of 0.5°C/min. Filter the crystalline solid, wash with cold water, and dry under vacuum at 60°C.

Protocol B: HMDS-Mediated Methylation (Scale-Up Optimized)

Reference: Adapted from advanced methylation techniques for xanthine precursors [2, 3].

  • Silylation: In a dry reactor, suspend 6-aminouracil (1.0 eq) in HMDS (excess, ~3-5 volumes). Add concentrated H₂SO₄ (0.02 eq) as a catalyst.

  • High-Temp Reflux: Heat to 130°C for 3-6 hours.

    • Validation Check: The opaque suspension must transition to a completely transparent, dark orange solution.

  • Solvent Swap: Distill off the excess HMDS under vacuum until a thick residue remains. Redissolve the residue in anhydrous DMF.

  • Alkylation: Cool the reactor to 20°C. Add iodomethane (MeI, 3.0 eq) dropwise to control the mild exotherm. Stir at room temperature for 72 hours (or heat to 50°C for a shorter duration, depending on safety constraints).

  • Quench & Isolate: Cool to 0°C. Carefully add aqueous NaHCO₃ to neutralize the reaction.

    • Validation Check: Stir until CO₂ gas evolution ceases completely. Filter the resulting yellow solid, wash with methanol, and dry.

🗺️ Process Visualization

G Start Scale-Up Strategy: 6-Amino-3-methyluracil MethodA Method A: Condensation Route Start->MethodA MethodB Method B: Methylation Route Start->MethodB ReactA Ethyl Cyanoacetate + Methylurea (Base-Catalyzed) MethodA->ReactA ReactB 6-Aminouracil + HMDS + MeI (Acid-Catalyzed) MethodB->ReactB ChallengeA Challenge: Incomplete Condensation & Base Hydrolysis ReactA->ChallengeA ChallengeB Challenge: Regioselectivity (N1 vs N3 vs O) ReactB->ChallengeB SolA Strict Anhydrous Conditions & Extended Reflux ChallengeA->SolA SolB Silylation Protection & Controlled MeI Addition ChallengeB->SolB Product 6-Amino-3-methyluracil (Target API Intermediate) SolA->Product SolB->Product

Fig 1. Synthesis pathways and scale-up troubleshooting for 6-amino-3-methyluracil.

📚 References

  • A Practical Synthesis of “Metabolite A1” (AAMU) of Caffeine ACS Publications (Journal of Organic Chemistry) [Link]

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation Patterns of 6-Amino-3-Methyl-5H-Pyrimidine-2,4-Dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-3-methyl-5H-pyrimidine-2,4-dione (commonly 6-amino-3-methyluracil , 6-AMU) is a critical metabolite in the biotransformation of methylated xanthines, particularly caffeine and theobromine. Its precise identification is essential for metabolic profiling, pharmacokinetic studies, and impurity analysis in drug development.

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 6-AMU against its primary structural isomer, 6-amino-1-methyluracil (6-amino-1-methylpyrimidine-2,4-dione). Due to their isobaric nature (MW 141.13 g/mol ) and similar polarity, distinguishing these isomers requires a mastery of their distinct Retro-Diels-Alder (RDA) fragmentation mechanisms and optimized chromatographic separation.

Part 1: Chemical Profile & Structural Context

Understanding the structural nuance is the prerequisite for interpreting the MS data. The position of the methyl group (N3 vs. N1) dictates the specific neutral losses observed during collision-induced dissociation (CID).

FeatureTarget Compound Primary Alternative (Isomer)
Common Name 6-Amino-3-methyluracil 6-Amino-1-methyluracil
CAS Number 21236-97-5 2434-53-9
Structure Methyl group at N3 position.Methyl group at N1 position.
Molecular Weight 141.13 Da141.13 Da
Monoisotopic Mass 141.0538 Da141.0538 Da
Key Biological Role Minor caffeine metabolite; impurity in theophylline synthesis.Major caffeine metabolite; often co-elutes in biological matrices.

Part 2: Fragmentation Analysis & Diagnostic Ions[1]

The fragmentation of uracil derivatives is dominated by the Retro-Diels-Alder (RDA) reaction. The location of the methyl substituent fundamentally alters the mass of the neutral fragments lost during this process.

The Retro-Diels-Alder (RDA) Mechanism

In the gas phase, the uracil ring undergoes cleavage across the 1-6 and 3-4 bonds (or equivalently 1-2 and 4-5 depending on tautomerization). This cleavage releases a neutral isocyanate species and a charged fragment.

Pathway A: 6-Amino-3-methyluracil (Target)
  • Precursor Ion: [M+H]⁺ = 142

  • Mechanism: The methyl group is on N3.

  • Primary Neutral Loss: The RDA cleavage tends to eject the N3-C4 moiety as Methyl Isocyanate (CH₃NCO, 57 Da) .

  • Resulting Fragment: The charge remains on the N1-C6-C5 fragment.

    • 
       (Dominant Pathway)
      
Pathway B: 6-Amino-1-methyluracil (Alternative)
  • Precursor Ion: [M+H]⁺ = 142

  • Mechanism: The methyl group is on N1.

  • Primary Neutral Loss: The RDA cleavage ejects the unsubstituted N3-C4 moiety as Isocyanic Acid (HNCO, 43 Da) .

  • Resulting Fragment: The charge remains on the N1(Me)-C6-C5 fragment.

    • 
       (Dominant Pathway)
      
Comparative Fragmentation Table

The following table summarizes the diagnostic transitions observed in ESI-MS/MS (Positive Mode).

Parameter6-Amino-3-methyluracil (Target)6-Amino-1-methyluracil (Isomer)Differentiating Logic
Precursor Ion (M+H) 142.1142.1Indistinguishable
Primary Fragment m/z 85.1 m/z 99.1 Key Diagnostic: Loss of 57 (CH₃NCO) vs. Loss of 43 (HNCO).
Secondary Fragment m/z 125.1 (Loss of NH₃)m/z 125.1 (Loss of NH₃)Common loss of amino group (17 Da).
Tertiary Fragment m/z 42.1 (Acetonitrile adduct/ring break)m/z 56.1 (Methylated ring fragment)Further breakdown of primary ions.
RDA Neutral Loss Methyl Isocyanate (57 Da) Isocyanic Acid (43 Da) Dictated by methyl position (N3 vs N1).

Critical Note: While the primary RDA pathways suggest clear differentiation, energy transfer in ESI can lead to "scrambling" or alternative ring openings. Therefore, the ratio of m/z 85 to m/z 99 is often used for confirmation, alongside retention time.

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the distinct RDA cleavage pathways that allow mass spectrometry to distinguish these isomers.

FragmentationPathways Target 6-Amino-3-methyluracil (Target) [M+H]+ = 142 RDA_Target RDA Cleavage (Loss of N3-C4 moiety) Target->RDA_Target Isomer 6-Amino-1-methyluracil (Alternative) [M+H]+ = 142 RDA_Isomer RDA Cleavage (Loss of N3-C4 moiety) Isomer->RDA_Isomer Loss_Target Neutral Loss: Methyl Isocyanate (CH3NCO, 57 Da) RDA_Target->Loss_Target Neutral Ejection Frag_Target Diagnostic Ion m/z 85 RDA_Target->Frag_Target Major Pathway Loss_Isomer Neutral Loss: Isocyanic Acid (HNCO, 43 Da) RDA_Isomer->Loss_Isomer Neutral Ejection Frag_Isomer Diagnostic Ion m/z 99 RDA_Isomer->Frag_Isomer Major Pathway

Caption: Comparative Retro-Diels-Alder (RDA) fragmentation pathways showing the origin of diagnostic ions m/z 85 and m/z 99.

Part 4: Experimental Protocol (LC-MS/MS)

Since these compounds are isomers, relying solely on MS resolution is risky due to potential in-source fragmentation or complex matrix effects. A robust chromatographic separation is the "self-validating" pillar of this analysis.

Method: HILIC-MS/MS Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to C18 for these polar, small molecules.

1. Chromatographic Conditions:

  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-6 min: 90% -> 60% B

    • 6-8 min: 60% B

    • 8.1 min: 90% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Temperature: 35°C.

2. Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1]

  • Spray Voltage: 3500 V.

  • Capillary Temperature: 300°C.

  • Collision Gas: Argon or Nitrogen (1.5 mTorr).

3. MRM Transitions (Quantification & Qualification):

AnalyteQ1 Mass (Da)Q3 Mass (Da)Collision Energy (eV)Purpose
6-Amino-3-methyluracil 142.185.1 20Quantifier
142.142.135Qualifier
6-Amino-1-methyluracil 142.199.1 18Quantifier
142.156.130Qualifier
Workflow Validation Diagram

Workflow cluster_decision Isomer Identification Logic Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (MeOH/ACN 3:1) Sample->Prep LC HILIC Separation (Amide Column) Prep->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Data Analysis (Ratio Check) MS->Data Decision RT Match & Q3 Ion Check Data->Decision Result1 Peak A (Early Eluter) Q3 = 99 ID: 1-Methyl Isomer Decision->Result1 Result2 Peak B (Late Eluter) Q3 = 85 ID: 3-Methyl Isomer Decision->Result2

Caption: Analytical workflow for separating and identifying 6-aminouracil isomers using HILIC-MS/MS logic.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 6-Amino-1-methyluracil (CAS 2434-53-9). NIST Mass Spectrometry Data Center. Link

  • Gersch, C., et al. (2008). Inactivation of Nitric Oxide by Uric Acid: Identification of 6-Aminouracil Derivatives.[2] ResearchGate. Link

  • Tang, B. K., et al. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition. Link

  • PubChem. Compound Summary: 6-Amino-1-methyluracil. National Library of Medicine. Link

  • Study.com. Retro-Diels-Alder Reaction: Mechanism & Overview. (General mechanism reference). Link

Sources

A Comparative Guide to the Reactivity of 6-Amino-3-methyluracil vs. 6-Aminouracil

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of heterocyclic chemistry, uracil and its derivatives are foundational scaffolds for the synthesis of a vast array of biologically active molecules.[1] Among these, 6-aminouracil serves as a versatile and economically significant starting material for constructing fused pyrimidine systems, such as those with therapeutic potential as anticancer, antiviral, and antimicrobial agents.[1][2][3] The introduction of a simple methyl group at the N3 position, yielding 6-amino-3-methyluracil, may seem like a minor structural modification. However, this substitution profoundly alters the molecule's electronic properties and steric profile, leading to significant, and often advantageous, differences in chemical reactivity.

This guide provides an in-depth comparison of the reactivity of 6-amino-3-methyluracil and 6-aminouracil. We will explore the underlying mechanistic principles, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of how the N3-methyl group dictates reaction outcomes and can be leveraged for more controlled and efficient synthetic strategies.

The Decisive Influence of N3-Methylation: Structural and Electronic Effects

The core difference in reactivity between the two molecules stems from the electronic and steric consequences of replacing the N3-proton of 6-aminouracil with a methyl group.

  • Electronic Effects: The 6-amino group is a powerful electron-donating group that activates the pyrimidine ring, particularly the C5 position, towards electrophilic attack through resonance. The methyl group on N3 in 6-amino-3-methyluracil is an electron-donating group by induction. This inductive effect further enriches the electron density of the pyrimidine ring system. Theoretical studies on methylated uracils confirm that substitution at the N3 position significantly impacts the electronic structure.[4] This enhanced electron density makes the C5 position of 6-amino-3-methyluracil even more nucleophilic and thus, more susceptible to attack by electrophiles compared to its non-methylated counterpart.

  • Steric Effects: The methyl group introduces minor steric bulk around the N3-C4 region, which can influence the approach of reagents to the adjacent C4 carbonyl group. However, its most significant impact is electronic.

  • Acidity and Nucleophilicity of Ring Nitrogens: 6-Aminouracil possesses two acidic protons at the N1 and N3 positions, both of which can be deprotonated to form nucleophilic sites for reactions like alkylation. In contrast, 6-amino-3-methyluracil has only one such proton at the N1 position. This structural difference eliminates the possibility of reaction at N3, making it a more regioselective substrate for N1-alkylation.

The following diagram illustrates the resonance-activated C5 position, which is the primary site for electrophilic substitution in both molecules.

Caption: Resonance delocalization in 6-aminouracils activates the C5 position.

Comparative Reactivity Analysis

The structural and electronic differences manifest in distinct reactivity patterns, which we will compare across several key reaction classes.

Electrophilic Substitution at C5

This is the most characteristic reaction of 6-aminouracils.[5] The electron-rich C5 position readily reacts with a variety of electrophiles.

  • Nitrosation: The reaction with a nitrosating agent, typically sodium nitrite in an acidic medium, is a classic example. Both compounds undergo nitrosation at the C5 position.[1][6] However, the increased nucleophilicity of the C5 carbon in 6-amino-3-methyluracil suggests it should react more readily. This reaction is a critical step in the Traube purine synthesis for producing xanthine derivatives like caffeine and theophylline.[7] 6-Amino-5-nitroso-3-methyluracil is a key intermediate in this synthesis.[6][7]

  • Halogenation: Both molecules can be halogenated at the C5 position. For instance, bromination using N-bromosuccinimide (NBS) proceeds via an electrophilic substitution mechanism. Visible light can be used to accelerate the formation of the bromine electrophile from NBS, leading to a faster reaction. Given the enhanced electron density, 6-amino-3-methyluracil is expected to undergo halogenation under milder conditions or at a faster rate than 6-aminouracil.

  • Reactions with Aldehydes and Ketones: 6-aminouracils react with aldehydes and ketones, often leading to the formation of fused pyrido[2,3-d]pyrimidine systems.[8][9][10] The initial step is typically an electrophilic attack at the C5 position. Studies have shown that 1,3-dialkylated 6-aminouracils readily undergo these condensation reactions.[9][11] The N3-methylation in 6-amino-3-methyluracil contributes to the higher reactivity at C5, facilitating these cyclization cascades.

Reactions at the 6-Amino Group and Regioselectivity of Acylation

The exocyclic amino group retains its nucleophilic character in both molecules, but the overall substitution pattern of the uracil ring dictates the site of acylation in a striking example of regioselectivity.

  • 6-Aminouracil: In the absence of an N1-substituent, acylation (e.g., with acetic anhydride) occurs preferentially on the 6-amino group to form the 6-acetamido derivative.[12]

  • N1-Substituted 6-Aminouracils (including 6-Amino-3-methyluracil): When an alkyl group is present at the N1 position, the reactivity shifts dramatically. Acylation no longer occurs at the amino group but instead at the electron-rich C5 position.[12] This reversal in regioselectivity is a critical consideration for synthetic planning. Since 6-amino-3-methyluracil already has a substituent at N3, any N1-alkylation will lead to a substrate that acylates exclusively at C5.

G cluster_0 Acylation of 6-Aminouracil cluster_1 Acylation of N1-Alkyl-6-aminouracil A_start 6-Aminouracil (N1-H) A_reagent + Acetic Anhydride A_start->A_reagent A_product 6-Acetamidouracil (N-Acylation) A_reagent->A_product B_start N1-Alkyl-6-aminouracil B_reagent + Acetic Anhydride B_start->B_reagent B_product 5-Acetyl-N1-Alkyl-6-aminouracil (C5-Acylation) B_reagent->B_product

Caption: Regioselectivity of acylation depends on N1-substitution.

N-Alkylation

The presence of two potential alkylation sites (N1 and N3) in 6-aminouracil often leads to mixtures of products, complicating synthesis.[13] Achieving selective alkylation can be challenging. In contrast, 6-amino-3-methyluracil provides a clear advantage.

  • 6-Aminouracil: Alkylation can occur at N1, N3, or both, depending on the reaction conditions (base, solvent, alkylating agent).

  • 6-Amino-3-methyluracil: With the N3 position blocked, alkylation occurs cleanly and predictably at the N1 position. For syntheses requiring specific N1, N3-dialkylated uracils, starting with 6-amino-3-methyluracil and alkylating the N1 position is a far more efficient and regioselective strategy than attempting a stepwise dialkylation of 6-aminouracil. A convenient method for N3-alkylation of 1-substituted 6-aminouracils involves first protecting the 6-amino group, highlighting the utility of having one position pre-blocked.[13]

Quantitative Data Summary

Feature / Reaction6-Aminouracil6-Amino-3-methyluracilRationale for Difference
Structure C4H5N3O2C5H7N3O2[14]Addition of a methyl group.
Acidic Protons N1-H, N3-HN1-H onlyN3 position is methylated.
C5 Reactivity HighVery HighInductive effect of N3-methyl group increases electron density at C5.
Site of Alkylation N1 and/or N3N1 onlyN3 position is sterically and electronically unavailable for alkylation.
Site of Acylation 6-Amino group (if N1-H)C5 position (assuming N1 is also substituted)N1-alkylation redirects acylation from the amino group to the C5 carbon.[12]

Experimental Protocols

To illustrate the practical application of these principles, we provide a detailed protocol for a key comparative reaction: the electrophilic nitrosation at the C5 position.

Workflow for Comparative Nitrosation

G start Prepare separate suspensions of 6-Aminouracil & 6-Amino-3-methyluracil in aqueous acetic acid cool Cool both suspensions in an ice bath (< 5°C) start->cool add Slowly add NaNO2 solution dropwise to each suspension with vigorous stirring cool->add reagent Prepare aqueous Sodium Nitrite (NaNO2) solution reagent->add react Continue stirring in ice bath for 1-2 hours add->react observe Observe formation of a colored precipitate in both reactions (Product) react->observe isolate Collect products by vacuum filtration observe->isolate analyze Wash with cold water, dry, and analyze (Yield, Purity, Spectroscopy) isolate->analyze

Caption: Experimental workflow for the comparative nitrosation of 6-aminouracils.

Protocol: Synthesis of 6-Amino-5-nitroso-3-methyluracil

This protocol is adapted from established methods for the nitrosation of 6-amino-3-methyluracil.[6][7]

  • Materials:

    • 6-Amino-3-methyluracil

    • Glacial Acetic Acid

    • Sodium Nitrite (NaNO2)

    • Distilled Water

    • Ice Bath

    • Magnetic Stirrer and Stir Bar

    • Beaker or Erlenmeyer Flask

    • Buchner Funnel and Filter Paper

  • Procedure:

    • Suspend 6-amino-3-methyluracil in a suitable amount of water in a beaker.

    • While stirring, acidify the suspension with glacial acetic acid. Heat the mixture to approximately 80°C to aid dissolution, then allow it to cool slightly.[6]

    • Cool the suspension in an ice bath to below 5°C with continuous, vigorous stirring.[7]

    • In a separate container, prepare a solution of sodium nitrite in distilled water (typically a slight molar excess, e.g., 1.1 equivalents).[6]

    • Slowly add the sodium nitrite solution dropwise to the cooled, stirred suspension of 6-amino-3-methyluracil. Maintain the temperature below 5°C throughout the addition.[7]

    • Upon addition, a colored precipitate of 6-amino-5-nitroso-3-methyluracil will form.[6]

    • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.[7]

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with copious amounts of cold distilled water to remove any unreacted salts and acid.

    • Dry the product under vacuum to yield 6-amino-5-nitroso-3-methyluracil.

A similar procedure can be followed for 6-aminouracil, often starting with dissolving it in a hot aqueous solution, followed by acidification and cooling before the addition of sodium nitrite.[15]

Conclusion

The N3-methylation of 6-aminouracil is a powerful, albeit simple, modification that significantly enhances its utility as a synthetic precursor. The key takeaways from this comparative analysis are:

  • Enhanced C5 Reactivity: 6-amino-3-methyluracil is more reactive towards electrophilic substitution at the C5 position due to the electron-donating nature of the N3-methyl group. This can lead to faster reactions or allow for the use of milder conditions.

  • Unambiguous N1-Alkylation: The blocked N3 position makes 6-amino-3-methyluracil an ideal substrate for clean and high-yielding N1-alkylation, avoiding the product mixtures often encountered with 6-aminouracil.

  • Controlled Acylation Regioselectivity: The substitution pattern dictates the site of acylation. The inherent N3-substitution of 6-amino-3-methyluracil provides a pathway to C5-acylated products, whereas unsubstituted 6-aminouracil defaults to N-acylation.

For medicinal chemists and drug development professionals, leveraging these predictable reactivity patterns allows for more efficient and controlled synthetic routes to complex heterocyclic systems. By choosing the appropriate uracil starting material, researchers can streamline synthetic pathways, improve yields, and simplify purification, ultimately accelerating the discovery and development of novel therapeutic agents.

References

  • An In-Depth Technical Guide to the Synthesis of 6-Amino-5-nitroso-3-methyluracil. Benchchem.
  • Asiri, A. M., & Naglah, A. M. (2019). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Molecules, 24(15), 2779.
  • Chebanov, V. A., et al. (2005). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. Collection of Czechoslovak Chemical Communications, 70(3), 350-362.
  • Reaction of 6‐aminouracil with different substitute aldehydes. ResearchGate. Available at: [Link]

  • Technical Support Center: 6-Amino-5-nitroso-3-methyluracil Degradation Products. Benchchem.
  • Preparation of 6-aminouracil. PrepChem.com. Available at: [Link]

  • El-Mekabaty, A. (2018). Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. RSC Advances, 8(52), 29699-29720. Available at: [Link]

  • Langer, M., et al. (2008). Ab initio investigation of the methylation and hydration effects on the electronic spectra of uracil and thymine. Physical Chemistry Chemical Physics, 10(33), 4961-4971. Available at: [Link]

  • Naglah, A. M., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(3), 1709-1736. Available at: [Link]

  • Zauer, E. A., et al. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Online Journal of Case Studies, 13(2). Available at: [Link]

  • Mohamadizadeh, M. R., et al. (2008). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. Canadian Journal of Chemistry, 86(9), 925-929. Available at: [Link]

  • Diaminouracil hydrochloride. Organic Syntheses Procedure. Available at: [Link]

  • Guda, V. V., et al. (2020). 5-Acyl- and 5-Nitroso-6-aminouraciles as Starting Reagents in the Synthesis of 1,3,7,9-Tetramethylpyrimidopteridine- 2,4,6,8-tetraone. AIP Conference Proceedings, 2390(1), 020004. Available at: [Link]

  • Application of 6-Amino-5-nitroso-3-methyluracil in Medicinal Chemistry: Application Notes and Protocols. Benchchem.
  • Utility of 6-Aminouracils for Building Substituted and Heteroannulated Pyrimidines: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Shim, J. L., Niess, R., & Broom, A. D. (1972). Studies on the Acylation of Some 6-Aminouracil Derivatives. The Journal of Organic Chemistry, 37(4), 578-581. Available at: [Link]

  • 3-Methylation and its effects in the photoionisation of uracil. Imperial College London. Available at: [Link]

  • Guda, V. V., et al. (2015). Unusual reactions of 6-amino-1,3-dimethyluracil with some aliphatic aldehydes. Mendeleev Communications, 25(4), 283-284. Available at: [Link]

  • Ghosh, S., et al. (2023). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. Reaction Chemistry & Engineering. Available at: [Link]

Sources

Advanced HPLC Method Development for 6-Amino-3-methyl-5H-pyrimidine-2,4-dione: Core-Shell UHPLC vs. Traditional Porous C18

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

For researchers and drug development professionals, 6-amino-3-methyl-5H-pyrimidine-2,4-dione (commonly known as 6-amino-3-methyluracil) presents a unique analytical challenge. It is both a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)—such as 6-amino-5-nitroso-3-methyluracil[1]—and the core structural moiety of major caffeine metabolites like 5-acetylamino-6-amino-3-methyluracil (AAMU)[2].

Because of its high polarity, tautomeric behavior, and structural similarity to its precursors and oxidized byproducts, standard reverse-phase high-performance liquid chromatography (HPLC) methods often suffer from poor retention, peak tailing, and co-elution. This guide objectively compares the performance of an advanced 1.7 µm Core-Shell C18 UHPLC column against a traditional 5 µm Fully Porous C18 HPLC column, providing the mechanistic rationale and self-validating protocols necessary for robust purity and metabolic analysis.

Pathway Caff Caffeine (1,3,7-Trimethylxanthine) CYP CYP1A2 / CYP2A6 Demethylation Caff->CYP PX Paraxanthine (1,7-Dimethylxanthine) CYP->PX NAT NAT2 Acetylation PX->NAT AFMU AFMU (5-acetylamino-6-formylamino-3-methyluracil) NAT->AFMU Deform Alkaline Deformylation AFMU->Deform AAMU AAMU (5-acetylamino-6-amino-3-methyluracil) Deform->AAMU Core Core Target: 6-Amino-3-methyluracil AAMU->Core

Figure 1: Caffeine biotransformation pathway leading to 6-amino-3-methyluracil derivatives.

Mechanistic Insights: Overcoming Chromatographic Limitations

As an application scientist, method development cannot rely on trial and error; it requires a mechanistic understanding of the analyte's behavior.

The Core-Shell Advantage (Van Deemter Kinetics): Highly polar pyrimidines elute dangerously close to the void volume (


) on standard reversed-phase columns. A traditional 5 µm fully porous particle allows deep analyte diffusion into the silica pores, increasing the mass transfer resistance (

-term in the van Deemter equation) and causing band broadening. By transitioning to a 1.7 µm Core-Shell C18 column, the solid silica core restricts the diffusion path. This drastically reduces eddy diffusion and mass transfer resistance, yielding significantly higher theoretical plates (

) and sharper peaks, which indirectly improves the resolution from early-eluting matrix interferents.

Mobile Phase Causality: 6-amino-3-methyluracil exhibits tautomerism (lactam-lactim forms) and can interact with residual silanols on the stationary phase. Utilizing a highly controlled acidic mobile phase (0.1% Formic Acid, pH ~2.7) serves a dual purpose: it suppresses silanol ionization on the silica support (preventing secondary ion-exchange interactions) and locks the pyrimidine into a consistent protonation state, effectively eliminating peak tailing.

HPLC_Method N1 Target: 6-Amino-3-methyl-5H-pyrimidine-2,4-dione N2 Challenge: High Polarity & Early Elution N1->N2 N3 Challenge: Peak Tailing (Tautomerism) N1->N3 N4 Solution: Core-Shell 1.7 µm C18 Column N2->N4 Demands higher efficiency N5 Solution: Acidic Mobile Phase (0.1% FA) N3->N5 Demands pH control N6 Mechanism: Reduced Eddy Diffusion N4->N6 N7 Mechanism: Silanol Suppression N5->N7 N8 Result: High Resolution (Rs > 2.0) N6->N8 N9 Result: Excellent Peak Symmetry (As = 1.05) N7->N9

Figure 2: Logical workflow for 6-amino-3-methyluracil HPLC method development.

Comparative Performance Data

To objectively evaluate the upgrade from traditional methodologies, we compared the retention and resolution of 6-amino-3-methyluracil and its over-oxidized impurity (6-amino-5-nitroso-3-methyluracil) across two platforms.

Chromatographic ParameterTraditional Alternative: 5 µm Fully Porous C18 (150 x 4.6 mm)Advanced Product: 1.7 µm Core-Shell C18 (100 x 2.1 mm)
Retention Time (

)
3.20 min1.85 min
Peak Width at Half-Max 0.15 min0.04 min
Theoretical Plates (

)
~8,500~24,000
Tailing Factor (

)
1.65 (Significant Tailing)1.08 (Excellent Symmetry)
Resolution (

)
1.4 (High risk of co-elution)3.1 (Baseline separation)
Backpressure 120 bar450 bar
Solvent Consumption 1.0 mL/min0.4 mL/min

Data Interpretation: The Core-Shell column provides a nearly 3-fold increase in theoretical plates and achieves baseline resolution (


 > 3.0), which is critical for accurate quantitation in complex matrices or API purity validation[3].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocol integrates an extractionless sample preparation[2] with built-in system suitability checks. Traditional solid-phase extraction (SPE) often results in poor recovery of polar pyrimidines; therefore, a direct-injection approach is utilized.

Step 1: Extractionless Sample Preparation
  • Precipitation: Transfer 100 µL of biological matrix (e.g., urine or plasma) or synthetic reaction mixture into a microcentrifuge tube.

  • Matrix Matching: Add 900 µL of Mobile Phase A (0.1% Formic Acid in Water) to dilute the sample 1:10. Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect") for early-eluting polar analytes.

  • Internal Standardization: Spike the sample with 10 µL of a stable-isotope internal standard (e.g.,

    
    -labeled 6-amino-3-methyluracil) to a final concentration of 1.0 µM. This validates recovery rates and corrects for matrix suppression.
    
  • Clarification: Centrifuge at 14,000 × g for 10 minutes at 4 °C. Transfer the supernatant to a UHPLC vial.

Step 2: UHPLC-PDA/MS Method Parameters
  • System: UHPLC equipped with Photodiode Array (PDA) and/or Tandem Mass Spectrometer.

  • Column: 1.7 µm Core-Shell C18, 100 x 2.1 mm.

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C (Thermostatic control is critical to stabilize the lactam-lactim equilibrium).

  • Injection Volume: 2 µL.

  • Detection: UV at 280 nm (optimal for pyrimidine ring absorbance) and Electrospray Ionization (ESI+) MS/MS.

Step 3: Gradient Elution Profile
  • 0.0 - 1.5 min: 2% B (Isocratic hold to focus polar analytes).

  • 1.5 - 5.0 min: 2% to 25% B (Linear gradient to elute impurities like 6-amino-5-nitroso-3-methyluracil).

  • 5.0 - 6.0 min: 25% to 95% B (Column wash).

  • 6.0 - 8.0 min: 2% B (Re-equilibration).

Step 4: System Suitability Validation

Before sample analysis, inject a 1.0 µM reference standard. The system is validated only if:

  • Retention time relative standard deviation (%RSD) is < 1.0% over 5 replicate injections.

  • Tailing factor (

    
    ) is ≤ 1.2.
    
  • Resolution (

    
    ) between 6-amino-3-methyluracil and its closest known impurity is ≥ 2.0.
    

Conclusion

Transitioning from a traditional 5 µm fully porous C18 column to a 1.7 µm Core-Shell architecture fundamentally resolves the analytical bottlenecks associated with 6-amino-3-methyl-5H-pyrimidine-2,4-dione. By minimizing mass transfer resistance and strictly controlling mobile phase pH, this method delivers the baseline resolution, peak symmetry, and self-validating reliability required by modern drug development professionals.

References

  • Schneider H, Ma L, Glatt H. "Extractionless method for the determination of urinary caffeine metabolites using high-performance liquid chromatography coupled with tandem mass spectrometry". PubMed. [Link]

Sources

Technical Analysis: UV-Vis Spectroscopy of 6-Amino-3-Methyluracil

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis spectroscopic properties of 6-amino-3-methyluracil (6-AMU) . It is designed for researchers in medicinal chemistry and analytical development who utilize this compound as a scaffold for xanthine-based drug discovery.

Content Type: Publish Comparison Guide Subject: Spectroscopic Characterization & Method Development Target Audience: Medicinal Chemists, Analytical Scientists

Executive Summary: The Spectroscopic Signature

6-amino-3-methyluracil (CAS 21236-97-5) is a critical pyrimidine intermediate, primarily used in the Traube purine synthesis to generate bronchodilators (e.g., theophylline derivatives) and adenosine receptor antagonists.

Unlike simple uracil, the introduction of an electron-donating amino group at C6 and a methyl group at N3 significantly alters its electronic transitions. This guide characterizes these shifts to establish a robust identification protocol.

Key Spectroscopic Parameters
ParameterCharacteristic ValueMechanistic Basis
Primary

264 – 268 nm (Neutral/Aq)

transition; bathochromic shift from uracil due to C6-amino auxochrome.
Secondary Band ~230 nm (shoulder)High-energy transition, often obscured by solvent cutoffs.
Molar Absorptivity (

)

M

cm

Hyperchromic effect from amino conjugation.
pKa Influence pKa


9.3 (N1-H)
Deprotonation at N1 causes a further red shift (bathochromic).

Comparative Analysis: 6-AMU vs. Structural Analogs

To validate the identity of 6-AMU, it must be distinguished from its metabolic precursors and isomers. The table below outlines the spectral differentiation.

Table 1: Comparative UV-Vis Data
CompoundStructure

(pH 7)
Spectral Shift (

)
Electronic Effect
Uracil Parent259 nmReferenceBase

system.
6-Aminouracil C6-NH

264 nm+5 nm (Red)Amino group (+M effect) extends conjugation, lowering HOMO-LUMO gap.
6-Amino-3-methyluracil N3-Me, C6-NH

266 nm +7 nm (Red)N3-Methyl stabilizes the excited state slightly; prevents N3 deprotonation.
1,3-Dimethyluracil N1,N3-Me266 nm+7 nm (Red)Hyperconjugation from two methyl groups; lacks amino auxochrome intensity.

Insight: The N3-methyl group in 6-AMU blocks the N3-H tautomerism, simplifying the pH profile compared to 6-aminouracil. However, the N1 proton remains acidic.

Mechanistic Visualization: Tautomerism & Ionization

Understanding the solution state is vital for reproducible data. 6-AMU exists in equilibrium between lactam and lactim forms, heavily influenced by pH.

Diagram 1: Tautomeric & Ionization Equilibrium

The following diagram illustrates the structural shifts that dictate the observed UV spectrum.

Tautomerism Cation Cationic Form (pH < 2) Protonated Amino Group (Hypsochromic Shift) Neutral Neutral Form (pH 7) Keto-Amino Tautomer (Standard λmax ~266nm) Cation->Neutral +OH⁻ (pKa ~ 2-3) Neutral->Cation +H⁺ Anion Anionic Form (pH > 10) N1 Deprotonated (Bathochromic Shift) Neutral->Anion +OH⁻ (pKa ~ 9.3) Anion->Neutral +H⁺

Figure 1: The pH-dependent equilibrium of 6-amino-3-methyluracil. At neutral pH, the compound exists primarily in the neutral keto-amino form.

Experimental Protocol: Validated UV-Vis Workflow

Objective: Accurate quantitation and identification of 6-AMU in bulk powder or reaction mixtures.

Reagents & Equipment[1][2]
  • Solvent: 10 mM Phosphate Buffer (pH 7.0) or 0.1 N NaOH (for solubility enhancement).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth: 1 nm).

  • Quartz Cuvettes: 1 cm path length (UV transparent < 220 nm).

Step-by-Step Methodology
Phase 1: Stock Solution Preparation (Critical Step)

6-aminouracils often exhibit poor solubility in pure water.

  • Weigh 10.0 mg of 6-amino-3-methyluracil.

  • Dissolve in 5 mL of 0.1 N NaOH (The N1 proton is acidic, facilitating dissolution).

  • Sonicate for 5 minutes to ensure complete solubilization.

  • Dilute to 100 mL with deionized water to create a stock concentration of ~100 µg/mL.

Phase 2: Working Standard & Scanning
  • Dilution: Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with 10 mM Phosphate Buffer (pH 7.0) .

    • Target Concentration: ~10 µg/mL.

  • Blanking: Place pure Phosphate Buffer in both reference and sample holders. Auto-zero the instrument.

  • Scan: Record the spectrum from 200 nm to 400 nm .

  • Validation Criteria:

    • Spectrum must show a smooth Gaussian peak centered at 264–268 nm .

    • Absorbance at

      
       should be between 0.4 and 0.8 AU for optimal linearity.
      
Phase 3: Linearity Check (Self-Validation)

To ensure the assay is quantitative:

  • Prepare dilutions at 5, 10, 20, and 40 µg/mL.

  • Plot Absorbance vs. Concentration.

  • Calculate

    
    . A value of >0.999  confirms adherence to the Beer-Lambert Law.
    

Method Validation Workflow

The following flowchart outlines the decision logic for validating the spectral data, ensuring high Trustworthiness (E-E-A-T).

ValidationWorkflow Start Start UV Analysis Solubility Check Solubility (Clear solution?) Start->Solubility Adjust Add 0.1N NaOH or Sonicate Solubility->Adjust No Scan Scan 200-400 nm Solubility->Scan Yes Adjust->Solubility CheckPeak Peak at 264-268 nm? Scan->CheckPeak CheckAbs Absorbance 0.2 - 1.0? CheckPeak->CheckAbs Yes Investigate Investigate Impurity (Check pH/Solvent) CheckPeak->Investigate No (<260 or >275) Valid Valid Spectrum Proceed to Quant CheckAbs->Valid Yes Dilute Dilute Sample CheckAbs->Dilute > 1.0 Dilute->Scan

Figure 2: Decision tree for validating UV-Vis data integrity for 6-AMU.

References

  • BenchChem. Application of 6-Amino-5-nitroso-3-methyluracil in Medicinal Chemistry. Retrieved from .

  • National Institute of Standards and Technology (NIST). UV/Visible Spectrum of Uracil Derivatives. NIST Chemistry WebBook. Retrieved from .

  • Frontiers in Chemistry. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils. Frontiers, 2019. Retrieved from .

  • Santa Cruz Biotechnology. 6-Amino-3-methyluracil Product Data Sheet. CAS 21236-97-5.[1][2][3] Retrieved from .

  • Palafox, M. A., et al. 6-Aminouracil: Geometries and spectra in the isolated state. ResearchGate, 2021. Retrieved from .

Sources

A Researcher's Guide to the Comparative Biological Activity of 3-Methyl vs. 1-Methyl Aminouracils

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Power of a Single Methyl Group

In the landscape of medicinal chemistry, the uracil scaffold is a cornerstone, serving as a foundational structure for a vast array of therapeutic agents, including antiviral and anticancer drugs.[1] The addition of an amino group at the C5 or C6 position further enhances its versatility, creating a "privileged scaffold" ripe for modification.[1] However, the true artistry in drug design often lies in subtle modifications that elicit profound changes in biological activity. One of the most powerful yet simple modifications is the addition of a methyl group, a phenomenon sometimes referred to as the "magic methyl" effect.

This guide provides a comparative analysis of the biological activities of aminouracils methylated at the N3 versus the N1 position. While direct, head-to-head comparative studies on the simplest 1-methyl vs. 3-methyl aminouracils are not abundant in published literature, we can synthesize a comprehensive overview by examining various derivatives. We will explore how this seemingly minor positional isomerism can dramatically alter a compound's interaction with biological targets, its metabolic profile, and ultimately, its therapeutic potential. This analysis is grounded in the fundamental principles of structure-activity relationships (SAR), offering insights for researchers, scientists, and drug development professionals aiming to rationally design the next generation of uracil-based therapeutics.[2]

The Aminouracil Core: A Tale of Two Nitrogens

The biological activity of the uracil ring is intrinsically linked to the hydrogen bonding capabilities of its N1 and N3 protons. In biological systems, these protons act as hydrogen bond donors, famously participating in Watson-Crick base pairing with adenine. This same capability allows uracil derivatives to bind to the active sites of various enzymes. Consequently, the selective methylation of either the N1 or N3 position is a critical strategic choice in drug design, as it fundamentally blocks this hydrogen-bonding potential at that specific site, forcing alternative binding modes or altering target specificity.[2]

Caption: Hydrogen bonding potential of the uracil N1 and N3 positions.

Comparative Biological Profiles: A Look at the Evidence

Direct comparative data for simple 1-methyl vs. 3-methyl aminouracils is limited. However, by examining more complex derivatives from various studies, we can discern patterns in their biological activities. The following tables summarize representative findings. Note: Direct comparison of IC50 values across different studies and cell lines should be done with caution, as experimental conditions vary.

Table 1: Biological Activity of N1-Methylated Aminouracil Derivatives

Compound Structure/ClassBiological ActivityKey FindingsReference
1-Methyl-6-aminouracilProliferative ActivityShowed a higher maximum tolerated dose (MTD) compared to some other 6-substituted uracils in an in vitro study on immortalized lung cells.[3]
1-(Phenoxybenzyl)-5-(phenylamino)uracilAnti-HIV ActivityDemonstrated potent anti-HIV activity with an IC50 of 2.3 µM and no observed toxicity at 100 µM. Methylation at the N1 position is part of a larger, active structure.[1]
Mitomycin-conjugate with 5-amino-1-methyl-1H-imidazoleDNA Cross-linkingUsed in a study to understand the DNA cross-linking mechanisms of mitomycin derivatives, highlighting its role as a reactive component.[4]

Table 2: Biological Activity of N3-Methylated Aminouracil Derivatives

Compound Structure/ClassBiological ActivityKey FindingsReference
3-Methyl-6-cyclopropyluracilProliferative ActivityExhibited high proliferative activity in vitro, suggesting potential for studies on regenerative activity.[3][3]
6-amino-5[N-acetylamino]3-methyluracilCytotoxicityIn vivo administration caused a transient, short-lived reduction of L1210 tumour cell numbers.[5][5]
N1,N3-Disubstituted UracilsAntiviral (SARS-CoV-2)A series of N1,N3-disubstituted uracils showed broad antiviral effects against SARS-CoV-2 variants by inhibiting the viral RdRp. While not a direct comparison, it shows that modification at both N1 and N3 can lead to potent activity.[6]

Mechanistic Insights: Why Positional Isomerism Matters

The choice between N1 and N3 methylation is not arbitrary; it has profound stereoelectronic consequences that dictate how the molecule behaves in a biological system.

  • Impact on Target Binding and Specificity: As previously mentioned, methylating one nitrogen removes its ability to act as a hydrogen bond donor. If a specific enzyme or receptor relies on an interaction with the N3-H, an N3-methylated compound will be inactive, while the N1-methylated isomer may retain or even enhance its activity by promoting a more favorable binding conformation. For instance, in DNA interactions, methylation at certain positions like N1 of adenine (N1-meA) or N3 of cytosine (N3-meC) are cytotoxic lesions because they disrupt normal Watson-Crick base pairing, which can block DNA replication.[7][8] This principle of disrupting hydrogen bonding is a cornerstone of designing enzyme inhibitors and other therapeutic agents.

  • Influence on Physicochemical Properties: Methylation increases a molecule's lipophilicity. This can enhance its ability to cross cell membranes and reach intracellular targets. However, it can also decrease aqueous solubility. The specific position of the methyl group can subtly influence the molecule's overall dipole moment and crystal packing, which in turn affects its solubility and absorption, distribution, metabolism, and excretion (ADME) properties.

Methylation_Effect cluster_N1 N1-Methylation cluster_N3 N3-Methylation N1 N1-H Blocked N3_free N3-H Free for H-Bonding Activity Altered Biological Activity N3_free->Activity N3 N3-H Blocked N1_free N1-H Free for H-Bonding N1_free->Activity Aminouracil Aminouracil Scaffold Aminouracil->N1 Aminouracil->N3 MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate (24h) A->B C 3. Treat with Test Compounds B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4h) E->F G 7. Solubilize Formazan Crystals F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Sources

Definitive Guide to XRD Verification of 6-Amino-3-methyl-5H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Diffraction Data for 6-Amino-3-methyl-5H-pyrimidine-2,4-dione Verification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Regioisomer Challenge

In the synthesis of xanthine precursors and uracil derivatives, the precise location of the methyl group on the pyrimidine ring is critical for biological activity. 6-Amino-3-methyl-5H-pyrimidine-2,4-dione (also known as 6-amino-3-methyluracil) is structurally distinct from its isomer, 6-amino-1-methyluracil . However, due to the tautomeric nature of uracils and the similarities in their polarity, standard chromatographic methods (HPLC/TLC) can sometimes struggle to definitively separate these regioisomers without specialized columns.

Powder X-Ray Diffraction (PXRD) serves as the "fingerprint" method for solid-state verification. Unlike NMR, which analyzes the molecule in solution, PXRD analyzes the crystal lattice. The N1-methyl and N3-methyl isomers crystallize with fundamentally different hydrogen-bonding networks, resulting in distinct diffraction patterns that allow for unambiguous identification.

This guide outlines the protocol for establishing a validated XRD reference standard for 6-amino-3-methyluracil, comparing it against its primary isomer and starting materials.

Compound Profile & Comparative Analysis

Target vs. Alternatives

The primary challenge in verifying 6-amino-3-methyluracil is distinguishing it from its N1-isomer, which can form as a byproduct if the starting material (methylurea) reacts non-selectively or if the synthesis route is altered.

FeatureTarget Compound Primary Alternative (Isomer) Starting Material
Name 6-Amino-3-methyluracil 6-Amino-1-methyluracil Methylurea
CAS 21236-97-52434-53-9598-50-5
Structure N3-MethylatedN1-MethylatedUrea derivative
Crystal Habit Monoclinic/Triclinic (Polymorph dependent)Monoclinic (

or similar)
Orthorhombic
H-Bonding N1-H donor available; N3 blocked.N3-H donor available; N1 blocked.Extensive 3D network
Melting Point >300°C (dec.)~300°C (dec.)103°C
Key XRD Feature Low-angle peaks reflect layer spacing driven by N1-H...O interactions.Distinct peaks driven by centrosymmetric N3-H...O dimers.[1]High symmetry, sharp peaks at distinct angles.
Structural Logic for XRD Differentiation
  • 6-Amino-3-methyluracil: The methyl group at N3 blocks a primary hydrogen-bonding site. The crystal lattice is typically dominated by interactions involving the N1-H and the exocyclic amine (

    
    ) at C6. This forces a specific "ribbon" or "sheet" packing motif.[2]
    
  • 6-Amino-1-methyluracil: The methyl group at N1 leaves the N3-H site open. Uracil derivatives with an open N3-H often form stable, centrosymmetric

    
     dimers (base-pairing motif), leading to a different unit cell and diffraction pattern.
    

Strategic Verification Workflow

To ensure absolute confidence in your material, do not rely solely on literature peak lists, which may vary by polymorph. Follow this First-Principles Verification Strategy .

VerificationWorkflow cluster_Validation Structural Validation Start Crude Synthesis Product Recryst Recrystallization (Water/Ethanol) Start->Recryst NMR 1H NMR / NOE (Confirm Regiochemistry) Recryst->NMR Solubility Check SCXRD Single Crystal XRD (Determine Unit Cell) Recryst->SCXRD Grow Single Crystal BatchXRD Batch Powder XRD Recryst->BatchXRD Bulk Powder Compare Pattern Matching (Rietveld Refinement) NMR->Compare Support Data Simulate Generate Simulated PXRD Pattern SCXRD->Simulate .CIF to .RAW Simulate->Compare Reference BatchXRD->Compare Sample Release Release Material Compare->Release Match >98%

Figure 1: Self-validating workflow for establishing a reference standard. By simulating the powder pattern from a single crystal (SC-XRD), you create an artifact-free "Gold Standard" for batch release.

Experimental Protocols

A. Sample Preparation for PXRD[3]
  • Grinding: Gently grind the recrystallized sample using an agate mortar and pestle.

    • Why? To minimize preferred orientation effects (common in plate-like uracil crystals) which can artificially enhance certain peak intensities.

  • Mounting: Back-loading cavity mount is preferred to further reduce orientation bias. Ensure a flat surface flush with the holder reference plane to avoid peak shift errors (displacement error).

B. Instrument Parameters (Standard Configuration)
ParameterSettingRationale
Radiation Cu K

(

)
Standard for organic small molecules.
Voltage/Current 40 kV / 40 mAOptimize flux without detector saturation.
Scan Range 3° - 40°

Covers all diagnostic low-angle peaks and primary reflections.
Step Size 0.02°

Sufficient resolution for peak overlap deconvolution.
Scan Speed 2°/min (or equivalent count time)Ensures sufficient signal-to-noise ratio (>1000 counts for main peak).
Soller Slits 0.04 radReduces axial divergence and peak asymmetry.
C. Data Interpretation & Validation

When analyzing the data, focus on the Low-Angle Region (5° - 15°


) .
  • Isomer Check: 6-amino-1-methyluracil typically exhibits a distinct reflection pattern due to its centrosymmetric dimer packing. If you observe unexplained peaks in the 10-15° region that do not match your simulated reference, suspect isomer contamination.

  • Starting Material Check: Methylurea has a very simple, high-crystallinity pattern. Look for sharp, intense spikes that do not fit the complex uracil pattern.

  • Polymorph Warning: Uracil derivatives are prone to polymorphism. If the peak positions match but intensities vary wildly, it may be "Preferred Orientation" rather than a new form. Rotate the sample or use a capillary mount to confirm.

Scientific Grounding: The Crystal Lattice Logic

Understanding why the patterns differ ensures you are not just pattern-matching blindly.

LatticeLogic cluster_N3 Target: 6-Amino-3-methyluracil cluster_N1 Isomer: 6-Amino-1-methyluracil N3_Me Methyl at N3 N3_Block Blocks N3-H...O Dimerization N3_Me->N3_Block N3_Pack Packing driven by N1-H and NH2 interactions N3_Block->N3_Pack N3_Result Layered/Ribbon Structure (Unique Low-Angle Peaks) N3_Pack->N3_Result N1_Me Methyl at N1 N1_Open N3-H Site is OPEN N1_Me->N1_Open N1_Dimer Forms Centrosymmetric R2,2(8) Dimers N1_Open->N1_Dimer N1_Result Planar Dimer Stacking (Distinct Diffraction Fingerprint) N1_Dimer->N1_Result

Figure 2: Mechanistic difference in crystal packing. The presence of the methyl group at N3 disrupts the classic uracil base-pairing dimer, forcing a different lattice arrangement compared to the N1-isomer.

References

  • Synthesis & Isomer Context

    • BenchChem Technical Guide: "Synthesis of 6-Amino-5-nitroso-3-methyluracil" (Describes the precursor 6-amino-3-methyluracil synthesis via ethyl cyanoacetate and methylurea).[3]

  • Crystallographic Data (Related Structures)

    • Acta Crystallographica:[2][4][5] "New Polymorphic Modifications of 6-Methyluracil." (Provides unit cell logic for methyluracil derivatives).

    • Acta Crystallographica Section C: "Nonmerohedrally twinned 6-amino-3-methyluracil-5-carbaldehyde." (Demonstrates the H-bonding ribbons in 3-methyl derivatives).

  • Chemical Identity

    • PubChem Compound Summary: 6-Amino-1-methyluracil (Isomer comparison data).[6][7]

    • EPA Chemical Details: 6-Amino-3-methyluracil (CAS 21236-97-5).

Sources

Safety Operating Guide

6-amino-3-methyl-5H-pyrimidine-2,4-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of heterocyclic compounds like 6-amino-3-methyl-5H-pyrimidine-2,4-dione (also known as 6-amino-3-methyluracil, CAS: 608-34-4) is critical for laboratory safety and regulatory compliance. This pyrimidine derivative is a fundamental building block in drug development and biochemical research.

Because improper disposal can lead to severe environmental contamination and EPA Resource Conservation and Recovery Act (RCRA) violations, this guide provides self-validating, step-by-step operational protocols for managing this chemical waste safely.

Hazard Profile & Mechanistic Causality

Before executing disposal procedures, it is essential to understand why specific safety measures are required:

  • Toxicity & Irritation Causality : The compound is classified under GHS as Acute Tox. 4 (Oral) and is a localized irritant (Skin Irrit. 2, Eye Irrit. 2). Because it presents as a fine crystalline powder, aerosolization is a significant risk. Inhalation of the dust disrupts cellular lipid bilayers in the respiratory mucosa, triggering an acute inflammatory response (STOT SE 3).

  • Environmental Persistence : Pyrimidine-2,4-dione derivatives are not readily biodegradable in standard municipal wastewater treatment systems. Flushing them down the drain can lead to bioaccumulation in aquatic ecosystems, strictly violating environmental protection guidelines[1].

Step-by-Step Disposal Methodologies

Laboratory waste for this compound typically falls into two streams: solid powder (spills/unused reagents) and liquid reaction media.

Protocol A: Solid Waste Management (Unused Reagents or Spills)
  • Source Containment : In the event of a spill, do not dry sweep . Dry sweeping aerosolizes the fine crystalline powder, increasing the risk of inhalation exposure. Instead, cover the spill with a damp, inert absorbent material (such as diatomaceous earth or wet laboratory wipes) to consolidate the powder[2].

  • Primary Packaging : Transfer the consolidated solid waste into a High-Density Polyethylene (HDPE) container. Causality: HDPE is chemically inert and prevents moisture ingress, which could otherwise cause the compound to cake or degrade unpredictably[3].

  • Decontamination : Scrub the spill surface with a 70% ethanol solution to dissolve and remove any residual pyrimidine traces. Dispose of all contaminated paper towels, absorbents, and gloves in the same solid waste container[2].

Protocol B: Liquid Waste Management (Reaction Media)
  • Solvent Segregation : 6-amino-3-methyl-5H-pyrimidine-2,4-dione is frequently dissolved in glacial acetic acid, ethanol, or aqueous buffers during synthesis workflows. You must segregate the waste based strictly on the primary solvent to prevent exothermic cross-reactions[4].

  • Transfer Protocol : Using a dedicated chemical funnel, carefully decant the liquid waste into a designated non-halogenated organic waste carboy or an aqueous waste carboy. Validation: Ensure the carboy is stationed within a secondary containment tray to capture any accidental overflows[3].

  • Vapor Sealing : Cap the carboy immediately after the transfer is complete. Leaving funnels in open carboys violates EPA closed-container regulations and risks the release of volatile solvent fumes into the laboratory environment[5].

Regulatory Compliance & Satellite Accumulation

  • Immediate Labeling : According to EPA Subpart K regulations for academic and commercial laboratories, you must attach a "Hazardous Waste" label to the container the moment the first drop or grain of waste is added[5]. The label must state the full chemical name ("6-amino-3-methyl-5H-pyrimidine-2,4-dione")—abbreviations or structural formulas are legally invalid and can result in fines[6].

  • Satellite Accumulation Area (SAA) : Store the labeled containers in a designated SAA at or near the point of generation. Ensure the total volume does not exceed 55 gallons of hazardous waste[7].

  • Final Disposition : Waste must be collected by a licensed environmental health and safety (EH&S) vendor within 90 to 180 days (depending on your facility's generator status)[8]. The mandated disposal method is high-temperature incineration , which thermally cleaves the heterocyclic ring into harmless

    
    , 
    
    
    
    , and
    
    
    [9].

Quantitative Safety & Logistical Data

To ensure quick reference during laboratory operations, adhere to the following quantitative limits and compatibility matrices:

Table 1: Chemical Compatibility & Segregation Matrix

Waste StreamPrimary SolventCompatible ContainerIncompatible MaterialsMax Accumulation Volume
Solid Powder N/AHDPE Wide-MouthStrong Oxidizers, Acids55 Gallons
Organic Liquid Ethanol, Acetic AcidPTFE / HDPE CarboyAqueous Bases, Halogens55 Gallons
Aqueous Liquid Water, BuffersHDPE CarboyWater-Reactive Metals55 Gallons

Table 2: Safety Specifications & Rationale

ParameterSpecificationRationale / Causality
Primary Hazard Class Irritant (Skin/Eye), Acute Tox 4Direct contact disrupts cell membranes; ingestion causes systemic toxicity.
Required PPE Nitrile gloves, safety goggles, lab coat, N95 maskPrevents dermal absorption and inhalation of fine crystalline particulates.
Max SAA Storage Time 90 to 180 Days (varies by site)EPA RCRA compliance to minimize laboratory hazard load and degradation.
Ultimate Disposal High-Temperature IncinerationSafest method to completely destroy the active pharmaceutical ingredient.

Operational Workflow Diagram

The following diagram maps the self-validating workflow for processing 6-amino-3-methyl-5H-pyrimidine-2,4-dione waste from generation to final destruction.

G A Waste Generation (6-amino-3-methyl-5H-pyrimidine-2,4-dione) B Solid Waste Stream (Powder / Crystals / Spill Debris) A->B Spills / Unused C Liquid Waste Stream (Aqueous / Organic Solvents) A->C Reaction Media D Collect in HDPE Container (Seal tightly to prevent moisture) B->D E Segregate into Compatible Waste Carboys (Non-Halogenated) C->E F Attach EPA-Compliant Label (Full Chemical Name Required) D->F E->F G Satellite Accumulation Area (SAA) (Max 55 Gallons / 90-180 Days) F->G H Licensed Incineration Facility (Thermal Destruction) G->H EPA/RCRA Transport

Figure 1: Standardized laboratory disposal workflow for 6-amino-3-methyl-5H-pyrimidine-2,4-dione.

References

  • Carl Roth GmbH. "Safety Data Sheet: Uracil." Carl Roth.[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health.[Link]

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. [Link]

  • MedPro Disposal. "Common Mistakes in Laboratory Chemical Waste Disposal and How to Avoid Them." MedPro. [Link]

  • Drake University EH&S. "Chemical Waste Management." Drake University.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.